Ethyl 2-bromoindolizine-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromoindolizine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-3-4-13-7-9(12)6-10(13)5-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSOOWSNFMTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 2-bromoindolizine-7-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromoindolizine-7-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound, a functionalized indolizine derivative with potential applications in medicinal chemistry and materials science. The indolizine core is a significant heterocyclic scaffold found in various biologically active compounds. This document outlines a logical, multi-step synthesis, detailed purification protocols, and in-depth characterization methodologies. The experimental design is grounded in established chemical principles, emphasizing safety, reproducibility, and a thorough understanding of the underlying reaction mechanisms. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Rationale
The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The unique electronic properties of the indolizine ring system, coupled with its conformational rigidity, make it an attractive template for the design of novel therapeutic agents. The introduction of a bromine atom at the 2-position and an ethyl carboxylate group at the 7-position of the indolizine core can significantly modulate its biological activity and provide a handle for further chemical modifications.
The synthesis of functionalized indolizines often presents a formidable challenge due to the potential for multiple reaction pathways and the need for regioselective control. This guide proposes a robust and logical synthetic strategy for this compound, commencing from readily available starting materials. The chosen pathway proceeds through the formation of a key intermediate, Ethyl indolizine-7-carboxylate, followed by a selective bromination step. The rationale behind the selection of each reagent and reaction condition is discussed in detail to provide a clear understanding of the chemical transformations involved.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to be a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the indolizine core via a 1,3-dipolar cycloaddition reaction, a variation of the Tschitschibabin reaction. This is followed by a regioselective bromination of the electron-rich indolizine ring at the 2-position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl indolizine-7-carboxylate
This procedure is adapted from established methods for the synthesis of indolizine derivatives. The reaction involves the formation of a pyridinium ylide from ethyl isonicotinate and ethyl 2-bromoacetate, which then undergoes an intramolecular 1,3-dipolar cycloaddition.
Materials and Reagents:
-
Ethyl isonicotinate
-
Ethyl 2-bromoacetate
-
Anhydrous acetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Protocol:
-
To a solution of ethyl isonicotinate (1 equivalent) in anhydrous acetone, add ethyl 2-bromoacetate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add anhydrous potassium carbonate (3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Ethyl indolizine-7-carboxylate.
Step 2: Synthesis of this compound
The second step involves the regioselective bromination of the synthesized Ethyl indolizine-7-carboxylate at the 2-position using N-bromosuccinimide (NBS). The indolizine ring is electron-rich and susceptible to electrophilic substitution, with the 1- and 3-positions being the most reactive. However, the presence of the ester group at the 7-position can influence the regioselectivity.
Materials and Reagents:
-
Ethyl indolizine-7-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Round-bottom flask, protected from light
-
Magnetic stirrer
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Protocol:
-
Dissolve Ethyl indolizine-7-carboxylate (1 equivalent) in anhydrous CCl₄ or CH₂Cl₂ in a round-bottom flask wrapped in aluminum foil to protect it from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity, purity, and structure. The expected data presented below are based on the analysis of structurally similar compounds reported in the literature.
| Technique | Expected Observations for this compound |
| ¹H NMR | The spectrum is expected to show distinct signals for the aromatic protons of the indolizine core. The chemical shifts will be influenced by the bromine atom and the ethyl carboxylate group. A singlet corresponding to the proton at the 1-position is anticipated. The ethyl group will exhibit a characteristic quartet and triplet. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the indolizine core and the ethyl carboxylate group. The carbon atom attached to the bromine (C-2) will show a characteristic downfield shift. |
| IR Spectroscopy | The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1725 cm⁻¹. Characteristic C-Br stretching vibrations may be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. |
| Melting Point | A sharp melting point range for the purified crystalline solid would indicate high purity. |
Safety and Handling
-
Ethyl 2-bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.
-
N-Bromosuccinimide is a corrosive and moisture-sensitive reagent. It should be handled with care, and exposure to light should be minimized.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Dichloromethane is a less toxic alternative.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and paying close attention to the safety precautions, researchers can reliably synthesize this valuable chemical entity for further investigation in various scientific disciplines. The proposed pathway is logical and based on well-established organic chemistry principles, ensuring a high probability of success. The comprehensive characterization methods will allow for unambiguous confirmation of the final product's structure and purity.
References
-
Tschitschibabin, A. E. Über das Pyridin als α-Amino-pyridin und seine Kondensation mit Ketonen. Ber. Dtsch. Chem. Ges.1924 , 57 (8), 1168–1172. [Link]
-
Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000 , (7), 1045–1075. [Link]
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Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,3,4-oxadiazoles. Tetrahedron1996 , 52 (48), 15031–15070. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
Ethyl 2-bromoindolizine-7-carboxylate CAS number and molecular formula
An In-Depth Technical Guide to Ethyl 2-bromoindolizine-7-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its core physicochemical properties, including its CAS number and molecular formula, and presents a plausible synthetic pathway grounded in established indolizine synthesis methodologies. Furthermore, it explores the compound's anticipated spectroscopic signature, inherent reactivity, and its potential applications as a versatile building block in drug discovery and organic synthesis. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural features of this functionalized indolizine scaffold.
The Indolizine Scaffold: A Privileged Heterocycle
Indolizine, a bicyclic aromatic N-fused heterocycle, is a structural isomer of the more common indole nucleus.[1][2] This unique arrangement of a π-excessive pyrrole ring fused to a π-deficient pyridine ring imparts distinct chemical and physical properties.[3] Consequently, indolizine derivatives have garnered significant attention from the scientific community. They are recognized as important pharmacophores present in a wide array of biologically active molecules and natural products.[1][4] The indolizine core is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties.[4][5][6] The ability to functionalize the indolizine ring at various positions allows for the fine-tuning of its biological and material properties, making compounds like this compound valuable intermediates in the development of novel therapeutic agents and functional materials.[2]
Core Compound Identification and Properties
This compound is a specifically substituted derivative of the core indolizine structure. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
Caption: Chemical Structure of this compound.
A summary of its key identifiers and calculated properties is presented below.
| Property | Value | Source |
| CAS Number | 1427310-03-9 | [7][8] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [7][8] |
| Molecular Weight | 268.11 g/mol | [8] |
| Purity | Typically ≥98% (for commercial samples) | [7] |
| Intended Use | Research Use Only | [7][8] |
Synthetic Strategy and Mechanistic Rationale
While specific peer-reviewed syntheses for this compound are not extensively documented, a robust synthetic route can be proposed based on well-established methods for indolizine ring formation. A highly plausible approach involves a domino or cascade reaction sequence starting from a suitably substituted pyridine derivative.
One of the most common strategies for indolizine synthesis is the reaction of a 2-alkylpyridine derivative with an α,β-unsaturated carbonyl compound or a related dielectrophile.[9][10] A logical pathway for the target molecule would involve the reaction of an ethyl 2-pyridylacetate derivative with a brominated dielectrophile, such as a bromonitroolefin, followed by aromatization.[9]
Proposed Experimental Protocol
-
Step 1: Pyridinium Ylide Formation (Implicit): A solution of ethyl 2-(pyridin-4-yl)acetate (or a related isomer that would lead to 7-substitution) is treated with a base (e.g., triethylamine or potassium carbonate) in an aprotic solvent like DMF or acetonitrile. The base abstracts the acidic α-proton to form a pyridinium ylide in situ. The choice of a weaker, non-nucleophilic base is critical to prevent side reactions with the ester functionality.
-
Step 2: Cascade Michael/Sₙ2/Aromatization: To the ylide-containing solution, a suitable 1,2-dielectrophile such as (E)-1-bromo-2-nitroethene is added. The reaction proceeds via a cascade mechanism:
-
Michael Addition: The nucleophilic carbon of the ylide attacks the β-carbon of the bromonitroolefin.
-
Intramolecular Sₙ2 Cyclization: The nitrogen atom of the pyridine ring then acts as a nucleophile, displacing the bromide ion in an intramolecular Sₙ2 reaction to form the five-membered ring and establish the bicyclic indolizine core.
-
Aromatization: The resulting di-hydroindolizine intermediate undergoes spontaneous elimination of nitrous acid (HNO₂) to yield the stable, aromatic indolizine ring system.
-
-
Step 3: Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to afford the pure this compound.
Caption: Plausible synthetic workflow for this compound.
Reactivity and Applications in Drug Discovery
The structure of this compound contains two key functional groups that make it a highly versatile synthetic intermediate.
-
The C2-Bromine Atom: The bromine atom on the electron-rich pyrrole moiety is a prime handle for post-synthetic modification. It is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkynyl, amino groups, etc.) at the C2 position, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[10]
-
The C7-Ester Group: The ethyl carboxylate group at the C7 position on the pyridine ring can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol, providing another point for further chemical elaboration.
Given the established biological profile of the indolizine scaffold, this compound is an excellent starting point for the development of novel therapeutics.[6] Potential applications include its use as a core structure for:
-
Anticancer Agents: Many indolizine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4]
-
Enzyme Inhibitors: The indolizine nucleus has been incorporated into inhibitors for enzymes like tyrosine phosphatases and cyclooxygenase-2 (COX-2).[4][11]
-
Antimicrobial and Antitubercular Agents: Functionalized indolizines have shown promising activity against various bacteria and Mycobacterium tuberculosis.[4][6]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its dual functionality—a reactive bromine atom for cross-coupling and a modifiable ester group—provides chemists with a powerful platform for creating complex and diverse molecular architectures. The underlying indolizine core is a pharmacologically validated scaffold, suggesting that derivatives of this compound are promising candidates for future drug discovery and development programs.
References
- Anonymous. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 159-166.
- Kamal M Dawood & Ashraf A. Abbas. (2020). Inhibitory activities of indolizine derivatives: a patent review.
- Coutinho, D. L. M., et al. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. In Current Topics in the Synthesis of Heterocyclic Compounds. IntechOpen.
- Botezatu, A., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 287, 117908.
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Kamal M Dawood & Ashraf A. Abbas. (2020). Inhibitory activities of indolizine derivatives: a patent review. PubMed. Retrieved from [Link]
- Tu, S., et al. (2015). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. The Journal of Organic Chemistry, 80(2), 1048-1056.
- Stolarski, M., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6644-6667.
-
PubChem. (n.d.). Ethyl 7-bromo-1H-indole-2-carboxylate. Retrieved from [Link]
- Hrobárik, P., et al. (2019). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 24(17), 3178.
- Chernyak, N. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 26(7), 2050.
- Venugopala, K. N., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening.
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- 3. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition [mdpi.com]
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Spectroscopic and Synthetic Elucidation of Ethyl 2-bromoindolizine-7-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for Ethyl 2-bromoindolizine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its mass spectrometry, infrared, and nuclear magnetic resonance data. Furthermore, a detailed experimental protocol for its synthesis via 1,3-dipolar cycloaddition is presented, underpinned by established chemical principles.
Introduction: The Significance of the Indolizine Scaffold
The indolizine nucleus, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural features make it a versatile building block in the design of novel therapeutic agents and functional materials. The introduction of a bromine atom at the 2-position and an ethyl carboxylate group at the 7-position, as in this compound, offers strategic vectors for further chemical modifications and tuning of its physicochemical properties. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in any research and development endeavor.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. For this compound (C₁₁H₁₀BrNO₂), the expected mass spectrum would be characterized by a distinct isotopic pattern due to the presence of bromine.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Monoisotopic Mass | 266.9895 u |
| Major Isotopic Peaks | m/z 267 [M]⁺ and 269 [M+2]⁺ |
| Isotopic Ratio | Approximately 1:1 |
Interpretation and Causality:
The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively), gives rise to a characteristic isotopic cluster for the molecular ion. The [M]⁺ peak, corresponding to the molecule containing ⁷⁹Br, and the [M+2]⁺ peak, for the molecule with ⁸¹Br, will appear at a mass-to-charge ratio (m/z) difference of 2 and will have nearly equal intensities. This distinctive 1:1 doublet is a hallmark of a monobrominated compound and serves as a primary diagnostic tool in its mass spectrometric identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the ester and aromatic functionalities.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1720-1700 | Ester (C=O) | Stretching |
| ~1250-1200 | Ester (C-O) | Asymmetric Stretching |
| ~1640-1500 | Aromatic C=C | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~850-750 | Aromatic C-H | Out-of-plane Bending |
| ~700-600 | C-Br | Stretching |
Interpretation and Causality:
The most prominent peak in the IR spectrum is expected to be the strong carbonyl (C=O) stretch of the ethyl ester group, typically appearing around 1720-1700 cm⁻¹. The exact position can be influenced by conjugation with the indolizine ring. The C-O stretching vibration of the ester will also be visible. The aromatic nature of the indolizine core will be evidenced by C=C stretching bands in the 1640-1500 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the aromatic rings will influence the pattern of the C-H out-of-plane bending vibrations in the fingerprint region. The C-Br stretching frequency is expected in the lower wavenumber region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would show distinct signals for the protons of the indolizine core and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylate groups, as well as the aromatic ring currents.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | d | 1H | H-5 |
| ~7.8-7.6 | s | 1H | H-8 |
| ~7.4-7.2 | s | 1H | H-1 |
| ~7.1-6.9 | dd | 1H | H-6 |
| ~7.0-6.8 | s | 1H | H-3 |
| 4.38 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Interpretation and Causality:
The protons on the indolizine ring are expected to resonate in the aromatic region (δ 6.8-8.2 ppm). The H-5 proton is typically the most deshielded due to its proximity to the bridgehead nitrogen. The exact chemical shifts and coupling constants would depend on the specific electronic environment created by the substituents. The ethyl group of the ester will give rise to a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with a coupling constant of approximately 7 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~138 | C-8a |
| ~128 | C-5 |
| ~125 | C-7 |
| ~122 | C-3 |
| ~120 | C-1 |
| ~118 | C-6 |
| ~115 | C-2 |
| ~110 | C-8 |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation and Causality:
The carbonyl carbon of the ester group will appear at the most downfield position (~165 ppm). The carbon atom attached to the bromine (C-2) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, but its exact position can vary. The other aromatic carbons of the indolizine ring will resonate in the typical range of δ 110-140 ppm. The two carbons of the ethyl group will appear in the upfield region of the spectrum.
Experimental Protocol: A Plausible Synthetic Route
The synthesis of this compound can be achieved through a well-established and versatile method for indolizine synthesis: the 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition). This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
Step 1: Esterification of Pyridine-4-carboxylic acid to Ethyl isonicotinate
-
To a solution of pyridine-4-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl isonicotinate.
Step 2: Quaternization to form the Pyridinium Salt
-
Dissolve ethyl isonicotinate (1.0 eq) in anhydrous acetone (10 volumes).
-
Add bromoacetyl bromide (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The precipitated pyridinium salt is collected by filtration, washed with cold acetone, and dried under vacuum.
Step 3: 1,3-Dipolar Cycloaddition to this compound
-
To a stirred suspension of the pyridinium salt (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 15 volumes), add ethyl propiolate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Conclusion
This technical guide has detailed the predicted spectroscopic characteristics of this compound, providing a foundational dataset for its identification and characterization. The distinctive features in its mass spectrum, the characteristic functional group absorptions in its IR spectrum, and the detailed structural information from its ¹H and ¹³C NMR spectra have been elucidated based on established principles and data from analogous structures. Furthermore, a robust and plausible synthetic protocol via 1,3-dipolar cycloaddition has been outlined, offering a practical pathway for its preparation in a laboratory setting. This comprehensive guide serves as a valuable resource for researchers engaged in the synthesis and application of novel indolizine-based compounds.
References
- Given the predictive nature of the spectroscopic data for the specific target molecule, direct citations for experimental spectra are not available.
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(31), 7468-7489. [Link]
-
Padwa, A. (2008). 1,3-Dipolar Cycloaddition Chemistry. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 4, pp. 1137-1189). Elsevier. [Link]
-
Tewari, R. S., & Gupta, K. C. (1979). Studies on pyridinium ylides: Synthesis of some new substituted indolizines. Indian Journal of Chemistry - Section B, 17B, 627-628. (Note: While a specific URL is not available for this older reference, it can be found in chemical literature databases).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).
A Technical Guide to the Structural Elucidation of Novel Indolizine Derivatives
Foreword: The Enduring Puzzle of the Indolizine Core
The indolizine scaffold, a fused bicyclic system featuring a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science.[1][2] As a 10-π electron aromatic system, it is an isomer of the more common indole, yet its unique electronic and structural properties confer a distinct profile of biological activity and fluorescent characteristics.[3][4] Derivatives of indolizine have shown a remarkable breadth of pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4][5]
However, the synthesis of novel indolizine derivatives frequently yields structures whose connectivity and stereochemistry are not immediately obvious. The bridgehead nitrogen and the specific arrangement of substituents can pose significant challenges to unambiguous characterization. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a comprehensive, field-proven framework for the structural elucidation of these fascinating molecules. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, presenting an integrated, self-validating workflow that combines modern spectroscopic, spectrometric, and crystallographic methods.
Chapter 1: The Integrated Workflow for Structural Elucidation
The determination of a novel molecular structure is a process of systematic evidence gathering, where each piece of data constrains the possible solutions until only one remains. A multi-technique approach is not merely recommended; it is essential for robust, publication-quality characterization. The following workflow illustrates the logical progression from initial sample analysis to absolute structural confirmation.
Caption: Integrated workflow for the structural elucidation of novel indolizine derivatives.
Chapter 2: Foundational Analysis - Molecular Weight and Optical Properties
Before delving into complex structural analysis, the first step is to confirm the molecular formula and basic photophysical properties. This phase ensures the purity of the sample and provides the foundational data upon which all subsequent interpretations are built.
Mass Spectrometry (MS): Beyond Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of a novel compound.
-
Why HRMS is Critical: While nominal mass MS provides the integer molecular weight, HRMS provides mass measurement with high accuracy (typically < 5 ppm). This precision allows for the unambiguous determination of the molecular formula by distinguishing between elemental compositions that have the same nominal mass (isobars).
-
Choosing an Ionization Method:
-
Electrospray Ionization (ESI): Ideal for polar, pre-charged, or easily ionizable molecules. It is a "soft" technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, neutral molecules. It is slightly more energetic than ESI and may induce some fragmentation.
-
Electron Ionization (EI): A "hard" technique that causes extensive fragmentation. While less common for initial molecular ion determination of complex molecules, the resulting fragmentation pattern can provide valuable structural clues, acting as a molecular "fingerprint".[6]
-
-
Tandem MS (MS/MS): In this technique, the molecular ion of interest is isolated, fragmented, and the resulting daughter ions are analyzed. This provides crucial information about the molecule's substructures and the connectivity of functional groups.
UV-Visible and Fluorescence Spectroscopy
The extended π-system of the indolizine core gives rise to characteristic UV-visible absorption and, often, strong fluorescence.[7][8]
-
Expert Insight: The position of the absorption maxima (λmax) is highly sensitive to the substitution pattern on the indolizine ring. Electron-donating or -withdrawing groups, as well as extensions to the conjugated system, will cause predictable bathochromic (red) or hypsochromic (blue) shifts. These spectra serve as a rapid, preliminary check for the integrity of the core aromatic system.
-
Fluorescence Properties: Many indolizine derivatives are highly fluorescent, a property being explored for applications in bioimaging.[3][9] The emission spectrum and quantum yield are valuable characterization parameters that depend on the molecular structure and rigidity.[10]
Chapter 3: NMR Spectroscopy - The Architect's Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in solution. It provides atom-specific information about the chemical environment, connectivity, and spatial proximity of nuclei. For indolizine derivatives, a full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[11][12][13]
¹H and ¹³C NMR: Assigning the Core
The aromatic nature of the indolizine ring leads to characteristic chemical shifts. The following table summarizes typical ranges observed for the unsubstituted core, which serve as a starting point for analyzing substituted derivatives.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H NMR Observations |
| H-1 | 6.5 - 7.0 | 110 - 118 | Often a triplet or doublet of doublets. |
| H-2 | 6.2 - 6.8 | 100 - 108 | Typically a triplet. |
| H-3 | 7.0 - 7.5 | 115 - 125 | Often a doublet. |
| H-5 | 7.8 - 9.5 | 120 - 130 | Most downfield proton due to deshielding from the adjacent bridgehead nitrogen. Usually a doublet. |
| H-6 | 6.4 - 7.0 | 110 - 118 | Typically a triplet or doublet of doublets. |
| H-7 | 6.8 - 7.4 | 120 - 128 | Typically a triplet or doublet of doublets. |
| H-8 | 7.2 - 7.8 | 112 - 120 | Often a doublet. |
| C-8a | - | 130 - 140 | Quaternary carbon at the ring junction. |
| C-4 | - | - | N/A (Nitrogen) |
Data compiled from literature sources.[14][15]
2D NMR: Connecting the Pieces
While 1D NMR provides a list of parts, 2D NMR provides the instructions for assembly.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing out the proton spin systems within the six-membered and five-membered rings of the indolizine core and on any alkyl substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the fundamental proton-carbon correlation experiment. It generates a peak for every proton that is directly attached to a carbon atom, effectively pairing the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for elucidating novel structures. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.
-
Why it is Essential: HMBC allows the connection of isolated spin systems. For example, a proton on a substituent will show a correlation to the carbon atom of the indolizine ring to which it is attached. Crucially, it allows for the assignment of quaternary (non-protonated) carbons by observing correlations from nearby protons. This is the primary method for confirming how different fragments of the molecule are pieced together.[12]
-
Caption: Key HMBC correlations for confirming the indolizine ring junction.
Protocol: Standard NMR Experiment Suite for an Indolizine Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Acquisition:
-
Step 1 (1D Spectra): Acquire a standard ¹H NMR spectrum. Follow this with a ¹³C{¹H} spectrum. These initial spectra confirm the presence of the compound and provide a general overview of the structure.
-
Step 2 (gCOSY): Run a standard gradient-enhanced COSY experiment. This will reveal all ¹H-¹H coupling networks.
-
Step 3 (gHSQC): Run a standard gradient-enhanced HSQC experiment optimized for one-bond JCH coupling (typically ~145 Hz). This correlates each proton to its directly attached carbon.
-
Step 4 (gHMBC): Run a standard gradient-enhanced HMBC experiment. The long-range coupling delay should be optimized for a value of ~8 Hz. This is the most critical experiment for connecting molecular fragments and assigning quaternary carbons.
-
Step 5 (Optional - NOESY/ROESY): If stereochemistry or conformation is , a NOESY or ROESY experiment can be performed to identify protons that are close in space, irrespective of their bonding.
-
-
Data Analysis:
-
Assign the obvious spin systems in the ¹H spectrum using COSY data.
-
Use the HSQC spectrum to assign the carbons directly attached to these protons.
-
Systematically analyze the HMBC spectrum to piece together the fragments. Start from an unambiguously assigned proton and identify all its 2- and 3-bond correlations to neighboring carbons.
-
Cross-reference all data to build a self-consistent structural hypothesis.
-
Chapter 4: Absolute Confirmation - Crystallography and Chiroptical Methods
While NMR provides a robust constitutional assignment, it can sometimes be ambiguous regarding complex stereochemistry or highly strained systems. For definitive proof, solid-state analysis or methods sensitive to chirality are employed.
Single-Crystal X-ray Crystallography
This technique is the undisputed "gold standard" for structural elucidation. By diffracting X-rays off a well-ordered single crystal, one can generate a three-dimensional electron density map of the molecule, revealing the precise position of every atom.
-
Causality: X-ray crystallography provides an unambiguous, absolute structure, including relative and absolute stereochemistry, bond lengths, and bond angles.[15] This data is invaluable for confirming a proposed structure from NMR, resolving ambiguities, and providing a basis for computational studies.[8][16]
-
The Practical Challenge: The primary limitation is the ability to grow a high-quality single crystal suitable for diffraction. This can be a significant bottleneck.
Protocol: Growing Crystals for X-ray Diffraction
-
Material Purity: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystal growth.
-
Solvent Screening: The goal is to find a solvent or solvent system in which the compound has moderate solubility.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.
-
Chiroptical Spectroscopy for Chiral Indolizines
Many natural and synthetic indolizines are chiral.[14][17] While X-ray crystallography can determine absolute stereochemistry, chiroptical methods provide this information for non-crystalline samples in solution.
-
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Vis range. The resulting spectrum (a "CD spectrum") is highly sensitive to the absolute configuration of the molecule.
-
Vibrational Circular Dichroism (VCD): The infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum.
-
Expert Insight: The power of modern chiroptical spectroscopy lies in its synergy with computational chemistry.[18] The experimental CD or VCD spectrum of an unknown compound is compared to the theoretically predicted spectra for all possible stereoisomers (e.g., R vs. S). A match between the experimental and a predicted spectrum provides a confident assignment of the absolute configuration.
References
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Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed. Available at: [Link]
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Recent Advances in Synthesis of Indolizine and its Derivatives by Radical Cyclization/Cross-Coupling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]
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Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. Available at: [Link]
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STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics. Available at: [Link]
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STRUCTURAL CHARACTERIZATION AND CRYSTAL PACKING OF THE INDOLIZINE DERIVATIVE. Available at: [Link]
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Review on methodologies for the synthesis of indolizine derivatives. Lirias. Available at: [Link]
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Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. PubMed. Available at: [Link]
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Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. Available at: [Link]
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Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ProQuest. Available at: [Link]
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Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. ResearchGate. Available at: [Link]
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Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PMC. Available at: [Link]
-
Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. ResearchGate. Available at: [Link]
-
X-ray crystal structure of compound 3k. ResearchGate. Available at: [Link]
-
UV–vis absorption spectra (solid lines) and fluorescence spectra.... ResearchGate. Available at: [Link]
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Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. ACS Publications. Available at: [Link]
-
EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW. Anveshana's International Publication. Available at: [Link]
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Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PMC. Available at: [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. PMC. Available at: [Link]
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Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC. Available at: [Link]
-
Optical rotatory dispersion and absolute configuration. Part 35. Chiroptical properties and conformation of indolizidine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Presentation of the indolizine core in some important molecules. ResearchGate. Available at: [Link]
-
Indolizine derivatives: Recent advances and potential pharmacological activities. Wiley Online Library. Available at: [Link]
-
A new fluorescent indolizine. Synthesis and spectral characterization. ResearchGate. Available at: [Link]
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Indolizidine and Quinolizidine Alkaloids. ResearchGate. Available at: [Link]
-
Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. PubMed. Available at: [Link]
-
Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging. PMC. Available at: [Link]
-
Fluorescent Indolizine-β-Cyclodextrin Derivatives for the Detection of Volatile Organic Compounds. PMC. Available at: [Link]
-
A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]
-
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
COMPREHENSIVE CHIROPTICAL SPECTROSCOPY. Available at: [Link]
-
Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. PubMed. Available at: [Link]
-
Comprehensive Chiroptical Spectroscopy: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules, Volume 2. ResearchGate. Available at: [Link]
-
REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. Available at: [Link]
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The Indolizine Core: Electronic Architecture and Synthetic Utility
Executive Summary
The indolizine nucleus (pyrrolo[1,2-a]pyridine) represents a unique 10-
This guide analyzes the indolizine core through the lens of molecular orbital theory, regioselective functionalization, and validated synthetic protocols, providing a roadmap for researchers to exploit this scaffold in drug discovery.
Electronic Structure and Aromaticity[1][2]
Resonance and Dipolar Character
Indolizine is technically aromatic, satisfying Hückel’s rule (
-
The 5-membered ring (Pyrrole-like): Electron-rich and significantly diatropic. The bridgehead nitrogen lone pair delocalizes primarily into this ring.
-
The 6-membered ring (Pyridine-like): Electron-deficient with partial cationic character. It exhibits lower aromaticity compared to an isolated pyridine ring.
This internal charge separation is best described by resonance contributors where the bridgehead nitrogen bears a formal positive charge and the carbons of the 5-membered ring (specifically C1 and C3) bear a negative charge.
Quantitative Aromaticity (NICS)
Nucleus-Independent Chemical Shift (NICS) calculations confirm this disparity.
-
5-Membered Ring: Highly negative NICS(0) values (indicating strong aromaticity).
-
6-Membered Ring: Less negative NICS(0) values, indicating reduced ring current and higher susceptibility to nucleophilic attack or reduction compared to benzene.
NMR Diagnostics
The electronic bias is visible in proton NMR:
-
H-5 (Periproton): Typically appears as a doublet at very low field (
8.5–9.5 ppm). This extreme deshielding is due to the proximity of the positively charged bridgehead nitrogen and the magnetic anisotropy of the fused system. -
H-1 and H-3: Appear upfield relative to typical aromatic protons, reflecting the high electron density at these positions.
Reactivity Profile: A Guide to Regioselectivity
The reactivity of indolizine is dominated by its electron-rich 5-membered ring and the acidic protons adjacent to the bridgehead nitrogen.
Electrophilic Aromatic Substitution (EAS)
Indolizine undergoes EAS with high facility, often comparable to activated pyrroles.
-
Primary Site (C3): The C3 position is the most nucleophilic. Attack here leads to a sigma complex that preserves the aromatic sextet of the pyridinium ring.
-
Secondary Site (C1): If C3 is blocked, substitution occurs at C1.
-
Competitive Sites: In strongly acidic media, protonation occurs at C3, forming the indolizinium cation, which deactivates the ring toward further electrophilic attack.
Lithiation and C-H Activation
Direct functionalization via lithiation reveals a counter-intuitive regioselectivity compared to EAS.
-
C5 Functionalization: While EAS targets the electron-rich 5-ring, direct lithiation (using
-BuLi) of 2-substituted indolizines occurs preferentially at C5 . This is likely due to the coordination of lithium to the bridgehead nitrogen lone pair (in the transition state) and the inductive acidification of the H-5 proton. This provides a rare entry point to functionalize the pyridine moiety.
Reactivity Map Visualization
Figure 1: Mechanistic map of indolizine reactivity showing divergent pathways for electrophilic and base-mediated functionalization.
Synthetic Architectures
Two primary pathways dominate the synthesis of the indolizine core: the classical Tschitschibabin synthesis and the versatile 1,3-Dipolar Cycloaddition.
Pathway A: The Tschitschibabin Synthesis
This method constructs the 5-membered ring onto an existing pyridine via alkylation and cyclization.
Mechanism:
-
Quaternization: Reaction of a pyridine derivative with an
-halo ketone forms a pyridinium salt. -
Cyclization: Base-mediated deprotonation of the
-methylene generates a pyridinium ylide (or enolate), which undergoes intramolecular aldol-type condensation at the pyridine -position (C2 of pyridine).
Protocol 1: Synthesis of 2-Phenylindolizine
-
Reagents: Pyridine (1.0 eq), Phenacyl bromide (1.0 eq), NaHCO
(sat. aq), Ethanol. -
Step 1 (Salt Formation): Dissolve phenacyl bromide (1.99 g, 10 mmol) in acetone (10 mL). Add pyridine (0.8 mL, 10 mmol) dropwise. Stir at RT for 2 hours. The pyridinium bromide salt precipitates. Filter, wash with cold acetone, and dry.
-
Step 2 (Cyclization): Suspend the salt (2.78 g, 10 mmol) in ethanol (50 mL). Add saturated aqueous NaHCO
(20 mL) and heat to reflux for 2 hours. The mixture will darken. -
Workup: Cool to RT. Pour into ice water (100 mL). Extract with ethyl acetate (
mL). Dry organic phase over MgSO . Concentrate in vacuo. -
Purification: Recrystallize from ethanol/water or flash chromatography (Hexane/EtOAc 9:1) to yield 2-phenylindolizine as white/pale yellow crystals.
Pathway B: 1,3-Dipolar Cycloaddition
This is the most versatile method for generating polysubstituted indolizines. It utilizes pyridinium ylides (generated in situ) as 1,3-dipoles reacting with dipolarophiles (alkynes or alkenes).
Protocol 2: One-Pot Cycloaddition
-
Reagents: Pyridine derivative,
-bromo ester/ketone, Electron-deficient alkyne (e.g., DMAD), Base (Triethylamine), Oxidant (if using alkene, often MnO or air). -
Procedure:
-
Dissolve pyridine (1.0 mmol) and
-bromo ketone (1.0 mmol) in acetonitrile (5 mL). Heat to reflux for 1 hour to form the salt. -
Cool to RT. Add Dimethyl acetylenedicarboxylate (DMAD, 1.2 mmol) and Triethylamine (2.5 mmol).
-
Add oxidant (e.g., Tetrakis(pyridine)cobalt(II) dichromate or simply stir open to air if using specific catalysts) if dehydrogenation is required. For alkyne dipolarophiles, oxidation is often not needed as the elimination of HBr/leaving groups drives aromatization.
-
Stir at RT or mild heat (50°C) for 4-12 hours.
-
Purification: Solvent evaporation followed by column chromatography.
-
Synthesis Workflow Diagram
Figure 2: Comparative workflow for Tschitschibabin condensation versus 1,3-Dipolar Cycloaddition strategies.
Medicinal Chemistry Applications
The indolizine scaffold is a bioisostere of indole, purine, and coumarin, offering distinct solubility and metabolic stability profiles.
| Therapeutic Area | Mechanism of Action | Key Structural Features |
| Oncology | Tubulin Polymerization Inhibition | 1,2,3-trisubstituted indolizines mimic the colchicine binding site. Substituents at C1 and C3 (often esters or aryls) are critical for hydrophobic pocket binding. |
| Antimicrobial | DNA Gyrase / Topoisomerase IV | Indolizine-3-carboxylic acid derivatives show potency against Gram-positive strains (MRSA). |
| CNS | 5-HT | Indolizine analogs of serotonin modulators. The lack of N-H prevents non-specific H-bond donation, altering BBB permeability. |
| Bioimaging | Fluorescence | The planar, conjugated 10- |
References
-
Indolizine derivatives: Recent advances and potential pharmacological activities. Global Research Online. [Link]
-
An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. National Institutes of Health (PMC). [Link]
-
Indolizine synthesis - 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines. Journal of Basic and Clinical Pharmacy. [Link]
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of Ethyl 2-bromoindolizine-7-carboxylate
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-bromoindolizine-7-carboxylate, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The indolizine scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] This document outlines a robust two-part synthetic strategy: first, the construction of the core indolizine ring system to yield Ethyl indolizine-7-carboxylate, followed by a selective electrophilic bromination at the C2 position. The causality behind experimental choices, detailed reaction mechanisms, and self-validating protocols are explained to ensure reproducibility and success for researchers, scientists, and drug development professionals.
PART 1: STRATEGIC OVERVIEW & MECHANISTIC RATIONALE
Introduction to Indolizine Scaffolds
Indolizine, a fused bicyclic aromatic N-heterocycle, is an isomer of the more common indole nucleus.[4] Its unique electronic properties and structural rigidity have made it an attractive scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5][6] Halogenated indolizines, such as the target compound, serve as versatile intermediates for further functionalization via cross-coupling reactions, allowing for the construction of complex molecular architectures.[4]
Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-stage process.
-
Stage 1: Construction of the Indolizine Core. The synthesis begins with the formation of the key intermediate, Ethyl indolizine-7-carboxylate. This is achieved through a variation of the classic Tschitschibabin indolizine synthesis, which involves the formation and subsequent intramolecular cyclization of a pyridinium ylide.[1][2][3][7] This method is chosen for its efficiency and reliance on readily available starting materials.[1]
-
Stage 2: Selective C2-Bromination. With the core structure established, the final step is a regioselective electrophilic aromatic substitution. The electron-rich nature of the indolizine ring facilitates this transformation. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ability to provide a mild source of electrophilic bromine (Br+), which minimizes over-bromination and other side reactions.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Stage 1: Synthesis of Ethyl indolizine-7-carboxylate
Principle: This synthesis utilizes a modified Tschitschibabin reaction. It begins with the quaternization of the nitrogen atom of Ethyl 2-(pyridin-2-yl)acetate with Ethyl bromopyruvate.[8] The resulting pyridinium salt possesses an acidic methylene group adjacent to the nitrogen. In the presence of a mild base, this group is deprotonated to form a pyridinium ylide intermediate.[1][9] This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic indolizine ring system.[1][2]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2-(pyridin-2-yl)acetate | 2739-98-2 | 165.19 | 1.65 g | 10.0 |
| Ethyl bromopyruvate | 70-23-5 | 195.02 | 2.15 g | 11.0 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 2.52 g | 30.0 |
| Acetone | 67-64-1 | 58.08 | 100 mL | - |
| Acetic Anhydride | 108-24-7 | 102.09 | 20 mL | - |
Step-by-Step Protocol:
-
Quaternization: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-(pyridin-2-yl)acetate (1.65 g, 10.0 mmol) and 100 mL of anhydrous acetone.[1] Stir the solution until the ester is fully dissolved.
-
Add Ethyl bromopyruvate (2.15 g, 11.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of the pyridinium salt will be evident by the appearance of a precipitate. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After the reaction is complete, cool the mixture to room temperature. The precipitated pyridinium salt can be collected by filtration, but for this one-pot procedure, proceed directly to the next step.
-
Cyclization: To the crude reaction mixture containing the pyridinium salt, add sodium bicarbonate (2.52 g, 30.0 mmol) and acetic anhydride (20 mL).[8]
-
Heat the mixture again to reflux and stir vigorously for 8-12 hours. The color of the mixture will typically darken. Monitor the formation of the indolizine product by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%) to afford Ethyl indolizine-7-carboxylate as a solid.
Expected Characterization: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.
Stage 2: Synthesis of this compound
Principle: This step involves the selective electrophilic bromination of the synthesized Ethyl indolizine-7-carboxylate. The indolizine nucleus is an electron-rich aromatic system susceptible to electrophilic attack. N-Bromosuccinimide (NBS) serves as a mild and effective source of Br⁺. The reaction is typically performed at low temperatures to enhance regioselectivity and prevent potential side reactions. The substituent at the C7 position influences the electron density of the ring, directing the substitution.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl indolizine-7-carboxylate | - | 205.22 | 1.03 g | 5.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 0.98 g | 5.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl indolizine-7-carboxylate (1.03 g, 5.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: Add N-Bromosuccinimide (0.98 g, 5.5 mmol) to the stirred solution in small portions over 15-20 minutes. Maintaining the low temperature is critical to control the reaction's selectivity.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding 30 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (Eluent: 15-25% Ethyl Acetate in Hexanes) to yield this compound.[10]
Final Product Characterization:
-
Formula: C₁₁H₁₀BrNO₂[10]
-
Appearance: Typically a solid.
-
Confirmation: The structure should be unequivocally confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
PART 3: DATA SUMMARY & REFERENCES
Quantitative Data Summary Table
| Stage | Key Reactant | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Purification Method |
| 1 | Ethyl 2-(pyridin-2-yl)acetate | Ethyl bromopyruvate (1.1) | Acetone | Reflux | 12-18 | Column Chromatography |
| 2 | Ethyl indolizine-7-carboxylate | N-Bromosuccinimide (1.1) | DCM | 0 to RT | 3-5 | Column Chromatography |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Ethyl bromopyruvate is a lachrymator and corrosive; handle with extreme care.
-
N-Bromosuccinimide (NBS) is an irritant and moisture-sensitive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
References
- BenchChem. (n.d.). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
- Liu, R.-R., Hong, J. J., Lu, C.-J., Xu, M., Gao, J.-R., & Jia, Y.-X. (2015). A novel copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins. Organic Chemistry Frontiers (RSC Publishing).
- ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines.
- ACS Publications. (2025, February 5). Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans.
- BenchChem. (2025, December). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.
- Organic Chemistry Portal. (n.d.). Indolizine synthesis.
- Gulea, M., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.
- Gulea, M., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-(6-formamidopyridin-2-yl)
- Gulea, M., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.
- CymitQuimica. (n.d.).
- PubMed. (2024, March 15). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)
- Tumkevicius, S., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
- Padmashali, B., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. International Journal of Pharmaceutical and Experimental Research.
- Taylor & Francis. (2023, December 25). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present).
- Van Zyl, G., et al. (1955).
- Anderson, C. E., et al. (2022). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. NSF PAR.
- ChemScene. (n.d.). Ethyl 2-((pyridin-2-ylmethyl)amino)
- Organic Chemistry Portal. (2022). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls.
- BLD Pharm. (n.d.).
- de Oliveira, M. C. F., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules.
- Royal Society of Chemistry. (2026, February 19).
- CymitQuimica. (n.d.). Ethyl 2-(pyridin-2-yl)
- RSC Publishing. (n.d.). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions.
- Anderson, C. E., et al. (2022). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. The Journal of Organic Chemistry.
- PubChem. (n.d.).
- PubChem. (n.d.).
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Google Patents. (n.d.). CN106928226B - A kind of preparation method of bromoacetaldehyde condensed ethandiol.
- Dong, Y.-B., et al. (2010). Ethyl 2-{[4-(pyridin-4-yl)
- MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties.
- Appchem. (n.d.). ETHYL 2-BROMO-2-(PYRIDIN-2-YL)
- BLDpharm. (n.d.). 197376-41-3|Ethyl 2-(3-Bromo-2-pyridyl)
- Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
- ResearchGate. (2025, August 6). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 5. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Ethyl 7-bromo-1H-indole-2-carboxylate | C11H10BrNO2 | CID 7017885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tschitschibabin reaction for preparing indolizine scaffolds
Application Note: High-Purity Synthesis of Indolizine Scaffolds via the Tschitschibabin Cyclization
Part 1: Executive Summary & Strategic Value
The indolizine scaffold (pyrrolo[1,2-a]pyridine) is a privileged pharmacophore in modern drug discovery, exhibiting potent activity as an anti-tubercular, anti-inflammatory, and anticancer agent. Beyond medicinal chemistry, its 10-
While various routes exist (e.g., 1,3-dipolar cycloadditions), the Tschitschibabin Indolizine Synthesis remains the most robust, scalable, and atom-economical method for generating 2-substituted and 1,2-disubstituted indolizines. This guide provides a validated, high-yield protocol for this reaction, specifically optimizing the condensation of 2-alkylpyridines with
Key Technical Advantage: unlike transition-metal-catalyzed couplings, this protocol operates under mild conditions, tolerates diverse functional groups, and is easily scalable from milligram to gram quantities.
Part 2: Mechanistic Insight & Causality
To master this synthesis, one must understand the "Push-Pull" dynamics of the pyridinium intermediate. The reaction is not a simple substitution but a cascade of quaternization followed by an intramolecular aldol-type condensation.
The Pathway
-
Quaternization (The Trigger): The lone pair of the 2-alkylpyridine attacks the
-halo ketone (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). This creates a pyridinium salt.[1]-
Critical Insight: The positive charge on the nitrogen drastically increases the acidity of the
-protons on the 2-alkyl group (pKa drops from ~34 to ~18).
-
-
Ylide Formation/Enolization: Base treatment generates an incipient carbanion (anhydrobase) at the 2-alkyl position.
-
Cyclization: The nucleophilic 2-alkyl carbon attacks the electrophilic carbonyl carbon of the pendant ketone chain.
-
Aromatization: Dehydration drives the formation of the stable 10-
aromatic indolizine core.
Visualizing the Mechanism
Figure 1: Mechanistic cascade of the Tschitschibabin Indolizine Synthesis.[2][3] Note the activation of the 2-alkyl group via quaternization.[3]
Part 3: Standardized Experimental Protocol
This protocol utilizes a Two-Step One-Pot approach for maximum purity. While a direct one-pot is possible, isolating the salt intermediate (Step 1) significantly reduces tar formation and simplifies final purification.
Materials & Reagents
-
Substrate: 2-Picoline (2-methylpyridine) or substituted 2-alkylpyridine.
-
Electrophile: Phenacyl bromide (
-bromoacetophenone) or substituted derivative. -
Solvent A (Quaternization): Anhydrous Acetone (critical for salt precipitation).[2]
-
Solvent B (Cyclization): Water or Ethanol/Water (1:1).
-
Base: Sodium Bicarbonate (
) or Potassium Carbonate ( ).
Step-by-Step Methodology
Step 1: Quaternization (Formation of the Pyridinium Salt) [2]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the
-halo ketone in anhydrous acetone (concentration ~0.5 M). -
Addition: Add 1.1 equivalents of the 2-alkylpyridine dropwise at room temperature.
-
Why? Slight excess of pyridine ensures complete consumption of the toxic halo-ketone.
-
-
Reaction: Stir at room temperature for 4–12 hours. If precipitation is slow, gently reflux (
) for 2 hours. -
Isolation: The quaternary salt will precipitate as a white or off-white solid.
-
Filtration: Filter the solid under vacuum. Wash the cake 3x with cold diethyl ether to remove unreacted starting materials.
-
Checkpoint: Dry the salt and verify by
NMR ( or ). Look for the downfield shift of the pyridine protons.
-
Step 2: Base-Mediated Cyclization
-
Suspension: Suspend the dried pyridinium salt (from Step 1) in water (approx. 10 mL per gram of salt).
-
Neutralization: Add solid
(2.5 equivalents) slowly to the stirring suspension. -
Reflux: Heat the mixture to reflux (
) for 1–2 hours.-
Observation: The mixture will turn dark, and an oily or solid product will separate from the aqueous phase.
-
-
Extraction: Cool to Room Temperature. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis, emphasizing the isolation of the salt to ensure purity.
Part 4: Optimization & Troubleshooting (Self-Validating Systems)
Successful synthesis requires controlling the "Reaction Variables." Use this table to optimize for difficult substrates.
| Variable | Recommendation | Mechanism/Reasoning |
| Solvent (Step 1) | Acetone or Acetonitrile | Polar aprotic solvents stabilize the transition state ( |
| Base Strength | Strong bases (NaOH) can cause ring opening of the pyridinium salt or polymerization. Weak bases favor the specific deprotonation required for cyclization. | |
| Substituents | EWG on Ketone | Electron-withdrawing groups on the |
| Sterics | Avoid 6-Substitution | Substituents at the 6-position of the pyridine ring sterically hinder the approach of the ketone, drastically lowering yields. |
Troubleshooting Guide:
-
Issue: No precipitate in Step 1.
-
Fix: The salt might be soluble in acetone. Add Diethyl Ether or Hexane to induce precipitation.
-
-
Issue: Product is unstable/degrades.
-
Fix: Indolizines are electron-rich and sensitive to oxidation. Store under inert atmosphere (Argon) and away from light.
-
-
Validation:
-
NMR: The characteristic indolizine proton H-5 usually appears as a doublet around
7.8–8.2 ppm. -
Fluorescence: Most indolizines are fluorescent.[1] A simple UV lamp check (365 nm) of the TLC plate is a quick confirmation of cyclization.
-
Part 5: References & Authority
-
BenchChem Technical Support. (2025).[2][3] Experimental Guide to the Tschitschibabin Reaction for Indolizines. Retrieved from
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. (Contextualizing Indolizine utility). Retrieved from
-
Lozan, V., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. Retrieved from
-
Botezatu, A., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives. European Journal of Medicinal Chemistry. Retrieved from
(Note: The Tschitschibabin Indolizine Synthesis is historically distinct from the Chichibabin Amination reaction. Ensure reagents are selected for cyclization , not amination.)
Sources
Application Note: Metal-Catalyzed Synthesis of Functionalized Indolizines
Executive Summary
The indolizine nucleus (pyrrolo[1,2-a]pyridine) is a privileged pharmacophore found in potent biological agents, including anti-inflammatory (fantofanone), anticancer, and antitubercular drugs. While classical methods like the Chichibabin and Scholtz reactions provided early access to this scaffold, they often suffer from harsh conditions, limited regioselectivity, and poor functional group tolerance.
This guide details three modern, field-proven metal-catalyzed protocols that overcome these limitations. By leveraging the distinct reactivity profiles of Rhodium(III) , Copper(II) , and Gold(III) , researchers can access highly functionalized indolizines with precision.
Strategic Selection Guide
| Catalyst System | Reaction Type | Key Advantage | Target Substrates |
| Rh(III) (Cp)* | C–H Activation / Annulation | High regiocontrol; Dual C–H cleavage | Pyridinium salts + Internal Alkynes |
| Cu(II) / I₂ | Oxidative Radical Coupling | Broad scope; Air-compatible | 2-Pyridylacetates + Styrenes |
| Au(III) | Cycloisomerization | 100% Atom economy; Mild conditions | Propargylic pyridines |
Mechanistic Foundations & Critical Parameters
The Rhodium(III) Advantage: Dual C–H Activation
The Rh(III) pathway is powerful because it activates both the C(sp²)-H bond of the pyridine and the C(sp³)-H bond of the substituent. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, forming a five-membered rhodacycle intermediate.
Critical Factor: The choice of oxidant (e.g., Cu(OAc)₂) is vital to regenerate the active Rh(III) species from the reduced Rh(I) byproduct after reductive elimination.
The Copper(II) Radical Pathway
Unlike the organometallic C–H activation of Rh, the Cu-mediated oxidative coupling often proceeds via a radical mechanism. A single-electron transfer (SET) generates a radical at the benzylic position of the pyridine derivative, which adds to the alkene.
Critical Factor: The presence of iodine (I₂) or iodide often facilitates the reaction, potentially via the formation of transient iodinated intermediates that are more reactive toward oxidative addition or radical generation.
Detailed Experimental Protocols
Protocol A: Rh(III)-Catalyzed Dual C–H Annulation
Best for: Constructing fully substituted indolizines from simple pyridinium salts.
Materials:
-
Substrate 1: 1-Methyl-2-phenylpyridin-1-ium triflate (0.2 mmol)
-
Substrate 2: Diphenylacetylene (0.24 mmol, 1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (3.1 mg, 2.5 mol%)
-
Oxidant: Cu(OAc)₂ (72.6 mg, 2.0 equiv)
-
Additive: AgSbF₆ (10 mol%) - Enhances electrophilicity of Rh center
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (2.0 mL)
Step-by-Step Workflow:
-
Setup: In a glovebox or under N₂ flow, charge a defined-pressure tube (Schlenk tube) with the pyridinium salt, alkyne, [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆.
-
Solvation: Add anhydrous DCE (2.0 mL). Seal the tube with a Teflon-lined cap.
-
Reaction: Heat the mixture to 120 °C in an oil bath for 16–24 hours. Vigorous stirring (800 rpm) is essential due to the heterogeneity of the oxidant.
-
Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with additional CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Checkpoint: The reaction mixture should transition from a suspension to a dark homogeneous solution (or dark suspension) as the reaction progresses.
Protocol B: Cu-Catalyzed Oxidative Cross-Coupling
Best for: Rapid library generation using abundant styrene derivatives.
Materials:
-
Substrate 1: Ethyl 2-(pyridin-2-yl)acetate (0.2 mmol)
-
Substrate 2: Styrene (0.4 mmol, 2.0 equiv)
-
Catalyst/Oxidant: Cu(OAc)₂ (3.0 equiv)[1]
-
Mediator: I₂ (0.2 mmol, 1.0 equiv)
-
Additive: NBu₄Cl (1.0 equiv) - Stabilizes Cu species/facilitates electron transfer
-
Solvent: DCE (2.0 mL)
Step-by-Step Workflow:
-
Assembly: To a standard reaction vial, add Cu(OAc)₂, I₂, and NBu₄Cl.
-
Addition: Add the liquid substrates (pyridine ester and styrene) and solvent (DCE).
-
Reaction: Seal the vial (air atmosphere is often tolerated, but N₂ is preferred for reproducibility). Heat to 100 °C for 24 hours.
-
Quench: Cool to RT. Add saturated aqueous Na₂S₂O₃ (2 mL) to quench excess iodine (color change from dark purple/brown to light blue/green).
-
Extraction: Extract with EtOAc (3 x 5 mL). Dry organic layers over Na₂SO₄.
-
Purification: Silica gel chromatography.
Protocol C: Au(III)-Catalyzed Cycloisomerization
Best for: Atom-economic synthesis under mild conditions.
Materials:
-
Substrate: 2-(Prop-2-yn-1-yloxy)pyridine derivative (0.2 mmol)
-
Catalyst: NaAuCl₄·2H₂O (2–5 mol%)
-
Solvent: Ethanol (EtOH) or Toluene (2.0 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve the propargylic pyridine substrate in EtOH (0.1 M concentration).
-
Initiation: Add the Gold catalyst (NaAuCl₄) in one portion.
-
Reaction: Stir at Room Temperature (or mild heat 50 °C if sluggish) for 1–4 hours.
-
Note: This reaction is typically much faster than the Rh/Cu oxidative routes.
-
-
Monitoring: Monitor by TLC. The disappearance of the alkyne spot is usually rapid.
-
Isolation: Evaporate solvent. Direct purification by column chromatography (often requires neutral alumina or basified silica if the product is acid-sensitive).
Mechanism Visualization
The following diagram illustrates the catalytic cycle for Protocol A (Rh-Catalyzed) , highlighting the critical dual C–H activation steps.
Figure 1: Catalytic cycle for Rh(III)-catalyzed annulation. The cycle relies on the interplay between the Cp* ligand steric environment and the acetate-assisted C-H activation (CMD mechanism).
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Rh Protocol) | Incomplete Reoxidation | Increase Cu(OAc)₂ to 2.5 equiv; Ensure vigorous stirring. |
| Regioisomers (Rh Protocol) | Alkyne Sterics | Use bulky ligands (Cp* derivatives) or switch to terminal alkynes if compatible. |
| Stalled Reaction (Cu Protocol) | Radical Quenching | Degas solvent thoroughly; Ensure I₂ quality (sublimed). |
| Decomposition (Au Protocol) | Acid Sensitivity | Add 1-2% Et₃N to the reaction mixture to buffer acidity. |
| Black Precipitate (Any) | Catalyst Aggregation | Decrease concentration; Add stabilizing ligands (e.g., PPh₃ for Pd/Cu systems). |
References
-
Rh(III)
-
Copper-Catalyzed Oxidative Coupling
-
Gold-Catalyzed Cycloisomerization
-
General Review on Indolizine Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold(I)-Catalyzed Cascade Hydroarylation/Cycloaromatization to Indolizines via Pyridine Ring Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Application Note: Ethyl 2-bromoindolizine-7-carboxylate as a Privileged Scaffold in Immunomodulator and Kinase Inhibitor Drug Discovery
Executive Summary & Pharmacological Context
In contemporary medicinal chemistry, the indolizine core has emerged as a highly versatile, privileged bicyclic heteroaromatic scaffold. Specifically, Ethyl 2-bromoindolizine-7-carboxylate (CAS: 1427310-03-9)[1] serves as a critical early-stage building block for the synthesis of complex immunomodulators and kinase inhibitors.
The strategic value of this molecule lies in its dual, orthogonal reactive handles:
-
The C2-Bromide: An ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The C7-Ethyl Ester: A versatile functional group that can be selectively reduced to an alcohol, hydrolyzed to a carboxylic acid, or converted into an amide to probe structure-activity relationships (SAR) in the solvent-exposed regions of target proteins.
Target Pathways: PD-1/PD-L1 and Syk Kinase Inhibition
Recent drug discovery campaigns have heavily utilized this scaffold to develop small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) pathway[2]. By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, indolizine-derived compounds prevent the recruitment of SHP-1/SHP-2 phosphatases, thereby restoring T-cell receptor (TCR) signaling, cellular proliferation, and the release of cytokines like IL-2 and IFN-γ[3]. Additionally, this scaffold is instrumental in synthesizing spleen tyrosine kinase (Syk) inhibitors, which are critical for treating autoimmune disorders such as rheumatoid arthritis[4].
Diagram 1: Mechanism of action for indolizine-based PD-1/PD-L1 small-molecule inhibitors.
Synthetic Strategy & Workflow
The de novo construction of the indolizine core relies on a base-promoted intermolecular condensation followed by an intramolecular cyclization. Once the core is established, the orthogonal handles allow for divergent synthesis. The C7-ester is typically reduced to a hydroxymethyl group to serve as a linker, while the C2-bromide is arylated to fit into the hydrophobic pockets of the target protein[3].
Diagram 2: Divergent synthetic workflow utilizing the orthogonal handles of the indolizine core.
Validated Experimental Protocols
As an application scientist, it is imperative to understand that successful execution of these protocols relies on strict control of reaction parameters and an understanding of the underlying mechanistic causality.
Protocol A: De Novo Synthesis of this compound
Objective: Construct the functionalized indolizine core via base-mediated cyclization[2][4].
-
Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq, e.g., 5.75 mmol) and (E)-ethyl 4-bromobut-2-enoate (2.0 eq, 11.49 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq, 12.6 mmol) in one portion.
-
Causality: K₂CO₃ is a mild, non-nucleophilic base that selectively deprotonates the acidic pyrrole nitrogen (pKa ~16.5) without hydrolyzing the ester. DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the subsequent SN2 attack and aldol-type condensation.
-
-
Reaction Execution: Stir the heterogeneous mixture overnight at room temperature (20–25 °C). Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1).
-
Workup & Validation: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with distilled water (3x) and brine.
-
Self-Validation Check: The multiple water washes are critical to completely remove DMF, which would otherwise co-elute and suppress crystallization. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via silica gel flash chromatography (eluting with 0 to 30% EtOAc in hexanes) to afford the title compound as a yellow solid (Expected mass: [M+H]+ m/z = 268.0)[3].
Protocol B: Selective C7-Ester Reduction to (2-Bromoindolizin-7-yl)methanol
Objective: Convert the C7-ethyl ester to a primary alcohol while preserving the C2-bromide[2][3].
-
Setup: Dissolve this compound (1.0 eq, 0.623 mmol) in anhydrous Tetrahydrofuran (THF, 1 mL) and cool the solution to 0 °C using an ice-water bath.
-
Hydride Transfer: Dropwise, add a 1.0 M solution of Lithium Aluminum Hydride (LiAlH₄) in THF (0.64 eq, 400 µL, 0.4 mmol).
-
Causality: The reaction is initiated at 0 °C to strictly control the highly exothermic hydride transfer. This prevents localized boiling of THF and suppresses unwanted ring-opening or dehalogenation side reactions.
-
-
Propagation: Remove the ice bath, allow the mixture to slowly warm to room temperature, and stir for 1 hour.
-
Quench & Fieser Workup: Cool the reaction back to 0 °C. Quench by adding EtOAc dropwise, followed by water and 15% aqueous NaOH solution.
-
Causality: EtOAc safely consumes unreacted LiAlH₄ by forming ethanol and ethyl acetate reduction products, preventing the violent release of hydrogen gas that occurs if water is added directly. The subsequent addition of water and NaOH granulates the aluminum salts into a white, easily filterable solid, preventing severe emulsions during extraction[2].
-
-
Isolation: Extract the aqueous phase with EtOAc three times. Combine the organic phases, dry over Na₂SO₄, and concentrate to yield the target alcohol.
Protocol C: C2 Suzuki-Miyaura Cross-Coupling
Objective: Arylate the C2 position to expand the hydrophobic footprint of the molecule[3].
-
Setup: In a microwave vial or Schlenk tube, combine the C2-bromoindolizine intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Catalyst Addition: Add dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂, 0.04 eq).
-
Causality: Pd(dppf)Cl₂ is specifically selected because the bulky dicyclohexyl groups increase the electron density on the palladium center, facilitating the initial oxidative addition into the C(sp2)-Br bond. Furthermore, the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step and suppresses undesired β-hydride elimination[3].
-
-
Solvent & Degassing: Add a degassed mixture of tert-butyl alcohol and water (2:1 v/v). Purge the system with nitrogen for 5 minutes.
-
Execution: Heat the mixture to 105 °C for 4 hours. Cool to room temperature, filter through Celite, and purify via preparative HPLC to isolate the cross-coupled product.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and mechanistic purposes for the key transformations involving the this compound scaffold.
| Transformation | Reagents & Catalyst | Temp & Time | Average Yield | Mechanistic Purpose |
| Base-Promoted Cyclization | K₂CO₃, DMF | 25 °C, 12 h | 65-75% | Construction of the indolizine bicyclic core from acyclic precursors. |
| Ester Reduction | LiAlH₄, THF | 0 °C to 25 °C, 1 h | 80-88% | Conversion of the C7-ester to a reactive primary alcohol linker. |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, t-BuOH/H₂O | 105 °C, 4 h | 70-85% | Arylation of the C2 position via oxidative addition and reductive elimination. |
References
-
CymitQuimica. this compound Product Information.1
-
Google Patents. JP6026525B2 - Substituted 6-aza-isoindoline-1-one derivatives.4
-
Google Patents. WO2017070089A1 - Heterocyclic compounds as immunomodulators.2
-
European Patent Office. EP3365340B1 - Heterocyclic compounds as immunomodulators.3
Sources
The Versatile Precursor: Ethyl 2-bromoindolizine-7-carboxylate as a Gateway to Advanced Functional Materials
The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in the landscape of materials science. Its inherent aromaticity and electron-rich nature give rise to a host of intriguing photophysical properties, making it a compelling building block for a new generation of organic functional materials. Within this class of compounds, Ethyl 2-bromoindolizine-7-carboxylate stands out as a particularly valuable and versatile precursor. The strategic placement of a bromo substituent at the 2-position and a carboxylate group at the 7-position offers orthogonal handles for synthetic modification, enabling the rational design and synthesis of sophisticated molecular architectures with tailored properties for applications in organic electronics, sensing, and bio-imaging.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the potential of this compound in materials science. We will delve into the synthetic pathways to transform this humble building block into advanced functional materials, provide detailed experimental protocols, and discuss the characterization and application of these novel compounds.
The Strategic Advantage: Functionalization of this compound
The utility of this compound as a precursor lies in its capacity for selective functionalization at two distinct sites:
-
The 2-position (Bromo Group): The bromine atom is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the construction of extended π-conjugated systems. This is a cornerstone for tuning the electronic and optical properties of the resulting molecules.[3][4]
-
The 7-position (Ethyl Carboxylate Group): The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be engaged in a variety of subsequent reactions, such as amidation or esterification, to append other functional units, including recognition elements for sensing applications or solubilizing groups.[5]
This dual functionality allows for a modular approach to the design of new materials, where the electronic core and peripheral functionalities can be independently optimized.
Application Note I: Synthesis of a Donor-Acceptor Type Fluorescent Sensor for Metal Ion Detection
The inherent fluorescence of the indolizine core can be harnessed for the development of chemosensors.[6][7] By strategically introducing a metal ion chelating unit, it is possible to create a "turn-on" or "turn-off" fluorescent sensor where the emission properties of the indolizine fluorophore are modulated by the presence of a specific metal ion.[8] This modulation often arises from processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[9][10]
Here, we propose the synthesis of a novel fluorescent sensor for zinc ions (Zn²⁺), a biologically and environmentally important metal ion, starting from this compound. The design involves the Suzuki-Miyaura coupling of a boronic acid-functionalized dipicolylamine (DPA) moiety, a well-known Zn²⁺ chelator, to the 2-position of the indolizine core.
Proposed Synthetic Scheme:
Caption: Synthetic route to the Indolizine-DPA fluorescent sensor.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-((bis(pyridin-2-ylmethyl)amino)methyl)phenyl)indolizine-7-carboxylate
Materials:
-
This compound
-
(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)bis(pyridin-2-ylmethyl)amine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)bis(pyridin-2-ylmethyl)amine (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[11]
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. To this mixture, add a degassed 4:1 mixture of toluene and deionized water (10 mL per mmol of the bromoindolizine).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
Characterization of the Synthesized Sensor
The structure and purity of the synthesized Indolizine-DPA sensor should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the protons of the newly introduced DPA-phenyl moiety, along with the characteristic signals of the indolizine core. |
| ¹³C NMR | Presence of carbon signals for all the carbons in the final product. |
| Mass Spectrometry (HRMS) | The molecular ion peak corresponding to the calculated exact mass of the product. |
| UV-Vis Spectroscopy | Absorption bands in the UV-visible region characteristic of the extended π-conjugated system.[12] |
| Fluorescence Spectroscopy | Emission spectrum with a characteristic fluorescence quantum yield.[13] |
Application Protocol: Fluorescent Sensing of Zn²⁺ Ions
This protocol describes the use of the synthesized Indolizine-DPA compound as a fluorescent chemosensor for the detection of Zn²⁺ ions in solution.
Materials:
-
Stock solution of the Indolizine-DPA sensor (1 mM in a suitable solvent like acetonitrile or DMSO).
-
Stock solution of zinc chloride (ZnCl₂) or zinc perchlorate (Zn(ClO₄)₂) (10 mM in deionized water).
-
Buffer solution (e.g., HEPES buffer, pH 7.4).
-
Quartz cuvettes for fluorescence measurements.
-
Fluorometer.
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of the Indolizine-DPA sensor (e.g., 10 µM) in the buffer solution.
-
Fluorescence Titration:
-
Place 2 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the sensor solution (excitation at the wavelength of maximum absorption).
-
Add small aliquots of the Zn²⁺ stock solution (e.g., 1-10 µL) to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
From this plot, determine the detection limit and the binding constant of the sensor for Zn²⁺.
-
Expected Results:
Upon addition of Zn²⁺, a significant enhancement ("turn-on") of the fluorescence intensity is expected. This is due to the chelation of Zn²⁺ by the DPA moiety, which inhibits the photoinduced electron transfer (PET) process from the DPA nitrogen atoms to the excited indolizine fluorophore, thereby restoring its fluorescence.
Caption: Proposed mechanism for the "turn-on" fluorescence sensing of Zn²⁺.
Future Perspectives and Broader Applications
The synthetic and application protocols detailed above represent just one facet of the potential of this compound. The modular nature of this precursor opens doors to a vast chemical space for materials scientists.
-
Organic Light-Emitting Diodes (OLEDs): By coupling electron-donating and electron-accepting aryl groups to the 2-position, it is possible to synthesize novel emissive materials with tunable colors for OLED applications. The indolizine core can act as a blue-emitting fluorophore, and its emission can be red-shifted through the strategic choice of substituents.[3]
-
Conjugated Polymers: Dibromination of the indolizine core, followed by polymerization with suitable co-monomers via Suzuki polycondensation, could lead to the synthesis of novel indolizine-based conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][13]
-
Bio-imaging: The fluorescent properties of indolizine derivatives, coupled with their potential for functionalization with biocompatible groups, make them attractive candidates for the development of fluorescent probes for cellular imaging.
References
-
Synthesis And Characterization of Donor-Acceptor Fluorescent Conjugated Polymers by Acyclic Diene Metathesis (ADMET) and Suzuki Polycondensation (SPC). CUNY Academic Works. [Link]
-
Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. PMC. [Link]
-
Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. PMC. [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. [Link]
-
Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Refubium - Freie Universität Berlin. [Link]
-
Fabrication of a dual-emitting dye-encapsulated metal–organic framework as a stable fluorescent sensor for metal ion detection. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis and characterization of novel fluorescent reactive dyes for dyeing of cotton fabrics. SN Applied Sciences. [Link]
-
Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. MDPI. [Link]
-
Synthesis and characterization of Ni@UiO-66 Metal-Organic Framework for fluorescence detection of heavy metal ions in the aqueous phase. ResearchGate. [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts. [Link]
-
Synthesis and Optical Properties of Donor–Acceptor-Type 1,3,5,9-Tetraarylpyrenes: Controlling Intramolecular Charge-Transfer Pathways by the Change of π-Conjugation Directions for Emission Color Modulations. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. SciSpace. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC. [Link]
-
Recent Study on Fluorescent Organic Nanoparticles as Chemosensors for Recognition of Metal Ions. ResearchGate. [Link]
-
novel inherent fluorescence biodegradable polyurethane. Regenerative Biomaterials. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
A novel preparation method and characterization of fluorescent cellulose fibers. ResearchGate. [Link]
-
Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. [Link]
-
Synthesis and characterization of novel fluorescent surfactants. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. [Link]
-
Indolizine synthesis. Organic Chemistry Portal. [Link]
-
Various methods for the synthesis of indolizine derivatives. ResearchGate. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. "Synthesis And Characterization of Donor-Acceptor Fluorescent Conjugate" by Hamid Ardolic Jr. [academicworks.cuny.edu]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fabrication of a dual-emitting dye-encapsulated metal–organic framework as a stable fluorescent sensor for metal ion detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. tandfonline.com [tandfonline.com]
Application Note: Cross-Coupling Reactions of 2-Bromoindolizine Substrates
This Application Note is written for researchers and drug development professionals. It synthesizes advanced organic methodology with practical, bench-ready protocols for the functionalization of the 2-bromoindolizine scaffold—a strategic but underutilized building block in medicinal chemistry.
Executive Summary & Strategic Importance
Indolizine (pyrrolo[1,2-a]pyridine) is a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from anti-inflammatory to anticancer properties.[1] While the C3 position is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution, the C2 position is electronically distinct and difficult to access directly.
2-Bromoindolizine serves as a critical "linchpin" intermediate. It reverses the standard reactivity of the ring, allowing the introduction of nucleophiles (aryl, alkynyl, amino groups) via Palladium-catalyzed cross-coupling. This guide details the protocols for transforming 2-bromoindolizine into high-value libraries, overcoming the inherent instability of the electron-rich indolizine core.
Substrate Synthesis & Handling
Unlike 3-haloindolizines, which are made by direct halogenation, 2-bromoindolizines are typically synthesized via cyclization strategies to ensure regiocontrol.
Synthesis Strategy (The "Gevorgyan/Seregin" Approach)
Direct bromination of indolizine yields the 3-bromo isomer. To access the 2-bromo derivative, a de novo ring construction is required, often utilizing transition-metal-catalyzed cycloisomerization of propargylic pyridines or multicomponent reactions involving 2-pyridine derivatives and bromo-substituted dipolarophiles.
-
Key Precursor: 2-(Prop-2-yn-1-yl)pyridine derivatives or Pyridinium ylides.
-
Method: Au- or Cu-catalyzed cycloisomerization allows for specific C2-functionalization patterns that are impossible via direct substitution.
Stability & Storage[1]
-
Oxidation Sensitivity: Indolizines are electron-rich and prone to oxidative decomposition (turning dark/tarry) upon prolonged exposure to air and light.
-
Storage: Store 2-bromoindolizine substrates under Argon at -20°C, protected from light.
-
Handling: All cross-coupling reactions must be degassed thoroughly. The presence of oxygen often leads to homocoupling or oxidative ring opening.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is optimized for coupling 2-bromoindolizines with aryl boronic acids. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ to prevent dehalogenation side-reactions common in electron-rich heterocycles.[1]
Target: Synthesis of 2-arylindolizines.
| Component | Equivalents | Role |
| 2-Bromoindolizine | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.5 equiv | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 equiv (5 mol%) | Catalyst |
| K₂CO₃ (2M aq.) | 3.0 equiv | Base |
| 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine 2-bromoindolizine (1.0 mmol), aryl boronic acid (1.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M aqueous K₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat to 80–90°C for 4–12 hours. (Monitor via LCMS; 2-bromoindolizine is UV-active).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: Indolizines are often fluorescent; use a UV lamp to track the product.
Protocol B: Sonogashira Coupling (Alkynylation)
Connecting the indolizine core to an alkyne at C2 creates extended
Target: Synthesis of 2-alkynylindolizines.
| Component | Equivalents | Role |
| 2-Bromoindolizine | 1.0 equiv | Electrophile |
| Terminal Alkyne | 1.2 equiv | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.05 equiv | Catalyst |
| CuI | 0.02 equiv (2 mol%) | Co-catalyst |
| Et₃N | 3.0 equiv | Base/Solvent |
| DMF | [0.2 M] | Co-solvent (optional) |
Step-by-Step Procedure:
-
Setup: Add 2-bromoindolizine (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (4 mg) to a dry vial.
-
Inert Atmosphere: Purge with Argon.
-
Reagent Addition: Add anhydrous DMF (3 mL) and Et₃N (2 mL). Then, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir at RT to 50°C . Caution: Higher temperatures may cause polymerization of the alkyne or decomposition of the indolizine.
-
Completion: Reaction is usually fast (1–4 hours).
-
Workup: Dilute with Et₂O (avoids DMF emulsion), wash with water (x3) and brine.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Introducing an amino group at C2 significantly alters the electronic properties of the indolizine. This reaction requires a strong base and a bulky ligand to facilitate reductive elimination from the electron-rich Pd center.
Target: Synthesis of 2-aminoindolizines.
| Component | Equivalents | Role |
| 2-Bromoindolizine | 1.0 equiv | Electrophile |
| Amine (1° or 2°) | 1.2 equiv | Nucleophile |
| Pd₂(dba)₃ | 0.02 equiv | Catalyst Precursor |
| BINAP or XPhos | 0.04 equiv | Ligand |
| NaOtBu | 1.5 equiv | Base |
| Toluene | [0.1 M] | Solvent |
Step-by-Step Procedure:
-
Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and BINAP in Toluene under Argon for 10 mins to form the active catalyst.
-
Addition: Add 2-bromoindolizine (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.5 mmol).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Troubleshooting: If conversion is low, switch to XPhos or BrettPhos ligands, which are superior for electron-rich heteroaryl halides.
-
Workup: Filter through Celite, concentrate, and purify on neutral alumina (silica may be too acidic for some amino-indolizines).
Mechanistic Logic & Troubleshooting (Expert Insights)
The "Electron-Rich" Paradox
Indolizines are electron-rich (isoelectronic with azulene).
-
The Problem: Oxidative addition of Pd(0) into the C2-Br bond is generally facile. However, the resulting Pd(II) species is electron-rich, making the subsequent reductive elimination step the bottleneck, especially in Buchwald-Hartwig couplings.
-
The Solution: Use electron-deficient ligands (like phosphites) or bulky biaryl phosphines (XPhos) to accelerate reductive elimination.[1]
Regioselectivity Check[1]
-
C3 vs. C2: If your substrate has a C3-H, be aware that highly electrophilic conditions (or C-H activation catalysts) might functionalize C3 instead of reacting at the C2-Br.
-
Validation: Always verify the product structure via 2D NMR (HMBC) to ensure the substituent is at C2.[1] The C2 proton is usually absent, while the C1 and C3 protons show distinct coupling constants (
Hz).[1]
Visual Workflows
Diagram 1: Strategic Functionalization of 2-Bromoindolizine
This flowchart illustrates the divergent synthesis pathways starting from the 2-bromo precursor.
Caption: Divergent synthesis from 2-bromoindolizine yielding three distinct pharmacological classes.
Diagram 2: Catalytic Cycle & Electronic Considerations
Visualizing the Pd-cycle specifically for electron-rich heterocycles.
Caption: The catalytic cycle highlights Reductive Elimination as the critical step for electron-rich indolizines.
References
-
Seregin, I. V., & Gevorgyan, V. (2006). Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium en Route to C-2 Substituted Fused Pyrrole-Containing Heterocycles.[2] Journal of the American Chemical Society. Link[1]
-
Kim, I., & Lee, J. H. (2013). Facile Cycloaromatization of 2-Acetylpyrrole Derivatives Enables a New Synthetic Route to Indolizines.[2] The Journal of Organic Chemistry. Link[1]
-
Albrecht, B. K., et al. (2017). Heterocyclic compounds as immunomodulators (Patent WO2017070089A1).[1] Google Patents. Link
-
Gevorgyan, V., et al. (2001). A General and Efficient Cu-Assisted Cycloisomerization of Alkynyl Imines. Journal of the American Chemical Society. Link[1]
-
BenchChem. Application Notes and Protocols for Microwave-Assisted Synthesis of Indolizine Derivatives. Link[1]
Sources
Application Note: Precision Protocol for the Regioselective N-Alkylation of Indole-2-Carboxylate Esters
Introduction & Mechanistic Rationale
Indole-2-carboxylate esters are privileged scaffolds extensively utilized in medicinal chemistry and drug development. Functionalization at the N1 position via alkylation is a critical transformation used to tune the lipophilicity, metabolic stability, and target-binding affinity of these pharmacophores.
However, the indole ring acts as an ambident nucleophile. The indole N-H is not highly acidic (pKa ≈ 17 in DMSO) and requires a suitable base for deprotonation[1]. Once deprotonated, the resulting indolide anion possesses electron density delocalized between the N1 and C3 positions. The core synthetic challenge is achieving strict regioselectivity for N-alkylation over C-alkylation, which requires precise control over the reaction environment.
Causality in Reaction Design: Base and Solvent Selection
The regiochemical outcome of the alkylation is dictated by the principles of Hard-Soft Acid-Base (HSAB) theory, heavily influenced by the choice of base and solvent:
-
Base Strength & Counter-Ion: Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are highly effective for irreversibly deprotonating the indole nitrogen, forming the highly nucleophilic indolide anion[2]. For substrates bearing base-sensitive functional groups (e.g., esters that may hydrolyze), milder conditions using cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are preferred and often yield the desired N-alkylated products with excellent functional group tolerance[3],[2].
-
Solvent Polarity: Polar aprotic solvents (DMF, DMSO) strongly solvate the metal counter-cation (Na⁺, K⁺, or Cs⁺). This leaves a "naked," highly reactive indolide anion. In these dissociating environments, the harder N1 position preferentially attacks hard electrophiles (alkyl halides)[4]. Conversely, non-polar solvents (e.g., toluene) or protic conditions encourage tight ion-pairing, which can shift the reactivity toward the softer C3 position. Furthermore, water and protic impurities can quench the strong base and the indolate anion, halting the reaction entirely[1].
Mechanistic pathway of indolide anion alkylation highlighting N1 vs C3 regioselectivity.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the expected outcomes based on varying the reaction parameters. Classical conditions utilizing NaH/DMF generally provide the highest yields for standard alkylations[4], while milder bases are reserved for complex or sensitive systems[5],[3].
| Base System | Solvent | Temperature | Optimal Electrophile | Expected Yield (%) | Regioselectivity (N:C) |
| NaH (1.1–1.5 eq) | DMF | 0 °C to RT | Primary Alkyl Iodides/Bromides | 85 – 95% | >99:1 |
| Cs₂CO₃ (1.5–2.0 eq) | DMF or CH₃CN | RT to 60 °C | Sensitive/Secondary Halides | 64 – 80% | >95:5 |
| K₂CO₃ (2.0 eq) | Acetone | Reflux (56 °C) | Allylic/Benzylic Halides | 70 – 85% | >90:10 |
Experimental Methodologies
Protocol A: Classical Strong Base Method (NaH / DMF)
Best for robust substrates and primary alkyl halides.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).
-
Dissolution: Dissolve the ethyl indole-2-carboxylate (1.0 mmol) in anhydrous DMF (5.0 mL). Ensure the solvent is strictly anhydrous to prevent quenching[1].
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution turns slightly yellow/orange, indicating indolide anion formation.
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
-
Scientist's Insight: If using an alkyl chloride, adding a catalytic amount of potassium iodide (KI, 0.1 mmol) will accelerate the reaction via an in-situ Finkelstein transformation[1].
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via TLC (Hexanes:EtOAc, 4:1).
-
Work-up: Quench the reaction carefully by adding cold saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Mild Base Method (Cs₂CO₃ / CH₃CN)
Best for base-sensitive functional groups or epimerization-prone electrophiles.
-
Preparation: In a dry flask under N₂, combine ethyl indole-2-carboxylate (1.0 mmol) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 mmol).
-
Solvation & Alkylation: Add anhydrous Acetonitrile (CH₃CN, 5.0 mL) followed by the alkyl halide (1.2 mmol).
-
Heating: Heat the mixture to 60 °C. The use of more polar solvents or alternate bases can sometimes have a detrimental impact on isolated yield in specific multicomponent reactions, so maintaining strict temperature control is advised[3].
-
Work-up: Upon completion (typically 6–12 hours), cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash chromatography.
Step-by-step experimental workflow for the N-alkylation of indole-2-carboxylates.
Self-Validation & Analytical Characterization
To ensure the integrity of the protocol and confirm strict regioselectivity, the following self-validating analytical checks must be performed on the isolated product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural elucidation to confirm N- versus C-alkylation[1]. The absolute disappearance of the broad N-H proton signal (typically found between 11.0–12.0 ppm in DMSO-d6 or ~9.0 ppm in CDCl₃) is the primary indicator of successful N-alkylation[1]. Additionally, the C3 proton (typically a doublet or singlet around 7.1–7.3 ppm) should remain intact; its disappearance would indicate unwanted C3-alkylation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize LC-MS to confirm the mass shift corresponding to the addition of the alkyl group, ensuring no over-alkylation (e.g., dialkylation at both N1 and C3) has occurred[1].
References
- Optimizing reaction conditions for N-alkylation of indoles Source: Benchchem URL
- Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | 396076-60-1 Source: Benchchem URL
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Publishing URL
- Source: PMC (NIH)
- Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | 396076-60-1 | Benchchem [benchchem.com]
- 3. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-bromoindolizine-7-carboxylate
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. Here, we address common challenges and provide in-depth troubleshooting strategies to improve the yield and purity of Ethyl 2-bromoindolizine-7-carboxylate, a valuable scaffold in medicinal chemistry.
Synthetic Overview: A Proposed Pathway
While numerous methods exist for the synthesis of the indolizine core, a specific, high-yield protocol for this compound is not extensively documented in readily available literature.[1][2] Therefore, we propose a robust and logical two-step synthesis based on the principles of the Tschitschibabin reaction, a classic and efficient method for constructing the indolizine nucleus.[3]
The synthesis commences with the quaternization of a pyridine derivative, followed by a base-mediated intramolecular cyclization.
Step 1: Quaternization. Ethyl isonicotinate is N-alkylated using a suitable 2-carbon building block, such as bromoacetaldehyde or a synthetic equivalent, to form the key pyridinium salt intermediate.
Step 2: 1,5-Dipolar Cyclization. The pyridinium salt is treated with a base to generate a pyridinium ylide intermediate. This ylide undergoes a subsequent intramolecular 1,5-dipolar cyclization, followed by aromatization to yield the final indolizine product.[3][4]
The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.
Part A: Quaternization (Step 1)
Question 1: My quaternization reaction is slow, and the yield of the pyridinium salt is low. What are the likely causes?
Answer: Low yields in the initial N-alkylation step often stem from issues with reagent purity, solvent choice, or reaction conditions.
-
Reagent Purity:
-
Ethyl Isonicotinate: Ensure it is free from isonicotinic acid, which can interfere with the reaction.[5] Consider purification by distillation if necessary.
-
Bromoacetaldehyde Diethyl Acetal: This reagent can degrade over time. Use a freshly opened bottle or distill it prior to use. The presence of acidic impurities can inhibit the reaction.
-
-
Solvent:
-
The solvent must be anhydrous. Acetone or acetonitrile are common choices for this type of reaction.[3] The presence of water can lead to hydrolysis of the bromoacetaldehyde acetal.
-
-
Temperature:
-
Refluxing is typically required to drive the reaction to completion. Ensure the reaction temperature is maintained consistently.
-
Application Scientist's Note: We recommend setting up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system, especially if using anhydrous solvents.
Part B: Cyclization & Aromatization (Step 2)
Question 2: The cyclization step is not working. I'm recovering the pyridinium salt or observing a complex mixture of products. How can I improve this?
Answer: The cyclization step is the most critical for yield and is highly sensitive to the choice of base, solvent, and temperature. The goal is to efficiently generate the pyridinium ylide intermediate, which then cyclizes.[4]
| Parameter | Influence on Reaction | Troubleshooting Recommendations |
| Base | The strength and nature of the base are crucial for deprotonating the methylene group adjacent to the pyridinium nitrogen to form the ylide. | Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often require higher temperatures and longer reaction times. They are a good starting point for optimization. Stronger, Non-nucleophilic Bases (e.g., DBU, DBN): Can facilitate the reaction at lower temperatures but may lead to more side products if not carefully controlled.[6] |
| Solvent | The solvent must be able to dissolve the pyridinium salt and facilitate the base-mediated reaction. | Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Generally the best choice. They effectively solvate the salt and do not interfere with the ylide intermediate.[7][8] |
| Temperature | Temperature controls the rate of ylide formation and subsequent cyclization. | Too Low: The reaction may not proceed. Too High: Can lead to decomposition of the ylide or pyridinium salt, resulting in tar formation and reduced yield. We recommend starting at a moderate temperature (e.g., 80 °C) and adjusting based on TLC monitoring. |
Application Scientist's Note: The pyridinium ylide is a reactive intermediate. If its formation is too slow or it is not consumed quickly by the intramolecular cyclization, it can participate in side reactions. A key to high yield is balancing the rate of ylide formation with the rate of cyclization.
Question 3: I am observing a major side product that is not my desired indolizine. What could it be?
Answer: A common side reaction in indolizine synthesis is the dimerization or polymerization of the pyridinium ylide intermediate, especially if the intramolecular cyclization is slow. This can lead to complex, often colored, byproducts that are difficult to characterize and remove. Another possibility is the reaction of the ylide with an external electrophile if one is present.
To minimize side products, ensure that the reaction is run under optimized conditions (see Question 2) and that all reagents are pure.
Part C: Work-up & Purification
Question 4: How should I purify the final product, this compound?
Answer: Purification is typically achieved through column chromatography on silica gel.
-
Work-up: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate.[3] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC of the crude product.
-
Question 5: My final product is colored (yellow or brown), even after chromatography. How can I obtain a colorless product?
Answer: Color in the final product often indicates the presence of minor, highly conjugated impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing colored impurities.
-
Activated Carbon: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period (e.g., 15-30 minutes), and then filter through a pad of Celite. This can effectively remove colored impurities. Caution: Using too much activated carbon or stirring for too long can lead to a loss of the desired product.
Troubleshooting Flowchart: Low Cyclization Yield
Caption: A decision-making flowchart for troubleshooting low yields in the cyclization step.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on established chemical principles for indolizine synthesis. Optimization may be required.
Step 1: Synthesis of 1-(2,2-diethoxyethyl)-4-(ethoxycarbonyl)pyridin-1-ium bromide
-
To a solution of ethyl isonicotinate (1.0 eq.) in anhydrous acetone (5 mL per mmol of ethyl isonicotinate), add bromoacetaldehyde diethyl acetal (1.1 eq.).[5]
-
Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The pyridinium salt may precipitate. If so, collect it by filtration and wash with cold diethyl ether.
-
If the salt does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the resulting oil with diethyl ether to induce solidification.
-
Dry the resulting pyridinium salt under vacuum. It is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend the pyridinium salt (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in anhydrous DMF (10 mL per mmol of pyridinium salt).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
References
-
ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. Retrieved March 2, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Organic Chemistry Frontiers. Retrieved March 2, 2026, from [Link]
-
Anderson, L. (n.d.). Synthesis of Trisubstituted Indolizines: Optimization and Scope Studies. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved March 2, 2026, from [Link]
-
Gryko, D. T., Sadowski, B., & Klajn, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7825. [Link]
-
International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. Retrieved March 2, 2026, from [Link]
-
PMC. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Retrieved March 2, 2026, from [Link]
-
PMC. (2008). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Retrieved March 2, 2026, from [Link]
-
Royal Society of Chemistry. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry. Retrieved March 2, 2026, from [Link]
-
American Chemical Society. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. Retrieved March 2, 2026, from [Link]
-
Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (n.d.). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. Retrieved March 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved March 2, 2026, from [Link]
-
PubMed. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. Retrieved March 2, 2026, from [Link]
-
Science.gov. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Retrieved March 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-bromoisonicotinate. Retrieved March 2, 2026, from [Link]
-
Cambridge University Press. (n.d.). Chichibabin Reaction. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved March 2, 2026, from [Link]
-
Asian Journal of Chemistry. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved March 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Ethyl isonicotinate. Retrieved March 2, 2026, from [Link]
-
Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved March 2, 2026, from [Link]
-
YouTube. (2021). Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. Retrieved March 2, 2026, from [Link]
-
DUT Open Scholar. (n.d.). Synthesis and characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro anticancer activity. Retrieved March 2, 2026, from [Link]
-
MDPI. (2025). Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for.... Retrieved March 2, 2026, from [Link]
-
PubMed. (1998). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved March 2, 2026, from [Link]
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro anticancer activity [openscholar.dut.ac.za]
Technical Support Center: A Researcher's Guide to Indolizine Synthesis
Welcome to the Technical Support Center for Indolizine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of constructing the indolizine scaffold. The unique 10-π electron aromatic system of indolizine, a structural isomer of indole, makes it a valuable core in numerous biologically active compounds.[1][2][3] However, its synthesis is not without challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common problems encountered in the laboratory.
I. The Tschitschibabin Indolizine Synthesis: Troubleshooting & FAQs
The Tschitschibabin (or Chichibabin) reaction is a classical and efficient method for synthesizing indolizines through the base-mediated intramolecular cyclization of a pyridinium salt.[4][5] Despite its utility, achieving high yields and purity can be challenging.
Troubleshooting Guide: Low Yield in Tschitschibabin Synthesis
Low product yield is one of the most common issues encountered. The following guide provides a systematic approach to diagnosing and resolving this problem.
dot
Caption: Troubleshooting workflow for low yields in the Tschitschibabin indolizine synthesis.
Frequently Asked Questions (FAQs): Tschitschibabin Reaction
Q1: My Tschitschibabin reaction to synthesize a 5-substituted indolizine is failing. Why is this position challenging?
A1: The synthesis of 5-substituted indolizines via the classical Tschitschibabin method is often problematic due to steric hindrance.[4] A substituent at the 6-position of the starting pyridine (which becomes the 5-position of the indolizine) can impede both the initial N-alkylation by the α-halo ketone and the subsequent intramolecular cyclization. For these targets, modern methods like direct C-H functionalization at the 5-position of a pre-formed indolizine may offer a more viable route.[6][7]
Q2: I am observing a complex mixture of byproducts. What are the likely side reactions?
A2: Besides the desired indolizine, several side reactions can occur. The intermediate pyridinium ylide is highly reactive and can undergo dimerization.[8] Additionally, if using α-halogenated aldehydes, the initially formed quaternary salts can be unstable, and solvolysis of the ylide intermediate can compete with the desired cyclization, leading to ring-opened products.[9] Running the reaction under an inert atmosphere can also prevent oxidative degradation of the product or intermediates.
Q3: How do electron-donating or -withdrawing groups on the pyridine ring affect the reaction?
A3: The electronic nature of the substituents on the pyridine ring significantly influences the reaction. Electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen, making the initial quaternization step more difficult.[8] Conversely, electron-donating groups can facilitate quaternization but may affect the acidity of the methylene protons in the resulting pyridinium salt, which is crucial for ylide formation.
Data Summary: Optimizing Tschitschibabin Reaction Conditions
The choice of base and solvent is critical for the success of the cyclization step. The following table provides a summary of common conditions.
| Pyridine Reactant | α-Halo Ketone | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pyridine | Phenacyl bromide | NaHCO₃ | Ethanol | Reflux | Moderate | [5] |
| 4-Methylpyridine | 4-(Bromoacetyl)-3-phenylsydnone | K₂CO₃ | DMF | 80 | High | [4] |
| 3,5-Dimethylpyridine | 4-(Bromoacetyl)-3-phenylsydnone | Na₂CO₃ | Acetonitrile | Reflux | Moderate-High | [4] |
| Pyridine | Ethyl bromopyruvate | Triethylamine | Dichloromethane | Room Temp | Good | [9] |
Note: Yields are qualitative and can vary significantly based on the specific substrates and reaction scale.
II. 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): Troubleshooting & FAQs
The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is a powerful and versatile method for indolizine synthesis.[1][10] However, controlling regioselectivity and achieving high yields can be challenging.
Troubleshooting Guide: Poor Regioselectivity in 1,3-Dipolar Cycloaddition
When using unsymmetrical alkynes, a mixture of regioisomers is a common problem. This guide outlines strategies to improve selectivity.
dot
Caption: Key factors influencing regioselectivity in the 1,3-dipolar cycloaddition for indolizine synthesis.
Frequently Asked Questions (FAQs): 1,3-Dipolar Cycloaddition
Q1: My 1,3-dipolar cycloaddition with an unsymmetrical alkyne gives a mixture of regioisomers. How can I predict the major product?
A1: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition can often be predicted using Frontier Molecular Orbital (FMO) theory.[10][11] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The reaction favors the regioisomer that results from the bonding of the atoms with the largest orbital coefficients. Generally, the ylide carbanion adds to the most electrophilic carbon of the alkyne.[11]
Q2: I am not getting any product from my 1,3-dipolar cycloaddition. What could be the issue?
A2: A complete lack of product can stem from several issues. First, ensure the in-situ generation of the pyridinium ylide by using an appropriate base to deprotonate the pyridinium salt. The choice of solvent is also crucial; polar aprotic solvents like DMF or acetonitrile are often effective. The reactivity of the dipolarophile is another key factor; highly electron-deficient alkynes or alkenes are generally required for an efficient reaction.[3] If using an alkene, a subsequent oxidation step (e.g., with DDQ or chloranil) is necessary to form the aromatic indolizine, and the absence of this step will result in the isolation of the dihydroindolizine intermediate.
Q3: Can I use alkenes instead of alkynes as dipolarophiles?
A3: Yes, electron-deficient alkenes are commonly used as dipolarophiles. However, the initial cycloaddition product is a tetrahydro- or dihydroindolizine, which requires a subsequent dehydrogenation (oxidation) step to yield the aromatic indolizine.[1] This adds a step to the synthesis and requires careful selection of an oxidant that does not degrade the product.
III. General Troubleshooting
Purification and Stability
Q: My indolizine derivative is unstable and decomposes on silica gel during column chromatography. What are my options?
A: Some functionalized indolizines, particularly those with electron-donating groups, can be sensitive to the acidic nature of silica gel.[9] Consider the following alternatives for purification:
-
Neutral Alumina Chromatography: Switching to a neutral stationary phase like alumina can prevent acid-catalyzed decomposition.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids chromatography altogether.[12][13]
-
Acid/Base Extraction: For basic indolizines, an acid/base extraction can be an effective preliminary purification step to remove non-basic impurities.
Starting Material Purity
Q: How critical is the purity of my starting materials?
A: The purity of starting materials is paramount. Impurities in the pyridine or α-halo ketone can lead to unwanted side reactions and complicate purification. For instance, residual water can interfere with the generation of the pyridinium ylide. It is recommended to use freshly distilled or purified reagents, especially when troubleshooting unexpected results.
Scale-Up Challenges
Q: I am trying to scale up my indolizine synthesis, and the yield has dropped significantly. What should I consider?
A: Scaling up a reaction is not always a linear process. Issues with heat and mass transfer become more pronounced in larger reaction vessels.[14] For exothermic reactions like the quaternization step, localized overheating can lead to byproduct formation. Ensure efficient stirring and consider slower addition of reagents to maintain better temperature control. In some cases, a switch to a continuous flow reactor can provide superior control over reaction parameters at a larger scale.[14]
IV. Experimental Protocols
Protocol 1: Tschitschibabin Synthesis of 2-Phenylindolizine
This protocol is a representative example of the Tschitschibabin reaction.
Step 1: Quaternization
-
In a round-bottom flask, dissolve 2-picoline (1.0 eq) in anhydrous acetone.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. The pyridinium salt will typically precipitate.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
Step 2: Cyclization
-
Suspend the dried pyridinium salt (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of an Indolizine Derivative
This protocol describes a general procedure for the Huisgen cycloaddition.
Step 1: In-situ Ylide Generation and Cycloaddition
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the N-phenacylpyridinium bromide (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.2 eq) and stir at room temperature for 30 minutes to generate the pyridinium ylide.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
Step 2: Workup and Purification
-
Filter the reaction mixture to remove triethylammonium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indolizine.
V. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 5-Substituted Indolizines.
-
Grama, F., et al. (n.d.). REGIOCHEMISTRY OF THE 1,3-DIPOLAR CYCLOADDITION OF SOME N-HETEROCYCLIC CYCLOIMMONIUM YLIDES TO UNSYMMETRICAL ALKYNES.
-
BenchChem. (2025). Technical Support Center: Optimizing the Tshitschibabin Reaction for Indolizine Synthesis.
-
Chernyak, D., et al. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 10(9), 1156-1167.
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BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition.
-
Smolecule. (n.d.). Troubleshooting Guide: Low Yield or Selectivity.
-
PubMed. (2005). An improved synthesis of some 5-substituted indolizines using regiospecific lithiation.
-
Shaikh, J., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 53-65.
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Kakei, H., et al. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
-
Wikipedia. (2023). Chichibabin reaction.
-
Chandra Mohan, D., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. Organic Letters, 17(13), 3286-3289.
-
Bora, U., et al. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Taylor & Francis Online.
-
BenchChem. (2025). Discovery and history of indolizine synthesis methods.
-
Padwa, A., et al. (2021). and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Semantic Scholar.
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ChemicalBook. (n.d.). Synthesis of Indolizine.
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Ho, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138.
-
López-Andarias, J., et al. (2021). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[6]pyrrole cage. Chemical Science, 12(23), 8037-8046.
-
Tumos, V. V., et al. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 26(7), 2050.
-
Hatanaka, Y., et al. (2014). 1,3-dipolar cycloaddition of pyridynes and azides: concise synthesis of triazolopyridines. SciSpace.
-
Padwa, A., et al. (2023). and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Semantic Scholar.
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Hussein, E. M., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. United Arab Emirates - Ministry of Health and Prevention.
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BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
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University of Colorado Boulder. (n.d.). Recrystallization.
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Chichibabin, A. E. (n.d.). Chichibabin Reaction.
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Organic Chemistry Portal. (n.d.). Indolizine synthesis.
-
Bergstrom, F. W. (1983). US4386209A - Chichibabin reaction. Google Patents.
-
Ho, S., & Padmashali, B. (2026). (PDF) Recent Advances in the Synthesis of Indolizines and their Derivatives. ResearchGate.
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University of Toronto. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual.
-
Alonso, F., & Moglie, Y. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante.
-
Zhang, T., et al. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives. ACS Publications.
-
Li, C., et al. (2022). Multi-component one-pot synthesis of indolizine derivatives. Journal of Physics: Conference Series, 2332, 012028.
-
Ow, Y. C. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium.
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BenchChem. (2025). troubleshooting low yields in cyclopropenone functionalization.
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.
-
Wang, X., et al. (2025). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. PubMed.
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University of Rochester. (n.d.). Recrystallization and Crystallization.
-
Ren, J., et al. (2022). Synthesis of Functionalized Indolizines. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
-
Pozharskii, A. F., et al. (n.d.). Advances in the Study of the Chichibabin Reaction. ResearchGate.
-
Kumar, K. A. (2015). Comprehensive Review on Huisgen's Cycloaddition Reactions. ResearchGate.
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Technical Support Center: Purification of Ethyl 2-bromoindolizine-7-carboxylate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists and drug development professionals scaling up the synthesis of Ethyl 2-bromoindolizine-7-carboxylate (CAS: 1427310-03-9)[1].
This compound is a critical building block in the development of immunomodulators, including PD-1/PD-L1 inhibitors[2]. The standard discovery-scale synthesis involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde with ethyl 4-bromocrotonate in the presence of potassium carbonate (K₂CO₃) and N,N-dimethylformamide (DMF)[3]. While discovery chemistry often relies on silica gel flash chromatography (typically eluting with 0 to 30% EtOAc/hexanes) for purification[3], this method is entirely impractical for multi-gram or kilogram scale-up.
Indolizines are notoriously challenging to purify at scale; they are electron-rich, prone to air-oxidation, and frequently "oil out" rather than crystallize[4][5]. This guide provides a thermodynamically grounded, self-validating crystallization protocol to achieve >98% purity without the need for chromatography.
Process Workflow & Mechanistic Rationale
To successfully crystallize this indolizine derivative, we must navigate its high solubility in residual synthetic impurities (like DMF) and its tendency to form colored, polymeric oxidation products[5][6]. We utilize an Ethyl Acetate (EtOAc) / Heptane biphasic solvent system. EtOAc provides excellent solubility at elevated temperatures, while Heptane acts as a highly effective anti-solvent to drive controlled supersaturation.
Workflow for the crystallization of this compound.
Quantitative Solvent System Analysis
Selecting the correct solvent system dictates the kinetics of nucleation. The data below summarizes the phase behavior of the crude indolizine across different solvent matrices.
| Solvent System | Volume Ratio | Sol. @ 20°C (mg/mL) | Sol. @ 70°C (mg/mL) | Nucleation Temp (°C) | Est. Recovery (%) | Purity Profile (HPLC) |
| EtOAc / Heptane | 1 : 3 | < 5 | > 150 | 45 – 48 | 82 – 85% | > 98.5% |
| Ethanol / Water | 4 : 1 | ~ 15 | > 200 | 32 – 35 | 70 – 75% | > 95.0% |
| Isopropanol (IPA) | Neat | < 10 | ~ 80 | 50 – 55 | 78 – 80% | > 97.0% |
Validated Step-by-Step Crystallization Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in checkpoint criteria are met.
Step 1: Aggressive Aqueous Workup
-
Action: Dilute the crude DMF reaction mixture with 3 volumes of EtOAc. Wash the organic layer sequentially with water (3x) and 5% aqueous LiCl or brine (1x)[3].
-
Causality: DMF drastically increases the solubility of the indolizine, suppressing crystallization. K₂CO₃ and KBr must be partitioned into the aqueous phase to prevent co-precipitation later.
-
Checkpoint: The organic phase must show <0.5% residual DMF by ¹H-NMR or GC before proceeding.
Step 2: Dissolution and Decolorization
-
Action: Concentrate the organic layer to a crude solid. Suspend the solid in a minimal volume of EtOAc (approx. 3-4 mL/g) and heat to 65 °C under a nitrogen atmosphere. Add 5 wt% activated carbon.
-
Causality: Indolizines oxidize to form highly conjugated, dark-colored polymers[5][6]. Activated carbon adsorbs these high-molecular-weight species. Nitrogen prevents further thermal oxidation.
-
Checkpoint: Complete dissolution of the target compound must be visually confirmed (excluding the suspended carbon).
Step 3: Hot Filtration
-
Action: Filter the hot suspension (T > 60 °C) through a pre-heated Celite pad into a clean, jacketed reactor.
-
Causality: Removes the activated carbon and any insoluble inorganic ash. Pre-heating the filter prevents premature crystallization in the funnel.
-
Checkpoint: The filtrate must be a clear, yellow-to-amber solution.
Step 4: Anti-Solvent Addition
-
Action: Maintain the filtrate at 60 °C. Slowly add hot Heptane (approx. 3 volumes relative to EtOAc) dropwise over 30 minutes.
-
Causality: Slow addition prevents local zones of high supersaturation, which lead to oiling out.
-
Checkpoint: The solution should remain clear. If cloudiness persists, add 5% more EtOAc until clear.
Step 5: Controlled Cooling (Nucleation & Growth)
-
Action: Cool the reactor at a strictly controlled rate of 0.2 °C/min down to 45 °C. Hold at 45 °C for 1 hour.
-
Causality: A slow cooling rate ensures the system stays within the metastable zone, promoting the growth of large, pure crystals rather than rapid, homogeneous nucleation (which traps impurities).
-
Checkpoint: A uniform, crystalline slurry should form during the hold period.
Step 6: Isolation and Drying
-
Action: Cool the slurry to 0–5 °C over 2 hours. Filter under vacuum and wash the cake with cold EtOAc/Heptane (1:5). Dry in a vacuum oven at 40 °C.
-
Causality: The cold wash removes the impurity-laden mother liquor without dissolving the product. Vacuum drying removes residual solvents.
-
Checkpoint: Dry to a constant weight (Loss on Drying < 0.1%). Final HPLC purity must be >98%[1].
Troubleshooting Guide
Q: The product forms a viscous oil ("oils out") at the bottom of the flask instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone width before the crystallization nucleation temperature is reached. Indolizines are highly prone to this due to their low melting points and high solubility in residual impurities[4][5]. Resolution: Re-heat the mixture to 65 °C until the oil completely dissolves. Add 5-10% more EtOAc to decrease the supersaturation ratio, then cool at a slower rate (0.1 °C/min). If available, seed the solution with pure crystals at ~48 °C to force heterogeneous nucleation and bypass the oiling-out phase.
Q: The isolated crystals have a dark green or brown discoloration despite showing high purity on HPLC. How do I remove the color? A: Indolizines undergo trace air-oxidation to form intensely colored polymeric species[5][6]. Even at concentrations below the detection limit of standard UV-HPLC (<0.1%), these impurities impart significant color. Resolution: Ensure you are strictly following the activated carbon treatment in Step 2. Additionally, ensure all heating and cooling steps are performed under a positive pressure of inert gas (Nitrogen or Argon) to prevent oxygen ingress.
Q: High levels of inorganic ash are detected in the final crystalline product. What went wrong? A: The initial synthesis utilizes K₂CO₃[3]. If the aqueous workup (Step 1) is insufficient, residual K₂CO₃ or KBr will remain dissolved in the organic phase due to the presence of DMF. When the non-polar anti-solvent (Heptane) is added, these salts crash out instantly. Resolution: Ensure the crude EtOAc extract is washed at least three times with water or a 5% LiCl solution. This completely partitions the DMF and salts into the aqueous phase before you begin the crystallization sequence.
Frequently Asked Questions (FAQs)
Q: Is column chromatography strictly necessary for this compound? A: No. While discovery-scale procedures often utilize silica gel flash chromatography[3], crystallization is highly preferred for scale-up (>10 g). Crystallization offers superior scalability, drastically lower solvent consumption, and the thermodynamic ability to reject structurally similar organic impurities that often co-elute on silica.
Q: What is the stability profile of the purified crystals, and how should they be stored? A: Purified this compound is sensitive to prolonged environmental exposure. It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C, tightly sealed, and protected from light[1][7]. Exposure to ambient light and oxygen will accelerate surface degradation, turning the outer layer of the crystals green/black.
Q: Can I recover additional product from the mother liquor? A: Yes, but with caution. The mother liquor will contain 10-15% of the target compound alongside concentrated impurities. You can concentrate the mother liquor and attempt a second crop crystallization using a higher ratio of Heptane, but the second crop will likely require re-crystallization to meet the >98% purity specification.
References
- Google Patents.WO2017070089A1 - Heterocyclic compounds as immunomodulators.
-
European Patent Office. EP 3365340 B1 - HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS. URL:[Link]
-
ResearchGate. How to isolate and purify indolizidine compounds? URL:[Link]
-
Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. URL:[Link]
-
Chemistry of Heterocyclic Compounds. Structure and ambiphilic reactivity of indolizines. URL:[Link]
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Troubleshooting low reactivity of substituted pyridines in indolizine synthesis
A Guide to Troubleshooting Low Reactivity of Substituted Pyridines
Frequently Asked Questions (FAQs)
Q1: My indolizine synthesis is resulting in a very low yield or failing completely. What are the most common reasons?
A1: Low yields in indolizine synthesis, particularly when using substituted pyridines, often stem from electronic and steric effects. The nucleophilicity of the pyridine nitrogen is crucial for the initial step of many indolizine syntheses, such as the Tschitschibabin reaction and the formation of pyridinium ylides for 1,3-dipolar cycloadditions. Electron-withdrawing groups on the pyridine ring decrease its nucleophilicity, hindering the reaction. Conversely, while electron-donating groups increase nucleophilicity, they can sometimes lead to side reactions. Steric hindrance, especially from substituents at the 2- and 6-positions of the pyridine ring, can physically block the approach of reactants.[1]
Q2: I am using a pyridine with an electron-donating group, and while the initial reaction seems to proceed, I am getting a complex mixture of products. What is happening?
A2: Electron-donating groups activate the pyridine ring, making it more susceptible to a range of reactions. While this can enhance the desired initial nucleophilic attack, it can also promote undesired side reactions. For instance, in the Tschitschibabin reaction, a highly activated pyridine might lead to polymerization or other competing condensation reactions. In 1,3-dipolar cycloadditions, the resulting electron-rich indolizine product may be unstable under the reaction conditions, leading to decomposition.
Q3: My 2,6-disubstituted pyridine is completely unreactive. Is it possible to synthesize an indolizine from this substrate?
A3: The synthesis of indolizines from 2,6-disubstituted pyridines is notoriously challenging due to severe steric hindrance around the nitrogen atom. Traditional methods like the Tschitschibabin reaction are often ineffective. However, it is not impossible. Success may require a significant deviation from standard protocols, such as employing modern transition-metal-catalyzed methods that operate under different mechanistic pathways, or using more reactive reagents and forcing conditions. In some cases, a multi-step strategy involving the synthesis of a substituted pyrrole followed by annulation of the pyridine ring may be a more viable approach.[2]
In-Depth Troubleshooting Guide
This guide is organized based on the electronic and steric nature of the substituent on your pyridine starting material.
Case Study 1: Electron-Rich Pyridines (e.g., with -CH₃, -OCH₃ groups)
The Problem: You are observing either a sluggish reaction or the formation of multiple byproducts, leading to a low yield of the desired indolizine.
The Underlying Chemistry: Electron-donating groups (EDGs) increase the electron density on the pyridine ring, enhancing the nucleophilicity of the nitrogen atom. While this is generally favorable for the initial N-alkylation step in many indolizine syntheses, it can also lead to complications. The resulting pyridinium ylide in 1,3-dipolar cycloadditions is more nucleophilic, which can alter its reactivity profile.[3] In the Tschitschibabin reaction, the increased basicity of the pyridine can interfere with the base-mediated cyclization step.
Caption: Troubleshooting workflow for low-yielding reactions with electron-rich pyridines.
-
Lower the Reaction Temperature: The increased reactivity of electron-rich pyridines can often be tempered by reducing the reaction temperature. This can help to minimize the formation of side products by favoring the desired reaction pathway, which often has a lower activation energy.
-
Solvent Screening: The polarity of the solvent can significantly influence the stability of charged intermediates and transition states. For electron-rich pyridines, a less polar solvent may be beneficial to reduce the rate of undesired side reactions.
-
Employ a Milder Base (for Tschitschibabin and 1,3-Dipolar Cycloadditions): In reactions requiring a base to generate the pyridinium ylide, a strong base can lead to deprotonation at undesired positions or promote polymerization. Switching to a milder base, such as triethylamine or potassium carbonate, can provide better control over the reaction.
-
Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the electron-rich pyridine (1.0 eq) and the α-halo ketone (1.0 eq) in anhydrous acetone.
-
N-Alkylation: Reflux the mixture for 2-4 hours, monitoring the formation of the pyridinium salt by TLC.
-
Cyclization with a Mild Base: After cooling to room temperature, add a mild base such as potassium carbonate (2.0 eq) and a higher boiling point solvent like DMF.
-
Controlled Heating: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress of the cyclization by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.
Case Study 2: Electron-Poor Pyridines (e.g., with -CN, -NO₂ groups)
The Problem: The reaction is not proceeding, and you are recovering your starting materials.
The Underlying Chemistry: Electron-withdrawing groups (EWGs) decrease the electron density of the pyridine ring, significantly reducing the nucleophilicity of the nitrogen atom.[4] This makes the initial N-alkylation step in the Tschitschibabin reaction or the formation of the pyridinium ylide for 1,3-dipolar cycloadditions very difficult.
Caption: Troubleshooting workflow for unreactive electron-poor pyridines.
-
Increase Reaction Temperature: Forcing conditions, such as higher temperatures, can sometimes overcome the activation energy barrier for the N-alkylation of electron-poor pyridines.
-
Use a More Reactive Alkylating Agent: If a standard α-bromo ketone is not reactive enough, consider using a more electrophilic alkylating agent, such as an α-iodo ketone or an α-triflate ketone.
-
Transition-Metal Catalysis: Modern synthetic methods employing transition metals like palladium, copper, or gold can facilitate indolizine synthesis through mechanisms that are less dependent on the nucleophilicity of the pyridine nitrogen.[2]
-
Reaction Setup: To a pressure tube, add the electron-poor pyridine (1.0 eq), an α,β-unsaturated ketone (1.2 eq), a copper(I) catalyst such as CuI (10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Solvent and Base: Add a high-boiling point solvent like dioxane and a base such as potassium carbonate (2.0 eq).
-
Heating: Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Case Study 3: Sterically Hindered Pyridines (e.g., 2-substituted or 2,6-disubstituted)
The Problem: You are observing no reaction, even with forcing conditions.
The Underlying Chemistry: Substituents at the 2- and/or 6-positions of the pyridine ring can sterically block the nitrogen atom, preventing the approach of the alkylating agent. This is a significant challenge for reactions that require the formation of a quaternary pyridinium salt.[1]
Caption: Troubleshooting workflow for unreactive, sterically hindered pyridines.
-
Use a Small, Highly Reactive Alkylating Agent: While steric hindrance is a major obstacle, using a smaller and more reactive alkylating agent, such as methyl triflate, might allow for some degree of N-alkylation.
-
Transition-Metal-Catalyzed Methods: As with electron-poor pyridines, transition-metal catalysis offers a powerful alternative. These methods often involve the activation of other positions on the pyridine ring, bypassing the need for direct N-alkylation.
-
Pyrrole-First Strategy: When direct functionalization of the hindered pyridine is not feasible, an alternative approach is to synthesize a substituted pyrrole and then construct the pyridine ring onto it. This is a more involved synthetic route but can be highly effective for accessing sterically congested indolizines.[2]
-
Substrate Preparation: Synthesize a 2-alkynyl-substituted pyridine, which can often be achieved through a Sonogashira coupling of a 2-halopyridine.
-
Reaction Setup: In a Schlenk tube, combine the 2-alkynylpyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a suitable solvent like toluene.
-
Cyclization: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the resulting indolizine by column chromatography.
Comparative Data on Pyridine Reactivity
| Pyridine Substituent | Typical Reactivity in Tschitschibabin/1,3-Dipolar Cycloaddition | Recommended Troubleshooting Approach |
| 4-Methyl | High | Lower temperature, milder base |
| 4-Methoxy | High | Lower temperature, screen for less polar solvents |
| 4-Cyano | Low to None | Increase temperature, use more reactive alkylating agent, consider transition-metal catalysis |
| 4-Nitro | Very Low to None | Transition-metal-catalyzed methods are often necessary |
| 2-Methyl | Moderate (some steric hindrance) | Optimize reaction time and temperature |
| 2,6-Dimethyl | Very Low to None | Transition-metal-catalyzed methods or a pyrrole-first strategy are recommended |
Key Reaction Mechanisms
Tschitschibabin Reaction
Caption: Generalized mechanism of the Tschitschibabin reaction for indolizine synthesis.
1,3-Dipolar Cycloaddition
Caption: Generalized mechanism of the 1,3-dipolar cycloaddition for indolizine synthesis.
References
- Acheson, R. M., & Robinson, D. A. (1968). The reaction of some substituted pyridines with dimethyl acetylenedicarboxylate. Journal of the Chemical Society C: Organic, 1629-1633.
- Gulea, M., & Funel, J. A. (2013). Recent advances in the synthesis of indolizines. Chemical Reviews, 113(7), 5339-5399.
-
Zhang, X., et al. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 29(9), 2061. [Link]
-
Liu, R. R., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. Organic Letters, 17(12), 3054-3057. [Link]
- Chavhan, V., et al. (2023). Eco-Conscious Synthesis and Characterization of Indolizine Derivatives With In Vitro Antimicrobial Assessment and In Silico Anti-Tb and Anticancer Docking Studies. ChemistrySelect, 8(26), e202301031.
- Abramovitch, R. A., et al. (1965). Aromatic Substitution. Part VIII. Some Aspects of the Mechanism of the Tschitschibabin Reaction. Canadian Journal of Chemistry, 43(4), 725-733.
- Kaga, A., et al. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Chichibabin Reaction.
-
Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. [Link]
- Grokipedia. (n.d.). Chichibabin reaction.
- U.S. Patent No. 4,386,209. (1983). Chichibabin reaction.
- European Patent No. EP 0098684 B1. (1986). Modified chichibabin reaction, and novel pyridine derivatives.
-
Pang, J. H., et al. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]
-
Bejan, V., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2626-2633. [Link]
-
Organic Chemistry Portal. (n.d.). Indolizine synthesis. [Link]
- Synform. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(05), A79-A84.
-
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. [Link]
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Technical Support Center: Optimizing the Tschitschibabin Reaction
Welcome to the technical support guide for the Tschitschibabin reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate and optimize this powerful C-H amination reaction. This guide is structured to address the specific challenges researchers, scientists, and drug development professionals encounter, moving from foundational concepts to advanced troubleshooting and modern methodologies.
Reaction Principle and Mechanism: The "Why" Behind the Amination
The Tschitschibabin reaction is a nucleophilic aromatic substitution that directly installs an amino group onto an electron-deficient nitrogen-containing heterocycle, most classically pyridine, using an alkali metal amide.[1][2][3] Understanding the mechanism is paramount to effective troubleshooting, as each step represents a potential point of failure or optimization.
The reaction proceeds via an addition-elimination mechanism through a key intermediate known as a σ-adduct (or Meisenheimer adduct).[4][5]
The process can be broken down into three critical stages:
-
Coordination and Activation: The alkali metal cation (typically Na⁺ or K⁺) from the amide base coordinates to the nitrogen atom of the heterocyclic ring. This coordination enhances the electrophilicity of the α-carbon (C2 position), making it more susceptible to nucleophilic attack.[6][7]
-
Nucleophilic Addition: The potent nucleophilic amide anion (NH₂⁻) attacks the activated C2-position, breaking the aromaticity of the ring and forming a stabilized anionic σ-adduct intermediate.[4][8] The formation of this intermediate is often accompanied by the appearance of an intense red color, which can serve as a visual indicator of reaction progress.[2][4]
-
Aromatization via Hydride Elimination: The system seeks to regain its stable aromatic state. This is achieved by the elimination of a hydride ion (H⁻), which is typically a very poor leaving group.[8] The driving force for this unusual step is the reformation of the aromatic ring.[8] The liberated hydride ion then deprotonates either the solvent (like ammonia) or the product aminopyridine to evolve hydrogen gas (H₂), driving the reaction to completion.[4]
Reaction Mechanism Diagram
Caption: The Tschitschibabin reaction mechanism.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most common experimental hurdles in a question-and-answer format. For a quick overview, refer to the summary table below.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Sodium Amide (NaNH₂) | Use fresh, high-quality NaNH₂. Consider that sometimes less pure NaNH₂ can be more effective due to catalytic impurities.[9] Handle under inert atmosphere. |
| 2. Substrate pKa out of optimal range (ideal: 5-8).[4][5] | Modify substrate if possible. For highly basic substrates, consider alternative amination strategies. | |
| 3. Presence of strong electron-donating groups on the ring.[5] | These groups deactivate the ring towards nucleophilic attack. Consider alternative synthetic routes. | |
| 4. Reaction temperature is too low. | Gradually increase the temperature. For standard aprotic solvents, aim for the lowest temperature that produces steady hydrogen evolution to minimize decomposition.[5] | |
| Low Yield | 1. Sub-optimal reaction time or temperature. | Monitor reaction progress by TLC or GC-MS. Optimize temperature and time systematically. |
| 2. Inefficient stirring in a heterogeneous reaction mixture.[2] | Ensure vigorous mechanical stirring to maximize surface contact between the solid NaNH₂ and the substrate in solution. | |
| 3. Competing dimerization side reaction.[4] | Increase reaction pressure with nitrogen or add ammonia to the reaction vessel; this has been shown to suppress dimer formation.[4][10] | |
| 4. Degradation of product at high temperatures. | Use the minimum effective temperature.[5] Consider a milder, modern protocol (see Section 4). | |
| Formation of Multiple Isomers | 1. Amination at the C4-position. | C4-amination is a known possibility, though C2 is generally favored.[3][11] Lowering the reaction temperature may improve regioselectivity. |
| 2. Substrate-specific electronic or steric effects. | Characterize all isomers to understand the product distribution. Purification by column chromatography may be necessary. | |
| Significant Dimerization Byproduct | 1. Substrate structure is prone to dimerization (e.g., 4-tert-butylpyridine).[4] | Run the reaction under elevated nitrogen pressure (e.g., 350 psi) to favor the aminated product over the dimer.[4] |
| Reaction Stalls or Is Sluggish | 1. Poor solubility of the σ-adduct intermediate. | The solvent's ability to solvate the anionic intermediate is key.[5] Experiment with different aprotic solvents (toluene, xylene, N,N-dimethylaniline).[11] |
| 2. Steric hindrance near the reaction center. | May require more forcing conditions (higher temperature, longer reaction time). Consider modern methods that may be less sensitive to sterics.[12] |
Frequently Asked Questions (FAQs)
Q1: My reaction is not turning red. What does this mean?
A: The characteristic red color is due to the formation of the anionic σ-adduct.[4] Its absence strongly suggests that the initial nucleophilic attack is not occurring. The most likely culprits are inactive sodium amide, a deactivated substrate (e.g., one with strong electron-donating groups), or a reaction temperature that is too low to overcome the activation energy barrier. First, verify the quality and handling of your sodium amide.
Q2: Can I use potassium amide (KNH₂) instead of sodium amide (NaNH₂)?
A: Yes, potassium amide is often used, particularly for reactions conducted at low temperatures in liquid ammonia.[3][7] KNH₂ is more soluble in liquid ammonia, allowing the reaction to proceed under homogeneous conditions, which can be advantageous for temperature-sensitive substrates.[7] However, for unactivated pyridines, the low-temperature method may not be effective.[7]
Q3: Is it possible to aminate with primary or secondary amines instead of ammonia?
A: The classic Tschitschibabin reaction is challenging with alkylamines, partly due to the difficulty in preparing the corresponding alkyl metal amides.[12][13] However, modern protocols have emerged to address this. A notable advancement is the use of a sodium hydride (NaH) and lithium iodide (LiI) composite, which acts as a potent Brønsted base to deprotonate primary alkylamines in situ, allowing for efficient C2-amination of pyridines under much milder conditions (e.g., 85 °C in THF).[12]
Q4: What are the primary safety concerns with this reaction?
A: The primary hazard is sodium amide (NaNH₂). It is a highly reactive and water-sensitive solid that can ignite in moist air.[4] It must be handled under a strictly inert atmosphere (nitrogen or argon). The reaction itself evolves hydrogen gas, which is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources, and equipped with a proper gas outlet (e.g., a bubbler).
Q5: How do I properly quench the reaction?
A: Extreme caution must be exercised during the workup. The reaction mixture will contain unreacted, highly basic sodium amide. The flask should first be cooled to 0 °C in an ice bath. The quench should be performed by the very slow, dropwise addition of a proton source. While water is often used for the final workup, initial quenching is more safely done with a less reactive alcohol, such as isopropanol or ethanol, to manage the exothermic reaction before adding water.
Experimental Protocols
Protocol 1: Classical High-Temperature Tschitschibabin Reaction
This protocol describes the amination of pyridine using sodium amide in an aprotic solvent.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene or Xylene (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a mineral oil bubbler, and a nitrogen inlet.
-
Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
To the flask, add anhydrous toluene (or xylene) followed by finely ground sodium amide (1.2 equivalents).
-
Begin vigorous stirring and heat the suspension to 110 °C (for toluene) or 130 °C (for xylene).
-
Slowly add pyridine (1.0 equivalent) to the heated suspension over 30 minutes.
-
Observe the reaction mixture for the evolution of hydrogen gas (bubbling) and the formation of a deep red or brown color.
-
Maintain the reaction at temperature for 4-6 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of hexane/ethyl acetate and visualizing with UV light).
-
Once the reaction is complete, cool the flask to room temperature and then further cool to 0 °C in an ice bath.
-
CAUTIOUSLY quench the reaction by the very slow, dropwise addition of isopropanol to destroy any unreacted NaNH₂.
-
Once the effervescence ceases, slowly add a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-aminopyridine.
Protocol 2: Modern, Milder Amination with a Primary Amine
This protocol is based on the work by Ichikawa and colleagues, utilizing a NaH-LiI composite for the amination of pyridine with n-butylamine.[12]
Materials:
-
Pyridine (1.0 equivalent)
-
n-Butylamine (2.0 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equivalents)
-
Lithium Iodide (LiI, 2.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
-
Ice-cold water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a nitrogen-filled glovebox, add NaH and LiI to a sealable reaction tube equipped with a magnetic stir bar.
-
Outside the glovebox, add anhydrous THF to the tube under a nitrogen atmosphere, followed by pyridine and then n-butylamine.
-
Securely seal the tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 7-10 hours.
-
After the reaction period, cool the tube to 0 °C in an ice bath.
-
Carefully unseal the tube and quench the reaction by slowly adding ice-cold water.
-
Transfer the contents to a separatory funnel and extract three times with CH₂Cl₂.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield N-butylpyridin-2-amine.[12]
Logical Troubleshooting Workflow
When an experiment fails, a logical approach to diagnosing the problem is essential. The following diagram outlines a decision-making process for troubleshooting a Tschitschibabin reaction.
Caption: A workflow for diagnosing common Tschitschibabin reaction issues.
References
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Fiveable. (2025, August 15). Chichibabin Reaction Definition. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Chichibabin Reaction.
-
University of Illinois. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Retrieved from [Link]
-
McGill, C. K., & Rappa, A. (1988). Advances in the Chichibabin Reaction. Advances in Heterocyclic Chemistry, 44, 1-79. Retrieved from [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
Wang, G., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Chemistry – An Asian Journal, 13(17), 2344-2347. Retrieved from [Link]
-
Scientific Update. (2018, November 26). The Chichibabin amination reaction. Retrieved from [Link]
-
Pozharskii, A. F., et al. (1978). Advances in the Study of the Chichibabin Reaction. Russian Chemical Reviews, 47(11), 1042-1062. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, September 29). Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. Retrieved from [Link]
-
Sagitullin, R. S., et al. (1996). Synthesis of pyridine bases by the chichibabin method (review). Chemistry of Heterocyclic Compounds, 32(2), 127-140. Retrieved from [Link]
-
Scilit. (n.d.). Advances in the Chichibabin Reaction. Retrieved from [Link]
-
Lewis, D. E. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, A59-A64. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Chichibabin reaction. Retrieved from [Link]
-
YouTube. (2021, June 27). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US4386209A - Chichibabin reaction.
-
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Retrieved from [Link]
-
YouTube. (2026, January 7). Chichibaban reaction of Pyridine | Heterocyclic reactions part 8. Retrieved from [Link]
-
Brainly.in. (2021, January 2). short notes on chichibabin reaction for heterocyclic compounds. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Dipolar Cycloaddition of Pyridinium Ylides
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the 1,3-dipolar cycloaddition of pyridinium ylides. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this powerful synthetic tool and mitigate the occurrence of unwanted side reactions.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section provides a systematic approach to diagnosing and resolving issues that may arise during the 1,3-dipolar cycloaddition of pyridinium ylides.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in pyridinium ylide cycloadditions can stem from several factors, often related to the stability of the ylide and the efficiency of the cycloaddition pathway.
Possible Causes & Solutions:
-
Inefficient Ylide Formation: The generation of the pyridinium ylide from its corresponding pyridinium salt is a critical equilibrium step.
-
Substituent Effects: The acidity of the α-proton on the N-substituent of the pyridinium salt is paramount for ylide formation. Electron-withdrawing groups (EWGs) on the pyridine ring and on the N-substituent stabilize the ylide and lower the pKa of the precursor salt, facilitating deprotonation.[1][2][3][4] For instance, pyridinium salts with 4-cyano or 4-acetyl substituents exhibit lower pKa values and consequently lead to higher yields of the indolizine product compared to those with electron-donating groups (EDGs).[2]
-
Base Selection: The choice of base is crucial. A base that is too weak may not deprotonate the pyridinium salt effectively, while an overly strong base can promote undesired side reactions. Common bases include triethylamine (Et3N) and potassium carbonate (K2CO3).[1] The optimal base depends on the pKa of the pyridinium salt. For salts with lower pKa values, weaker bases are often sufficient.
-
-
Ylide Instability and Competing Side Reactions: Pyridinium ylides are often unstable and can undergo side reactions if not trapped efficiently by the dipolarophile.[5]
-
Dimerization: In the absence of a reactive dipolarophile, pyridinium ylides can dimerize. This is particularly prevalent for more reactive, less stabilized ylides. Increasing the concentration of the dipolarophile can help to outcompete the dimerization pathway.
-
Proton Transfer: The ylide can be protonated by trace amounts of acid in the reaction medium, reverting to the pyridinium salt. Ensuring anhydrous conditions and using a non-protic solvent can minimize this.
-
-
Suboptimal Reaction Conditions:
-
Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMF are often effective.[1] However, for certain substrates, other solvents like methanol may be used, although care must be taken to avoid side reactions like trans-esterification if esters are present.[1]
-
Temperature: While some cycloadditions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, elevated temperatures can also promote decomposition and side reactions.[1] Optimization of the reaction temperature is often necessary.
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields.
Q2: I am observing the formation of an unexpected byproduct. How can I identify and suppress it?
A2: The formation of byproducts is a common issue, and their identity can provide valuable clues about the competing reaction pathways.
Common Side Reactions and Mitigation Strategies:
-
Michael Addition/Elimination: With certain electron-deficient alkenes, pyridinium ylides can undergo a tandem Michael addition/elimination sequence instead of the desired [3+2] cycloaddition.[6] This is more likely with ylides that are also good nucleophiles.
-
Identification: Byproducts from this pathway will have a different molecular weight and spectroscopic signature compared to the expected cycloadduct. Mass spectrometry and NMR spectroscopy are essential for characterization.
-
Suppression: Modifying the electronic properties of the dipolarophile or the ylide can shift the reaction pathway towards cycloaddition. For instance, using a less electrophilic dipolarophile might favor the cycloaddition.
-
-
Trans-esterification: When using alcohol solvents such as methanol with ester-containing substrates, trans-esterification of the ester group can occur, leading to a mixture of products.[1]
-
Identification: The presence of a methyl ester in the product when an ethyl ester was used in the starting material is a clear indication.
-
Suppression: Switch to a non-protic solvent like DMF or acetonitrile.
-
-
Decarboxylation: For pyridinium ylides generated from α-carboxyalkylpyridinium salts under thermal conditions, decarboxylation can be a competing side reaction.[7]
-
Identification: Loss of CO2 from the starting material will be evident in the mass spectrum of the byproduct.
-
Suppression: The addition of a base like triethylamine can sometimes suppress the direct conversion of the ylide into decarboxylated byproducts.[7]
-
Experimental Protocol for Side Product Analysis:
-
Isolate the Byproduct: Use column chromatography or preparative HPLC to isolate the major byproduct.
-
Characterize the Structure: Employ a suite of analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To elucidate the structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Propose a Mechanism: Based on the structure of the byproduct, propose a plausible mechanistic pathway for its formation. This will inform the strategy for its suppression.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the 1,3-dipolar cycloaddition of pyridinium ylides.
Q3: What is the role of substituents on the pyridine ring, and how do they influence the reaction?
A3: Substituents on the pyridine ring have a profound impact on the stability and reactivity of the pyridinium ylide, and consequently on the outcome of the cycloaddition reaction.
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CN, -COCH₃, -CF₃) at the 4-position of the pyridine ring increase the acidity of the α-proton of the N-substituent, facilitating ylide formation.[1][2] They also stabilize the resulting ylide through resonance or inductive effects, which can lead to higher yields of the cycloaddition product.[3][4]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OCH₃) have the opposite effect, making ylide formation more difficult and often leading to lower or no reaction.[2]
-
Table 1: Effect of 4-Substituents on Pyridinium Salt pKa and Indolizine Yield
| Substituent (R¹) | Hammett Constant (σp) | pKa | Indolizine Yield (%) |
| NH₂ | -0.66 | 11.2 | No Reaction |
| H | 0.00 | 9.4 | 15 |
| COCH₃ | 0.50 | 8.3 | 77 |
| CN | 0.66 | 8.2 | 81 |
Data sourced from a study on the cycloaddition of pyridinium ylides with ethyl propiolate.[2]
-
Steric Effects: Bulky substituents on the pyridine ring, particularly at the 2- and 6-positions, can hinder the approach of the dipolarophile, potentially slowing down the reaction or influencing the stereoselectivity.
Q4: Is the 1,3-dipolar cycloaddition of pyridinium ylides a concerted or stepwise process?
A4: The mechanism of the 1,3-dipolar cycloaddition of pyridinium ylides has been a subject of discussion and can be influenced by the nature of the reactants.
-
Concerted Mechanism: Many 1,3-dipolar cycloadditions are considered to be concerted pericyclic reactions, proceeding through a six-electron transition state. This is often the case for reactions with simple alkynes and alkenes. The stereospecificity observed in many of these reactions supports a concerted pathway.[8]
-
Stepwise Mechanism: However, for certain substrates, particularly with highly electrophilic or nucleophilic partners, a stepwise mechanism involving a zwitterionic intermediate may be operative.[9] This can sometimes lead to a loss of stereoselectivity. For instance, reactions with α,β-unsaturated carbonyl compounds can proceed via an initial Michael addition to form a zwitterionic intermediate.
Diagram of Concerted vs. Stepwise Mechanisms:
Caption: Concerted vs. stepwise pathways in 1,3-dipolar cycloaddition.
Q5: How can I control the regioselectivity of the cycloaddition?
A5: Regioselectivity is a key consideration when both the pyridinium ylide and the dipolarophile are unsymmetrical. The outcome is primarily governed by electronic and steric factors, which can be understood through Frontier Molecular Orbital (FMO) theory.
-
FMO Theory: The regioselectivity is often predicted by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa). The reaction proceeds through the transition state that allows for the largest overlap between the orbitals with the closest energies and largest coefficients.
-
For electron-deficient dipolarophiles, the reaction is typically HOMO(dipole)-LUMO(dipolarophile) controlled.
-
For electron-rich dipolarophiles, the reaction can be LUMO(dipole)-HOMO(dipolarophile) controlled.
-
-
Practical Considerations:
-
Symmetry: To avoid issues with regioselectivity, it is often advantageous to use a symmetrical dipolarophile or to design the pyridinium ylide to be symmetrical, for example, by introducing substituents at the 4-position of the pyridine ring.[1]
-
Intramolecular Reactions: In intramolecular 1,3-dipolar cycloadditions, the tether connecting the dipole and the dipolarophile often dictates the regioselectivity due to conformational constraints.[10]
-
References
-
Jaung, J., & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of The Korean Chemical Society. [Link]
-
Zwanenburg, B., & ten Holte, P. (1974). Two-step conversion of pyridines into their ylides. Compensatory effects of substituents on reactivity. R Discovery. [Link]
-
Abbass, M. (2009). 1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b). ResearchGate. [Link]
-
Bonte, S., Ghinea, I. O., Dinica, R., Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332. [Link]
-
Krasavin, M., & Belyaev, A. (2020). General pathway of [3+2]‐cycloaddition of pyridinium ylide. ResearchGate. [Link]
-
Bonte, S., Ghinea, I. O., Dinica, R., Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]
-
Wang, C., Li, T., Song, H., & Xu, P. (2026). Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions. ACS Catalysis. [Link]
-
Bonte, S., Ghinea, I. O., Dinica, R., Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. [Link]
-
Śliwa, W. (1996). CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. HETEROCYCLES, 43(9), 2005. [Link]
-
Mayr, H., & Ofial, A. R. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. The Journal of Organic Chemistry, 78(17), 8479-8486. [Link]
-
Shestakov, A. S., Zotova, M. A., & Novikov, M. S. (2019). Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism. Russian Chemical Bulletin, 68(10), 1909-1915. [Link]
-
Li, J., & Zhang, Y. (2013). 1,3-Dipolar cycloaddition of pyridinium ylides to chalcone for preparation of 3-acetyl-2-phenyl-indolizine. ResearchGate. [Link]
-
Formation of pyridinium ylide and synthesis of indolizines. (n.d.). ResearchGate. [Link]
-
Lee, S., Kim, D., & Hong, S. (2025). Pyridinium ylides as photocatalytic atom transfer reagents. ChemRxiv. [Link]
-
[3 + 2] Cycloaddition reaction of pyridinium ylides with different olefins. (n.d.). ResearchGate. [Link]
-
[3+2]‐Cycloaddition of Catalytically Generated Pyridinium Ylide: A General Access to Indolizine Derivatives. (n.d.). ResearchGate. [Link]
-
Al-Abed, Y., & Wang, H. (2015). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. UAM. [Link]
-
Wang, Y., Wang, Y., & Chen, Y. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Catalysis, 12(12), 7046-7056. [Link]
-
Zoltewicz, J. A., & Sale, A. A. (1973). Two-step conversion of pyridines into their ylides. Compensatory effects of substituents on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (13), 1773-1776. [Link]
-
1,3-Dipolar cycloaddition. (2023, December 19). In Wikipedia. [Link]
-
Padwa, A., & Schoffstall, A. M. (1990). Tandem 1,3-dipolar cycloadditions of pyridinium or isoquinolinium methylides with olefinic dipolarophiles leading to cycl[3.2.2]azines. Enamine route as a new generation method of azomethine ylides. The Journal of Organic Chemistry, 55(2), 703-709. [Link]
-
Funt, L., Novikov, M., & Khlebnikov, A. (2012). Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. Semantic Scholar. [Link]
-
Ballesteros-García, P., & de la Torre, G. (2018). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 23(9), 2349. [Link]
-
Saliyeva, L., & Mangelinckx, S. (2020). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers, 7(15), 2028-2034. [Link]
-
Nájera, C., & de la Cruz, P. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(8), 967. [Link]
-
González-Vera, J. A., & Tulla-Puche, J. (2022). Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. ChemRxiv. [Link]
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Removal of impurities from indolizine reaction mixtures
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying indolizine derivatives.
Indolizines are electron-rich, fully conjugated bicyclic heterocycles. While their unique electronic structure makes them highly valuable in drug development and materials science, it also renders them uniquely susceptible to acid-catalyzed polymerization, photo-oxidation, and thermal degradation. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your synthesized compounds.
Diagnostic Workflow: Indolizine Isolation
Before troubleshooting specific issues, it is critical to map the purification strategy to the inherent stability of your specific indolizine derivative. The workflow below illustrates the decision-making process for isolating these sensitive compounds.
Diagnostic workflow for the isolation and purification of indolizine derivatives.
Frequently Asked Questions & Troubleshooting
Q1: Why does my indolizine reaction mixture turn black or green during silica gel chromatography, and how can I prevent this? A1: This is a classic symptom of acid-catalyzed degradation. Indolizines are electron-rich, heteroaromatic systems that are highly susceptible to electrophilic attack[1]. Standard silica gel is slightly acidic (pH ~4.5–5.5). When an indolizine contacts active silanol groups, the electron-rich carbon centers (typically C1 or C3) become protonated, initiating a cascade of electrophilic oligomerization that visually manifests as black or green polymeric tars[1].
-
Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% triethylamine (TEA) to cap the acidic silanol groups, or switch to neutral alumina[2].
Q2: How do I efficiently remove unreacted pyridinium salts from a Tschitschibabin reaction mixture before chromatography? A2: The Tschitschibabin synthesis relies on the base-promoted intramolecular cyclization of N-alkylpyridinium salts[3]. Because these starting materials are highly polar, ionic salts, they will irreversibly streak on normal-phase chromatography and co-elute with your product.
-
Solution: Exploit the drastic polarity difference. Quench the reaction by pouring it into crushed ice and water[3]. The unreacted pyridinium salts will partition entirely into the aqueous phase, allowing the lipophilic indolizine to be cleanly extracted into an organic solvent like ethyl acetate[3].
Q3: My purified indolizine degrades rapidly in solution when exposed to ambient light. What is the mechanistic cause, and how do I handle it? A3: This rapid degradation is driven by photo-oxidation, heavily exacerbated by the choice of solvent. Halogenated solvents like chloroform generate radical species (e.g., phosgene, HCl) upon exposure to ambient light. These radicals rapidly attack the indolizine core, often causing complete decomposition within 30 minutes[4]. Furthermore, indolizines with electron-donating substituents are particularly sensitive to air and light[2].
-
Solution: Strictly avoid chloroform and dichloromethane. Use degassed, non-halogenated solvents (e.g., ethyl acetate, hexanes) for purification. Handle the compounds under an inert argon atmosphere and store the final purified solids in a dark environment at -12°C to -20°C[2].
Quantitative Data Presentation
To optimize your purification strategy, refer to the table below, which summarizes the quantitative impacts of various purification and storage environments on indolizine stability.
Table 1: Quantitative Comparison of Purification and Storage Parameters for Indolizines
| Parameter / Method | Typical Yield Recovery | Stationary Phase pH | Indolizine Half-Life (Solution) | Recommended Storage |
| Standard Silica Gel | 10% – 40% (High loss to tars) | ~4.5 – 5.5 (Acidic) | < 24 hours (on column) | N/A |
| Amine-Deactivated Silica | 70% – 90% | ~7.5 – 8.0 (Neutralized) | Stable during elution | N/A |
| Neutral Alumina | 75% – 95% | ~7.0 (Neutral) | Stable during elution | N/A |
| Chloroform (Ambient Light) | N/A | N/A | < 30 minutes[4] | DO NOT USE |
| Solid State (Inert Atm) | > 95% | N/A | > 6 months | -12°C, Dark[2] |
Experimental Protocols
The following methodologies are designed as self-validating systems. By observing specific visual cues during the process, you can confirm the integrity of your compound in real-time.
Protocol 1: Anaerobic Aqueous Workup for Tschitschibabin Reactions
Causality: Rapid thermal quenching prevents the decomposition of the newly formed indolizine, while the biphasic extraction leverages the ionic nature of the unreacted starting materials to achieve a >90% purity baseline before chromatography.
-
Thermal Quenching: Upon reaction completion, immediately cool the flask to room temperature. Pour the mixture into a beaker containing a 1:1 mixture of crushed ice and distilled water[3].
-
Biphasic Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL)[3]. Do not use halogenated solvents.
-
Washing & Drying: Combine the organic layers and wash with brine to remove residual polar solvents (e.g., DMF). Dry the organic layer over anhydrous Na₂SO₄[3].
-
Self-Validation (Degassing Check): Observe the color of the organic layer. If the solution begins to rapidly darken (turning deep green or black), oxidative degradation is occurring. Immediately sparge the solution with argon for 5 minutes. A cessation of color deepening validates that the oxidative pathway has been halted.
-
Concentration: Remove the solvent in vacuo at a bath temperature not exceeding 30°C to prevent thermal degradation.
Protocol 2: Amine-Deactivated Silica Gel Chromatography
Causality: Triethylamine (TEA) acts as a sacrificial base, binding to the acidic silanol sites on the silica gel. This prevents the silica from protonating the indolizine core, thereby shutting down the acid-catalyzed polymerization pathway.
-
Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 2% (v/v) Triethylamine (TEA).
-
Slurry Packing: Suspend the silica gel in the TEA-modified eluent. Pour the slurry into the column and flush with at least 2 column volumes of the modified eluent to ensure complete deactivation of the silanol groups.
-
Sample Loading: Dissolve your crude indolizine in a minimum volume of the TEA-modified eluent.
-
Elution & Self-Validation: Run the column under positive pressure. Validation step: Monitor the column visually. Indolizines are highly fluorescent and brightly colored. If a persistent black band forms at the solvent front, the silica is insufficiently deactivated. If this occurs, immediately flush the column with a higher polarity solvent containing 5% TEA to rescue the remaining product.
-
Storage: Pool the pure fractions, concentrate under reduced pressure at <30°C, backfill the flask with argon, and store immediately at -12°C in the dark[2].
References
-
Studies towards the synthesis of indolizin-5(3H)-ones - Spring Source: cam.ac.uk URL:[Link]
-
Medicinal chemical investigation of some p-substituted-1, 2-diphenylindolizines for possible anti-inflammatory activity Source: oregonstate.edu URL:[Link]
Sources
Technical Support Center: Alternative Solvents for Indolizine Synthesis
This guide serves as a technical support hub for researchers transitioning from volatile organic compounds (VOCs) to alternative solvent systems for indolizine synthesis. It is structured to address specific failure modes and optimization strategies.
Status: Operational | Role: Senior Application Scientist | Topic: Green Chemistry Optimization
Executive Summary & Solvent Selection Matrix
Traditional indolizine synthesis (e.g., Chichibabin, Scholz, or 1,3-dipolar cycloadditions) often relies on DMF, toluene, or chlorinated solvents. Switching to green alternatives requires adjusting for solubility parameters , reaction kinetics , and work-up protocols .
Use the decision matrix below to select the appropriate solvent system for your substrate class.
Figure 1: Solvent selection workflow based on substrate polarity and thermal requirements.
Aqueous Media: Micellar & Biocatalytic Systems
Context: Water is the ideal solvent, but organic substrates (pyridines,
Troubleshooting Guide
Q: My reaction mixture in water forms a sticky gum on the flask walls, and conversion is <20%.
-
Diagnosis: The "Hydrophobic Effect" is working against you. The reactants are aggregating to minimize water contact, reducing surface area for the reaction.
-
Solution: Introduce a surfactant to create a micellar environment.
-
Protocol: Add Sodium Dodecyl Sulfate (SDS) or CTAB at 10–20 mol% relative to the limiting reagent. This creates hydrophobic pockets (micelles) where the organic reactants concentrate, effectively increasing the local concentration and rate.
-
Alternative: Use "On-Water" conditions with vigorous stirring (1000+ RPM). The unique hydrogen-bonding network at the water-organic interface can accelerate cycloadditions.
-
Q: I am using Candida antarctica Lipase A (CAL-A) in water, but the enzyme activity drops rapidly.
-
Diagnosis: pH drift or localized heating. Indolizine formation often involves the release of HBr (from
-halo ketones) or other acidic byproducts. -
Solution:
-
Buffer: Use a Phosphate Buffer (0.1 M, pH 7.0) instead of pure water.[1]
-
Temperature: Do not exceed 40°C for CAL-A. If higher temperatures are needed for the cycloaddition step, consider a chemo-enzymatic approach: Enzyme step first, then heat.
-
Data Comparison: Aqueous vs. Organic
| Solvent System | Catalyst | Yield (%) | Time (h) | E-Factor* |
| Water (Micellar) | SDS (20 mol%) | 89 | 4 | 5.2 |
| Water (Enzymatic) | CAL-A | 85 | 48 | 4.8 |
| DMF (Traditional) | Reflux | 92 | 12 | 25.4 |
*E-Factor = Mass of waste / Mass of product (Lower is better).
Polyethylene Glycol (PEG-400)
Context: PEG-400 is a non-volatile, biodegradable liquid that acts as both solvent and phase-transfer catalyst. It is excellent for high-temperature multicomponent reactions.
Troubleshooting Guide
Q: The reaction works well, but I cannot extract the product. It stays in the PEG layer.
-
Diagnosis: Indolizines are moderately polar. PEG-400 has high affinity for these heterocycles, making simple filtration ineffective.
-
Solution: Exploiting the Phase Tunability of PEG.
-
Step 1: Dilute the reaction mixture with warm water (ratio 1:1). This hydrates the PEG chains, making them extremely polar.
-
Step 2: Extract with Ethyl Acetate or Diethyl Ether . The partition coefficient will now heavily favor the organic layer for the indolizine product.
-
Step 3: The remaining aqueous PEG layer can be evaporated and recycled.
-
Q: My yield decreases with recycled PEG.
-
Diagnosis: Accumulation of salts (e.g., KBr, pyridinium salts) or oligomer byproducts in the PEG matrix.
-
Solution: Precipitate the salts.
-
After the reaction, add cold Diethyl Ether to the PEG mixture before adding water. The PEG and product may dissolve (depending on MW), but inorganic salts will often precipitate out. Filter the salts, then proceed to aqueous workup.
-
Deep Eutectic Solvents (DES)
Context: Mixtures like Choline Chloride:Urea (1:[2][3][4]2) form liquids at room temperature. They are highly polar and can activate carbonyls via hydrogen bonding, catalyzing the reaction without added metals.
Troubleshooting Guide
Q: The DES is too viscous at room temperature; I can't stir the starting materials.
-
Diagnosis: High viscosity is an inherent property of DES due to the extensive hydrogen bond network.
-
Solution: Thermal activation.
-
Heat the mixture to 60–80°C . Viscosity drops exponentially with temperature.
-
Warning: Do not exceed 100°C for Urea-based DES, as urea can decompose to ammonia, which may interfere with the delicate acid-base balance of the indolizine cyclization.
-
Q: How do I isolate the product without using large amounts of water to wash away the DES?
-
Diagnosis: Using excess water generates large aqueous waste streams, negating the "Green" advantage.
-
Solution: The "Anti-Solvent" Crash-Out.
-
Add a mixture of Ethanol/Water (1:9) slowly to the reaction vessel while cooling on ice. Many indolizine derivatives are solids and will precipitate out as the DES is diluted, allowing for filtration.
-
Solvent-Free Mechanochemistry
Context: Using ball milling or grinding to fuse pyridines,
Troubleshooting Guide
Q: The reaction mixture turns into a hard "cake" inside the ball mill jar.
-
Diagnosis: The formation of ionic intermediates (pyridinium salts) creates a lattice that hardens, preventing further mixing.
-
Solution: Liquid Assisted Grinding (LAG).
-
Add a trace amount of Ethanol or PEG-400 (
). This acts as a lubricant and helps facilitate mass transfer at the molecular level without dissolving the bulk.
-
Q: I am seeing thermal decomposition products.
-
Diagnosis: Localized heating at the impact points of the balls (hot spots) can exceed 200°C momentarily.
-
Solution:
-
Pause Intervals: Program the mill for 10 mins ON / 5 mins OFF to dissipate heat.
-
Material: Switch from Zirconia jars (insulating) to Stainless Steel jars (conductive) to help dissipate heat.
-
Mechanistic Visualization
Understanding the mechanism is crucial for troubleshooting. In polar green solvents (Water/DES), the stabilization of the zwitterionic intermediate is the rate-determining factor.
Figure 2: Mechanistic pathway of indolizine synthesis. Polar green solvents stabilize the Pyridinium Salt and Ylide intermediates.
References
-
BenchChem. "Green Chemistry Approaches to Indolizine Synthesis: Application Notes and Protocols."[5] BenchChem Technical Library, 2025. Link
-
Alonso, D. A., et al. "An environmentally benign cascade reaction... for highly site-selective synthesis of quinolizines and quinolizinium salts in water." Green Chemistry, vol. 22, 2020, pp. 6943-6953. Link
-
Cao, H., et al. "Mechanochemical Synthesis of 1,2-Diketoindolizine Derivatives from Indolizines and Epoxides Using Piezoelectric Materials." Organic Letters, vol. 23, no.[6] 18, 2021.[2] Link
-
MDPI. "Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst." MDPI Molecules, 2024. Link
-
Katritzky, A. R., et al. "Synthesis of Indolizines and Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloadditions."[7] The Journal of Organic Chemistry, vol. 64, 1999, pp. 7618-7621.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of novel spiropyrazoline-indolinones in neutral deep eutectic solvents and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. airus.unisalento.it [airus.unisalento.it]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 7. Indolizine synthesis [organic-chemistry.org]
Catalyst selection for efficient indolizine synthesis
[1]
Status: Online 🟢 Operator: Senior Application Scientist Ticket Topic: Catalyst Selection & Process Optimization for Indolizine Scaffolds
Introduction: Selecting Your Synthetic Route
Welcome to the Indolizine Synthesis Support Hub. We understand that constructing the indolizine core—a fused 10
This guide moves beyond basic textbook definitions to address the failure points in your reactor. We categorize solutions by the three dominant catalytic methodologies: Copper-Mediated Oxidative Coupling , Rhodium(III) C-H Activation , and Visible-Light Photocatalysis .
Module 1: Copper-Catalyzed Oxidative Coupling
The "Workhorse" Protocol
This method typically involves the oxidative coupling of 2-alkylazaarenes with alkenes or alkynes. It is robust but prone to oxidative stalling.
Troubleshooting & FAQs
Q: My reaction stalls after 50% conversion. Adding more Cu(OAc)₂ doesn't help. Why? A: You are likely facing oxidant depletion or product inhibition , not catalyst death.
-
The Mechanism: The reaction relies on a Cu(II)/Cu(I) redox loop. If you are using air/O₂ as the terminal oxidant, the re-oxidation of Cu(I) to Cu(II) is the rate-determining step.
-
The Fix:
-
Switch Oxidants: If using air, switch to pure O₂ balloon or add a chemical co-oxidant like Ag₂CO₃ or MnO₂ to facilitate the turnover.
-
Check the Base: Pyridine-based byproducts can coordinate to Copper, poisoning it. Ensure you are using a base like 2,6-lutidine or Na₂CO₃ . 2,6-lutidine is sterically hindered and less likely to shut down the metal center compared to pyridine or TEA.
-
Q: I am seeing significant homocoupling of my alkyne substrate. A: This is a classic Glaser coupling side-reaction, competing with your desired annulation.
-
The Fix: Lower the concentration of the alkyne. Add it slowly (syringe pump) to the reaction mixture containing the pyridine/Cu catalyst. This keeps the instantaneous concentration of alkyne low relative to the activated copper-pyridine species.
Q: How do I improve regioselectivity when using internal alkynes? A: Copper systems are sensitive to sterics.
-
Guidance: The C-C bond formation usually occurs at the less hindered position of the alkyne. If your internal alkyne has similar steric bulk on both sides (e.g., Methyl vs Ethyl), you will get mixtures. You must differentiate the substituents electronically (EWG vs EDG) or sterically (t-Butyl vs Methyl) to drive selectivity.
Module 2: Rhodium(III)-Catalyzed C-H Activation
The "High-Precision" Protocol
Using [Cp*RhCl₂]₂ allows for directed C-H activation, offering superior regiocontrol but at a higher cost.
Troubleshooting & FAQs
Q: I am using [Cp*RhCl₂]₂ but getting no product. The starting material is unreacted. A: The issue is likely the activation of the pre-catalyst .
-
The Mechanism: [CpRhCl₂]₂ is a dimer. It must be broken down into the active monomeric cationic species (CpRh-L).
-
The Fix: Are you using a silver salt additive? You must add AgSbF₆ or AgOAc (typically 2-4 equiv relative to Rh). The Silver abstracts the Chloride from the Rhodium, creating the vacant coordination site necessary for C-H activation. Without Ag, the catalyst remains dormant.
Q: The reaction works but the turnover frequency (TOF) is too low. A: Check your solvent system.
-
The Fix: Rh(III) catalysis often performs best in polar protic solvents like TFE (2,2,2-trifluoroethanol) or HFIP . These solvents stabilize the cationic Rh intermediates and can assist in the proton-transfer steps of the C-H activation cycle.
Module 3: Visible-Light Photocatalysis (Metal-Free)
The "Green" Protocol
Utilizing organic dyes (Eosin Y, Rose Bengal) to drive the reaction via radical mechanisms.
Troubleshooting & FAQs
Q: My Eosin Y reaction works on a 0.5 mmol scale but fails completely on a 5 mmol scale. A: You have a photon penetration issue (Beer-Lambert Law).
-
The Physics: As you scale up, the path length of the light increases. The solution at the edge of the flask absorbs all the photons, leaving the center dark.
-
The Fix:
-
Reactor Geometry: Switch from a round-bottom flask to a flow reactor or a thin flat vessel to maximize surface-area-to-volume ratio.
-
Stirring: Increase stirring speed significantly to cycle the reaction mixture to the irradiated surface.
-
Q: Do I need to degas the solvent for Eosin Y catalysis? A: NO. Do not degas.
-
The Mechanism: Unlike many Ir/Ru photocatalytic cycles that are quenched by oxygen, Eosin Y mediated indolizine synthesis is an oxidative quenching cycle that requires an oxidant to regenerate the ground state dye. Atmospheric oxygen (O₂) often serves as this terminal oxidant. Degassing will shut down the catalytic cycle.
Visualizing the Decision Process
The following logic tree guides you to the correct catalyst system based on your starting materials and constraints.
Caption: Decision Logic for Indolizine Catalyst Selection based on substrate availability and lab constraints.
Experimental Protocols
Protocol A: Copper-Catalyzed Oxidative Coupling (Standard)
Best for: 2-methylpyridine + terminal alkynes/alkenes.
-
Setup: In a 10 mL Schlenk tube, add Cu(OAc)₂ (10 mol%) and 2,6-lutidine (0.5 equiv).
-
Reactants: Add 2-methylpyridine derivative (0.5 mmol, 1.0 equiv) and the alkene/alkyne partner (1.5 equiv).
-
Solvent: Add DMSO or DMF (2.0 mL). Note: Polar aprotic solvents assist in stabilizing the Cu-intermediates.
-
Atmosphere: Evacuate and backfill with O₂ (balloon pressure).
-
Reaction: Heat to 100–120 °C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper salts (blue aqueous layer), dry over Na₂SO₄, and concentrate.
Protocol B: Eosin Y Photocatalyzed Synthesis (Green)
Best for: Pyridinium salts + alkynes/alkenes under mild conditions.[1]
-
Setup: In a clear glass vial, add Eosin Y (2 mol%) and Base (K₂CO₃ or Et₃N, 2.0 equiv).
-
Reactants: Add pyridinium salt (0.5 mmol) and alkyne (0.6 mmol).
-
Solvent: Add MeCN or DCM (3.0 mL).
-
Irradiation: Place the vial 2–3 cm away from a Green LED (530 nm) or Blue LED source.
-
Atmosphere: Leave the vial open to air (or use an O₂ balloon for faster rates). Do not seal under Argon.
-
Reaction: Stir vigorously at room temperature for 6–12 hours.
-
Workup: Evaporate solvent directly and purify via column chromatography.
Comparative Data Analysis
| Feature | Copper (Cu) Catalysis | Rhodium (Rh) Catalysis | Photocatalysis (Eosin Y) |
| Primary Mechanism | Oxidative Coupling / Radical | C-H Activation / Insertion | SET / Radical Ion |
| Cost | Low ($) | High ( | Very Low ($) |
| Temp. Requirement | High (100°C+) | Moderate (60-100°C) | Ambient (25°C) |
| Regioselectivity | Moderate (Steric dependent) | Excellent (Directing Group) | Moderate |
| Oxidant | O₂ / Air | Cu(OAc)₂ / Ag salts | Air (O₂) |
| Key Failure Point | Catalyst Poisoning (Base) | Lack of Ag Additive | Light Penetration |
References
-
Liu, R.-R., et al. (2015).[2][3] "Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives." Organic Letters.
-
Srivastava, V., & Singh, P. P. (2017).[4] "Eosin Y catalysed photoredox synthesis: a review." RSC Advances.
-
Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.
-
Albrecht, Ł., et al. (2014). "Organocatalytic synthesis of bio-active indolizine derivatives." Chemistry – A European Journal.
-
Olejarz, M., et al. (2024). "Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024." Organic Chemistry Frontiers.
Technical Support Center: A Guide to Scaling the Synthesis of Ethyl 2-bromoindolizine-7-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-bromoindolizine-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require a robust, scalable, and reproducible process. We will delve into the underlying chemistry, provide a detailed experimental protocol, and address common challenges through a comprehensive troubleshooting guide and FAQ section. Our focus is on not just the "how," but the "why," to empower you to make informed decisions during your scale-up campaign.
The indolizine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The target molecule, this compound, serves as a versatile intermediate, with the bromo-substituent providing a synthetic handle for further diversification via cross-coupling reactions.
The synthesis is best approached as a two-stage process: first, the construction of the core ethyl indolizine-7-carboxylate ring system, followed by a selective bromination at the C2-position. Each stage presents unique challenges, particularly concerning reaction control, purification, and yield optimization at scale.
Part 1: Frequently Asked Questions (FAQs) - Strategy and Rationale
This section addresses high-level questions regarding the synthetic strategy and the rationale behind key choices.
Q1: What is the most robust and scalable method for synthesizing the ethyl indolizine-7-carboxylate core?
A: While several methods exist for indolizine synthesis, including the classic Tschitschibabin reaction, our experience indicates that a 1,3-dipolar cycloaddition offers superior control and generally higher yields for this specific substitution pattern.[3][4] This method involves the in situ generation of a pyridinium ylide from a stable pyridinium salt precursor, which then reacts with an electron-deficient alkyne. This approach avoids the harsh temperatures or strong oxidants sometimes required in other methods, which is a significant advantage during scale-up.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for the bromination step over elemental bromine (Br₂)?
A: There are three primary reasons for choosing NBS over liquid bromine, especially at scale:
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than the highly corrosive and volatile liquid Br₂.[5]
-
Reaction Control: NBS provides a low, steady-state concentration of electrophilic bromine in the reaction mixture. This minimizes side reactions, such as addition across the pyrrole-like double bonds or over-bromination, which are common with the high concentration of Br₂.[5]
-
Selectivity: The reaction with NBS is often more selective, which simplifies purification by reducing the formation of difficult-to-separate impurities.[6]
Q3: What are the primary challenges to anticipate when scaling this synthesis from a 1-gram to a 100-gram scale?
A: The main challenges are:
-
Exotherm Management: The initial quaternization step to form the pyridinium salt can be exothermic. At scale, inefficient heat dissipation can lead to side reactions and a darker, less pure product. A jacketed reactor with controlled heating and cooling is essential.
-
Solid Handling and Mixing: The reaction often involves slurries (e.g., with K₂CO₃ as a base). Inefficient stirring in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in incomplete reactions or byproduct formation.
-
Purification: Purification by column chromatography, which is feasible at the gram scale, becomes impractical and costly at a larger scale. Developing a robust protocol based on recrystallization or solvent washes is a critical part of the scale-up process.
Part 2: Detailed Experimental Protocol (100g Scale)
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.
Stage 1: Synthesis of Ethyl Indolizine-7-carboxylate (Precursor)
This stage follows a 1,3-dipolar cycloaddition pathway.
Caption: Workflow for the synthesis of the indolizine precursor.
Step 1.1: Formation of 1-(2-Oxo-2-phenylethyl)pyridin-1-ium-4-carboxylate Bromide
The reaction begins with the quaternization of ethyl pyridine-4-carboxylate.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl pyridine-4-carboxylate | 151.16 | 100.0 g | 0.661 | 1.0 |
| 2-Bromoacetophenone | 199.04 | 134.6 g | 0.676 | 1.02 |
| Acetone (Anhydrous) | 58.08 | 1.0 L | - | - |
Methodology:
-
Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with ethyl pyridine-4-carboxylate and anhydrous acetone.
-
Begin stirring to ensure complete dissolution.
-
Add the 2-bromoacetophenone to the reactor in a single portion at ambient temperature.
-
Heat the reaction mixture to a gentle reflux (~56 °C) and maintain for 4-6 hours.
-
Checkpoint: Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The starting pyridine spot should be consumed. A white precipitate will form as the reaction progresses.
-
Cool the mixture to 0-5 °C and hold for 1 hour to maximize precipitation.
-
Filter the resulting white solid and wash the filter cake with cold acetone (2 x 150 mL).
-
Dry the solid in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 210-225 g (90-96%) of a white to off-white crystalline solid.
-
Step 1.2: 1,3-Dipolar Cycloaddition to form Ethyl Indolizine-7-carboxylate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Pyridinium Salt (from 1.1) | 350.20 | 210.0 g | 0.600 | 1.0 |
| Ethyl Propiolate | 98.10 | 64.7 g (66 mL) | 0.660 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 165.8 g | 1.200 | 2.0 |
| Dimethylformamide (DMF) | 73.09 | 1.0 L | - | - |
Methodology:
-
Charge the 2L reactor with the pyridinium salt, potassium carbonate, and DMF.
-
Begin vigorous stirring. The mixture will be a slurry.
-
Slowly add the ethyl propiolate via an addition funnel over 30-45 minutes. The internal temperature may rise slightly; maintain it below 35 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 18-24 hours.[3][7]
-
Checkpoint: Monitor the reaction by TLC or LC-MS until the pyridinium salt is consumed. The reaction mixture will turn a deep brown or reddish color.
-
Upon completion, pour the reaction mixture slowly into 5L of ice-cold water with stirring.
-
A precipitate will form. Stir the aqueous slurry for 1 hour.
-
Filter the solid product, wash thoroughly with water (3 x 500 mL) to remove DMF and salts, and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Expected Yield (Crude): 115-130 g of a tan or brown solid.
-
Step 1.3: Purification by Recrystallization
-
Transfer the crude solid to a suitable flask and add hot ethanol (~70-75 °C) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Crystals will form. Filter the purified product and dry under vacuum.
-
Expected Yield (Purified): 95-110 g (70-80% yield from pyridinium salt) of Ethyl 3-benzoyl-indolizine-7-carboxylate as a pale yellow solid.
-
Stage 2: Bromination to Ethyl 2-bromo-3-benzoylindolizine-7-carboxylate
Caption: Simplified mechanism for electrophilic bromination using NBS.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Indolizine Precursor (from 1.3) | 319.34 | 95.0 g | 0.297 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 54.0 g | 0.303 | 1.02 |
| Acetonitrile (ACN) | 41.05 | 1.0 L | - | - |
Methodology:
-
Charge the 2L reactor with the indolizine precursor and acetonitrile. Stir to dissolve. The solution may need to be gently warmed to 30-40 °C to ensure full dissolution.
-
Protect the reactor from light by wrapping it in aluminum foil.
-
Cool the solution to 0-5 °C using a cooling bath.
-
Add the NBS in small portions over 1 hour. This is critical. Maintain the internal temperature below 10 °C throughout the addition. Adding NBS too quickly can lead to over-bromination and other side reactions.[8]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The starting material should be consumed, and a single major product spot should be observed.
-
Once complete, add a 10% aqueous sodium thiosulfate solution (200 mL) to quench any remaining bromine.
-
Concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product, which can be purified by recrystallization from an ethanol/hexane mixture.
-
Expected Yield: 95-107 g (80-90%) of Ethyl 2-bromo-3-benzoylindolizine-7-carboxylate as a yellow crystalline solid.
-
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Issue: Low Yield or Incomplete Reaction in Stage 1.1 (Quaternization)
-
Question: My quaternization reaction stalls, and I see significant starting material even after 6 hours. What could be the cause?
-
Answer & Rationale:
-
Solvent Quality: The primary culprit is often water in the acetone. Water can hydrolyze the 2-bromoacetophenone and compete with the desired reaction. Solution: Ensure you are using anhydrous acetone. If necessary, dry the solvent over molecular sieves before use.
-
Reagent Quality: The 2-bromoacetophenone can degrade over time. Solution: Verify the purity of your starting material. If it is discolored (yellow/brown), consider purifying it by recrystallization before use.
-
Issue: Formation of a Dark Tar During Stage 1.2 (Cycloaddition)
-
Question: After adding the base and alkyne, my reaction turned into a dark, intractable tar instead of a slurry. Why did this happen?
-
Answer & Rationale:
-
Base Strength & Type: While K₂CO₃ is generally effective, stronger bases or incorrect stoichiometry can promote polymerization and other side reactions of the highly reactive pyridinium ylide and ethyl propiolate. Solution: Ensure you are using finely powdered K₂CO₃ and that the stoichiometry is correct. Do not substitute with stronger bases like hydroxides or alkoxides without re-optimizing the entire process.
-
Temperature Control: Uncontrolled exotherms during the addition of ethyl propiolate can lead to thermal decomposition and polymerization. Solution: Add the ethyl propiolate slowly and with efficient cooling to keep the internal temperature below 35 °C.
-
Issue: Multiple Products Observed in Stage 2 (Bromination)
-
Question: My LC-MS shows the desired product, but also a significant amount of a dibrominated species and unreacted starting material. How can I improve selectivity?
-
Answer & Rationale:
-
NBS Addition Rate: This is the most critical parameter for selectivity. Adding NBS too quickly creates a localized high concentration of bromine, leading to over-bromination before the starting material has fully reacted. Solution: Add the NBS portion-wise or as a solution in ACN via a syringe pump over at least one hour.
-
Temperature: Electrophilic aromatic substitutions are temperature-sensitive. Higher temperatures can overcome the activation energy for substitution at less reactive sites or for a second bromination. Solution: Maintain the reaction temperature strictly at 0-5 °C. Do not let it rise above 10 °C during the addition.
-
Light: NBS reactions can have radical components, which are initiated by light.[9] While this is an electrophilic substitution, minimizing light exposure ensures a more predictable reaction course. Solution: Keep the reactor protected from direct light.
-
Issue: Product Degradation During Workup or Purification
-
Question: My final product seems to decompose on the silica gel column, or the yield drops significantly after aqueous workup. What is causing this instability?
-
Answer & Rationale:
-
Acid Sensitivity: Indolizine systems can be sensitive to strong acids. The succinimide byproduct from the NBS reaction is slightly acidic, and any residual HBr can cause degradation. Solution: Ensure the quenching and workup steps are performed promptly. A wash with a mild base like saturated sodium bicarbonate solution after the thiosulfate quench can help neutralize any residual acid before concentration.
-
Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of sensitive compounds. Solution: If chromatography is unavoidable, use silica gel that has been pre-treated with a base (e.g., washed with a triethylamine/hexane solution) or opt for a less acidic stationary phase like alumina. However, the primary goal at scale should be to achieve purity via recrystallization.
-
References
- BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
- BenchChem. (2025). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.
-
Taylor & Francis Online. (2024). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. [Link]
- Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
- ResearchGate. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
-
ACS Omega. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. [Link]
-
ResearchGate. (2021). N-Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. [Link]
-
Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. [Link]
-
ResearchGate. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
1H NMR and 13C NMR analysis of Ethyl 2-bromoindolizine-7-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-bromoindolizine-7-carboxylate
A Comparative Guide for Structural Elucidation
As a Senior Application Scientist, the structural verification of novel heterocyclic compounds is a routine yet critical task. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers an in-depth analysis of this compound, a substituted indolizine derivative. We will not only dissect its ¹H and ¹³C NMR spectra but also compare it with related analogues to understand the nuanced effects of its substituents. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data for decision-making.
The Indolizine Core: An Electronic Overview
Indolizine is a bicyclic aromatic heterocycle consisting of a fused pyridine and pyrrole ring, sharing a bridgehead nitrogen atom.[1] This arrangement creates a 10-π electron system, making it isoelectronic with indole. The electron density is highest on the five-membered ring, particularly at the C-1 and C-3 positions, rendering them susceptible to electrophilic substitution.[2] Understanding this electronic landscape is fundamental to interpreting the chemical shifts observed in its NMR spectra.
Molecular Structure and Numbering
To facilitate a clear discussion, the standard IUPAC numbering for the indolizine ring system is used for this compound.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment of protons.[3] The chemical shift (δ), integration (number of protons), multiplicity (splitting pattern), and coupling constants (J) are all critical for structural assignment.[4][5]
Table 1: ¹H NMR Data for this compound (Predicted) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-5 | ~8.2 - 8.4 | d | J₅,₆ ≈ 7.0 | 1H | Most downfield proton on the 6-membered ring due to the deshielding effect of the adjacent bridgehead nitrogen. |
| H-8 | ~7.9 - 8.1 | s | - | 1H | Appears as a singlet or a narrow doublet due to the C-7 substitution. Its chemical shift is influenced by the electron-withdrawing ester. |
| H-6 | ~7.0 - 7.2 | dd | J₅,₆ ≈ 7.0, J₆,₈ ≈ 1.5 | 1H | Coupled to H-5. The downfield shift is typical for protons on the pyridine moiety of the indolizine core. |
| H-3 | ~7.3 - 7.5 | s | - | 1H | Located on the electron-rich 5-membered ring. Appears as a singlet due to the bromine at C-2. |
| H-1 | ~6.8 - 7.0 | s | - | 1H | Located on the 5-membered ring. Appears as a singlet due to the bromine at C-2. Typically upfield relative to H-3. |
| -OCH₂CH₃ | ~4.3 - 4.4 | q | J ≈ 7.1 | 2H | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| -OCH₂CH₃ | ~1.3 - 1.4 | t | J ≈ 7.1 | 3H | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Expert Interpretation:
-
The Pyridine Ring Protons (H-5, H-6, H-8): In the indolizine system, H-5 is consistently the most deshielded proton of the six-membered ring due to its proximity to the electropositive bridgehead nitrogen. The presence of the electron-withdrawing ethyl carboxylate group at C-7 further deshields the adjacent H-8 and, to a lesser extent, H-6. The substitution at C-7 simplifies the signal for H-8, which would otherwise be a doublet of doublets, into a singlet or a finely split doublet.
-
The Pyrrole Ring Protons (H-1, H-3): The bromine atom at C-2 exerts a strong deshielding effect on the adjacent H-1 and H-3 protons through its electronegativity and inductive effects. However, it eliminates the typical coupling between them, resulting in two distinct singlets.
-
The Ethyl Ester Group: The signals for the ethyl group are characteristic: a quartet for the methylene (-CH₂-) protons deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons.[6]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[3] For substituted heterocycles, the chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 2: ¹³C NMR Data for this compound (Predicted) (Solvent: CDCl₃, Broadband Proton Decoupled)
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C=O (Ester) | ~164 - 166 | Typical chemical shift for a carbonyl carbon in an ester functional group. |
| C-8a | ~135 - 137 | Quaternary carbon at the ring junction, part of the 6-membered ring. |
| C-5 | ~125 - 128 | Aromatic CH carbon on the 6-membered ring, adjacent to the nitrogen. |
| C-3 | ~122 - 125 | Aromatic CH carbon on the 5-membered ring. |
| C-1 | ~118 - 121 | Aromatic CH carbon on the 5-membered ring. |
| C-4a (Bridgehead) | ~115 - 118 | Quaternary carbon at the ring junction, influenced by the bridgehead nitrogen. |
| C-6 | ~114 - 117 | Aromatic CH carbon on the 6-membered ring. |
| C-8 | ~110 - 113 | Aromatic CH carbon on the 6-membered ring, adjacent to the ester-substituted carbon. |
| C-7 | ~108 - 112 | Quaternary carbon bearing the ester group. |
| C-2 | ~95 - 100 | Quaternary carbon directly attached to the highly electronegative bromine atom, resulting in a significant upfield shift (the "heavy atom" effect). |
| -OCH₂CH₃ | ~60 - 62 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |
Expert Interpretation:
The assignment of carbon signals is guided by established chemical shift ranges and substituent effects. The carbonyl carbon of the ester is the most downfield signal. The most notable feature is the signal for C-2. The direct attachment to bromine, a heavy atom, induces a significant upfield shift compared to an unsubstituted C-2 carbon in an indolizine ring. The quaternary carbons (C-2, C-7, C-4a, C-8a) can be definitively assigned using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals 2- and 3-bond correlations between carbons and protons.
Comparative Analysis: The Influence of Substituents
To truly appreciate the spectral features of this compound, it is instructive to compare it with a related, non-brominated analogue. Let's consider a hypothetical Ethyl indolizine-7-carboxylate .
-
Effect of the C-2 Bromine:
-
In ¹H NMR: The most significant difference would be the signals for H-1, H-2, and H-3. In the non-brominated analogue, these protons would form a coupled system. H-2 would likely be a triplet, while H-1 and H-3 would be doublets. The introduction of bromine at C-2 removes the H-2 signal and decouples H-1 and H-3, causing them to appear as singlets. Furthermore, the chemical shifts of H-1 and H-3 would be shifted downfield in the bromo-compound due to the electronegativity of bromine.
-
In ¹³C NMR: The C-2 signal in the bromo-derivative would be shifted significantly upfield (e.g., from ~110 ppm to ~95 ppm) due to the heavy atom effect, while the adjacent C-1 and C-3 carbons would experience a downfield shift.
-
-
Effect of the C-7 Ethyl Carboxylate Group:
-
In ¹H NMR: Comparing with unsubstituted indolizine, the -COOEt group at C-7 causes a downfield shift for the peri-proton H-8 and the adjacent H-6 due to its electron-withdrawing nature.
-
In ¹³C NMR: The C-7 carbon itself would be shielded, while the adjacent C-6 and C-8 carbons would be deshielded.
-
This comparative approach validates our assignments and demonstrates the predictable, logical nature of substituent effects in NMR spectroscopy.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a standardized and rigorous experimental approach. The following protocol is a self-validating system for the analysis of substituted indolizine derivatives.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is a good first choice for many organic molecules due to its excellent dissolving power and minimal interference in the ¹H spectrum.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[6]
-
Transfer the solution to a 5 mm high-precision NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure maximum signal sensitivity.
-
Shimming: The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This is a critical step to achieve sharp, symmetrical peaks and high resolution.
-
-
Data Acquisition:
-
¹H NMR Spectrum: A standard one-dimensional proton spectrum is acquired. A relaxation delay (d1) of 1-2 seconds is typically sufficient. The number of scans is usually low (e.g., 8 or 16) due to the high natural abundance and sensitivity of the ¹H nucleus.
-
¹³C NMR Spectrum: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C (1.1%), more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio. Broadband proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets.[3]
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are upright and have a flat baseline.
-
The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.
-
For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons it represents.
-
Peak picking is performed to identify the precise chemical shift of each signal in both ¹H and ¹³C spectra. The coupling constants (J-values) are measured from the ¹H spectrum.
-
The final step is the comprehensive assignment of all signals to their corresponding nuclei in the molecule, as detailed in the tables above.
-
References
- Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378.
- Piltan, M., et al. (2016). One-pot Synthesis of Polysubstituted Indolizine Derivatives. Oriental Journal of Chemistry, 32(2), 1251-1256.
- Casy, A. F., & Ison, R. R. (1971).
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Basavaraj, M., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Taylor & Francis Online.
- Huang, Q., & Dong, K. K. (2020).
- Padmashali, B., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening.
- ChemicalBook. (n.d.).
- Doc Brown's Advanced Organic Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum.
- ACG Publications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Org. Commun., 15:4, 378-385.
- Padmashali, B., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity.
- The Royal Society of Chemistry. (2017). 1H and 13C NMR Spectra Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Chemistry LibreTexts. (2023).
- ChemicalBook. (2022). Synthesis of Indolizine.
- Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction.
- ResearchGate. (n.d.). The chemical shifts (ppm) and coupling constants J (Hz) of chalcones.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
- Taylor & Francis. (n.d.). Coupling constant – Knowledge and References.
- JEOL. (n.d.).
- Francisco, R. H. P., & da Silva, G. V. J. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(12), 1446-1463.
- Morales-Ríos, M. S., del Río, R. E., & Joseph-Nathan, P. (1987).
- CymitQuimica. (n.d.).
- Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed.
- Harode, R., & Sharma, T. C. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 55-65.
Sources
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- 2. jbclinpharm.org [jbclinpharm.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2-bromoindolizine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule characterization, mass spectrometry stands as an indispensable tool, offering profound insights into molecular weight and structure. For novel heterocyclic compounds such as Ethyl 2-bromoindolizine-7-carboxylate, a molecule of interest in medicinal chemistry and materials science, understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and for tracking its metabolic fate. This guide provides a detailed exploration of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of this compound, comparing it with the established fragmentation of its constituent functional groups and related heterocyclic systems.
The Analytical Approach: Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of moderately polar, thermally labile molecules like the target indolizine derivative. In positive-ion mode, ESI typically generates the protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation. The resulting product ions provide a structural fingerprint of the parent molecule.[1][2] The analysis of various substituted indolizine derivatives has demonstrated the effectiveness of ESI in producing the protonated molecular ion, [M+H]⁺, which serves as the precursor for subsequent fragmentation studies.[3]
Predicting the Fragmentation of this compound
The fragmentation of this compound (Molecular Weight: 268.11 g/mol for the ⁷⁹Br isotope) in ESI-MS/MS is anticipated to be driven by its three key structural features: the ethyl ester group, the bromo substituent, and the indolizine core.
A hallmark of any bromine-containing compound in mass spectrometry is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, we expect to observe two peaks of similar intensity, separated by 2 m/z units (M and M+2).[4]
The fragmentation cascade, initiated from the protonated molecule [M+H]⁺, is likely to proceed through several competing pathways:
-
Fragmentation of the Ethyl Ester Group : The ethyl ester moiety is a prime site for initial fragmentation. Common pathways for esters include the neutral loss of ethylene (C₂H₄, 28 Da) through a McLafferty-type rearrangement (if sterically feasible, though less common in aromatic esters) and the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or, more commonly in ESI, the neutral loss of ethanol (CH₃CH₂OH, 46 Da) from the protonated molecule. Another possibility is the cleavage of the C-O bond to lose an ethyl radical (•C₂H₅, 29 Da), followed by the loss of carbon monoxide (CO, 28 Da).
-
Loss of the Bromo Substituent : The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br, 79/81 Da). This fragmentation pathway would result in a significant fragment ion and the disappearance of the characteristic M/M+2 isotopic pattern in subsequent fragments.
-
Cleavage of the Indolizine Ring : Fused nitrogen-containing heterocyclic systems, such as indolizines, can undergo complex ring cleavages.[5] These fragmentations, often referred to as cross-ring cleavages, can lead to the loss of small neutral molecules like HCN or acetylene. The specific fragmentation of the indolizine core will be influenced by the position of the charge and the stability of the resulting fragment ions.
The interplay of these fragmentation pathways will dictate the final appearance of the tandem mass spectrum. The relative abundance of the different fragment ions will depend on their respective stabilities and the energy applied during collision-induced dissociation.
A Comparative Look at Fragmentation Behavior
To better understand the expected fragmentation of this compound, it is instructive to compare it with the known fragmentation of related structures.
| Structural Feature | General Fragmentation Pattern | Predicted Fragmentation for this compound |
| Ethyl Ester | Neutral loss of ethylene (28 Da) or ethanol (46 Da). Loss of ethoxy radical (45 Da). Formation of acylium ions.[6] | Likely loss of ethanol (46 Da) from [M+H]⁺ to form a stable acylium ion. Possible loss of ethylene (28 Da). |
| Bromo-aromatic | Characteristic M/M+2 isotopic pattern. Loss of Br• (79/81 Da).[4] | Presence of [M+H]⁺ and [M+H+2]⁺ peaks of nearly equal intensity. A significant fragment corresponding to the loss of Br. |
| Indolizine/Indole Core | Complex cross-ring cleavages. Loss of small neutral molecules (e.g., HCN).[5] For the related indole structure, fragmentation often involves the cleavage of the five-membered ring.[7] | Expect fragmentation of the bicyclic system, possibly initiated after the initial loss from the ester or bromo substituent. |
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways for the protonated this compound molecule.
Caption: Predicted fragmentation of protonated this compound.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a standardized protocol for acquiring ESI-MS and MS/MS data for this compound.
Objective: To obtain the full scan mass spectrum and the product ion tandem mass spectrum of this compound.
Materials:
-
This compound sample
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (for positive ion mode)
-
A tandem mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The final concentration may need to be optimized based on instrument sensitivity.
-
-
Instrument Setup (Positive Ion ESI Mode):
-
Set the ion source parameters as follows (these are typical starting values and should be optimized for the specific instrument):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Cone Gas Flow: 20 - 50 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
-
Full Scan MS Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire the full scan mass spectrum over a mass range of m/z 50-500.
-
Identify the protonated molecular ion, [M+H]⁺, and confirm the characteristic isotopic pattern for a single bromine atom (m/z 269.0 and 271.0 for C₁₁H₁₁BrNO₂⁺).
-
-
Tandem MS (MS/MS) Data Acquisition:
-
Select the protonated molecular ion (the ⁷⁹Br isotope at m/z 269.0) as the precursor ion for fragmentation.
-
Perform product ion scans using a range of collision energies (e.g., 10, 20, and 40 eV) to observe both low-energy and high-energy fragmentation pathways. Argon is typically used as the collision gas.
-
Acquire the product ion spectra, ensuring sufficient signal intensity for the major fragment ions.
-
-
Data Analysis:
-
Process the acquired full scan and tandem mass spectra using the instrument's software.
-
Propose structures for the observed fragment ions based on their accurate masses and known chemical fragmentation principles.
-
Compare the obtained fragmentation pattern with the predicted pathways outlined in this guide.
-
Conclusion
While a definitive, experimentally-derived fragmentation pattern for this compound is not yet publicly available, a logical and scientifically grounded prediction can be made based on the extensive knowledge of mass spectrometric behavior of its constituent functional groups. The interplay between the fragmentation of the ethyl ester, the loss of the bromo substituent, and the cleavage of the indolizine core will produce a unique mass spectral fingerprint. This guide provides a robust framework for researchers to anticipate, interpret, and verify the mass spectrometric data of this and related novel heterocyclic compounds, thereby accelerating research and development in their respective fields.
References
-
Sandeep, C., Padmashali, B., Venugopala, K. N., Kulkarni, R. S., Venugopala, R., & Odhav, B. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(5), 1043-1048. [Link]
-
Mótyán, G., Schlosser, G., & Vékey, K. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(11), 1256-1263. [Link]
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Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
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Borges, W. S., & Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 442-462. [Link]
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Part 1: The Crucial First Step - Obtaining Diffraction-Quality Crystals
An In-Depth Guide to the X-ray Crystallographic Analysis of Indolizine Derivatives: A Comparative Approach
For researchers and professionals in drug development, understanding the precise three-dimensional atomic arrangement of a molecule is paramount. This is particularly true for heterocyclic compounds like indolizine derivatives, a class of molecules with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The indolizine scaffold, an isomer of indole, possesses a delocalized 10π-electron system, making it a privileged structure in medicinal chemistry[2][3]. Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining molecular structure, providing critical insights into bond connectivity, conformation, and intermolecular interactions that govern a compound's behavior in a biological system[4][5].
This guide provides a comprehensive comparison of methodologies and critical considerations for the successful X-ray crystallographic analysis of indolizine derivatives. We will delve into the nuances of crystallization, data collection, and structural interpretation, while also comparing scXRD with alternative techniques. Our focus is not just on the "how," but the "why," grounding each recommendation in the fundamental principles that ensure high-quality, publishable results[6].
The success of any crystallographic study hinges on the quality of the single crystal. For organic compounds like indolizine derivatives, obtaining crystals of suitable size (ideally around 0.1-0.25 mm) and quality—transparent and free of flaws—is often the most challenging and time-consuming phase[6][7]. The choice of crystallization method is critical and often requires empirical screening.
Comparative Analysis of Crystallization Techniques
The optimal crystallization technique depends heavily on the compound's solubility profile. Below is a comparison of common methods applicable to indolizine derivatives.
Table 1: Comparison of Common Crystallization Techniques for Organic Compounds
| Technique | Principle | Ideal For | Key Considerations & Causality |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth. | Compounds that are moderately soluble and thermally stable at room temperature. | Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to the formation of many nucleation sites, resulting in a mass of small, unusable crystals instead of a few large, single ones[8]. The vessel should be covered but not sealed to control the evaporation rate[8]. |
| Slow Cooling | A saturated or near-saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | Compounds with a steep solubility curve (significantly more soluble at higher temperatures). | Causality: Rapid cooling causes a sudden drop in solubility, leading to precipitation or the growth of poor-quality crystals. Slow, controlled cooling, for instance by placing the flask in a large, insulated container (like a dewar), allows for ordered molecular packing into a crystalline lattice[6]. |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and promoting crystallization. | Compounds that are highly soluble in a particular solvent, making slow evaporation difficult. Also useful for very small sample quantities. | Causality: This method provides exquisite control over the rate of supersaturation. The choice of both the solvent and anti-solvent is critical to modulate the diffusion rate. A common setup is a small vial of the compound solution placed inside a larger, sealed jar containing the anti-solvent. |
| Solvent Layering | A layer of a less dense anti-solvent is carefully added on top of a more dense solution of the compound. Crystals form at the interface as the liquids slowly mix. | Similar to vapor diffusion, but can sometimes yield different crystal forms (polymorphs). | Causality: The slow diffusion at the liquid-liquid interface creates a gentle and localized supersaturation gradient, which is ideal for the growth of high-quality single crystals. Mechanical disturbance must be minimized[8]. |
Experimental Protocol: Crystallization Screening for an Indolizine Derivative
This protocol outlines a systematic approach to finding suitable crystallization conditions.
Objective: To grow single crystals of an indolizine derivative suitable for X-ray diffraction.
Materials:
-
Indolizine derivative (highly purified, >98%)
-
A selection of analytical grade solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol, Ethanol, Acetonitrile, Hexane, Toluene)
-
Small glass vials (1-2 mL) and a larger sealed container for vapor diffusion.
-
Microscope with polarizing filters.
Methodology:
-
Purity Assessment: Ensure the starting material is of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, degrading diffraction quality.
-
Solubility Testing:
-
Place a small amount (~1 mg) of the compound in separate vials.
-
Add a solvent dropwise until the solid dissolves. This helps identify solvents in which the compound is highly soluble, moderately soluble, or poorly soluble.
-
-
Slow Evaporation Trials:
-
Prepare near-saturated solutions in 3-4 different solvents where the compound shows moderate solubility.
-
Filter the solutions to remove any dust or particulate matter, which can act as unwanted nucleation sites[8].
-
Cover the vials with a cap or parafilm containing a few pinholes to slow evaporation.
-
Store the vials in a vibration-free location and observe over several days to weeks.
-
-
Vapor Diffusion Trials:
-
Prepare a concentrated solution of the compound in a solvent in which it is highly soluble (the "solvent").
-
Place this solution in a small, open vial.
-
In a larger, sealable jar, place a reservoir of a solvent in which the compound is insoluble (the "anti-solvent").
-
Place the small vial inside the larger jar and seal it. The anti-solvent vapor will slowly diffuse into the compound solution.
-
-
Crystal Harvesting and Evaluation:
Part 2: From Crystal to Structure - Data Collection and Refinement
Once a suitable crystal is obtained, the next step is to analyze it using a diffractometer. Single-crystal X-ray diffraction allows for the precise determination of the three-dimensional arrangement of atoms, including bond lengths, angles, and crystal packing information[4].
The X-ray Crystallography Workflow
The process involves mounting the crystal, collecting diffraction data, solving the crystal structure, and refining the model.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement
Objective: To determine the molecular structure of an indolizine derivative from a single crystal.
Instrumentation: A modern single-crystal X-ray diffractometer (e.g., Bruker KAPPA APEX II DUO) equipped with a Mo-Kα or Cu-Kα radiation source and a sensitive detector[9].
Methodology:
-
Crystal Mounting: A selected crystal is mounted on a glass fiber or a cryo-loop and placed on the goniometer head of the diffractometer. For many organic compounds, data collection is performed at low temperatures (e.g., 100-173 K) to minimize thermal motion and potential radiation damage[9].
-
Unit Cell Determination: Short initial scans are performed to locate diffraction spots. These are used to determine the crystal's unit cell parameters (the dimensions of the basic repeating block of the crystal) and Bravais lattice.
-
Data Collection Strategy: A data collection strategy is calculated to measure a complete and redundant set of diffraction intensities. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations[10].
-
Data Integration and Reduction: The collected images are processed to integrate the intensity of each diffraction spot. The data is then corrected for various experimental factors (e.g., Lorentz-polarization effects) and scaled. This step yields a file containing the unique reflection indices (h,k,l) and their corresponding intensities.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like indolizine derivatives, this is typically achieved using "direct methods"[9]. This initial map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: An iterative process of least-squares refinement is used to improve the agreement between the observed diffraction data and the data calculated from the atomic model. Atomic positions and thermal displacement parameters are adjusted to minimize the R-factor, a measure of the goodness of fit.
-
Model Completion and Validation: Hydrogen atoms are typically added at calculated positions and refined. The final model is validated using software tools like PLATON and checked for consistency using programs like CheckCIF. The final output is a Crystallographic Information File (CIF).
Part 3: Structural Insights and Comparative Analysis
The final CIF file is a rich source of information. For indolizine derivatives, crystallographic data allows for a detailed comparison of structural parameters, which can be correlated with their chemical and biological properties.
Comparative Crystallographic Data
Analysis of multiple indolizine structures reveals key trends. For example, the planarity of the fused ring system and the torsion angles of substituents are critical for receptor binding.
Table 2: Representative Crystallographic Data for Indolizine Derivatives
| Parameter | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[11] | Typical Range for N-Heterocycles | Significance |
| Crystal System | Monoclinic | Triclinic, Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P 21/n | P-1, P 21/c, Pnma, etc. | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 12.0497 | 5 - 25 | Unit cell dimensions. |
| b (Å) | 17.8324 | 5 - 25 | Unit cell dimensions. |
| c (Å) | 19.6052 | 5 - 30 | Unit cell dimensions. |
| β (°) | 100.372 | 90 - 120 (for monoclinic) | The angle between a and c axes in a monoclinic system. |
| Resolution (Å) | 0.71073 (Mo-Kα) | 0.7 - 1.0 | A measure of the level of detail observed in the electron density map. Lower values are better. |
| Final R1 value | Not explicitly stated, but good structures are < 0.05 | < 0.05 (5%) | A key indicator of the quality of the final refined model. |
Analysis of Intermolecular Interactions
The packing of molecules in the crystal is directed by non-covalent interactions. For indolizine derivatives, weak C–H···O hydrogen bonds, π-π stacking, and halogen interactions (if applicable) often play a crucial role in stabilizing the crystal lattice[9][11]. Understanding these interactions is vital, as they can be analogous to drug-receptor interactions.
Caption: Common non-covalent interactions in indolizine crystals.
Part 4: Alternative and Complementary Techniques
While scXRD is the definitive method, its primary limitation is the absolute requirement for single crystals. When suitable crystals cannot be obtained, other techniques can provide valuable structural information.
-
Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline powder rather than a single crystal.
-
Advantages: Does not require large single crystals; excellent for phase identification, purity analysis, and studying polymorphism[12][13].
-
Disadvantages: Provides information about the crystal lattice (unit cell) but does not typically allow for a full structure solution on its own for a novel compound. The one-dimensional pattern results in significant peak overlap, losing most of the three-dimensional structural information.
-
-
Three-Dimensional Electron Diffraction (3DED): An emerging and powerful technique that uses an electron beam instead of an X-ray beam.
-
Advantages: Can solve complete crystal structures from nano- or micron-sized crystals that are far too small for conventional scXRD[5]. This is a game-changer for compounds that are difficult to crystallize.
-
Disadvantages: Data can be more affected by dynamical scattering effects. The technique is less common and requires specialized instrumentation (a cryo-electron microscope)[5].
-
-
Hirshfeld Surface Analysis: A computational method applied to a solved crystal structure.
-
Advantages: Provides a quantitative and visual way to analyze all intermolecular interactions within a crystal, mapping them onto a 3D surface around the molecule[9][11]. It is excellent for comparing the packing environments of different polymorphs or related derivatives.
-
Disadvantages: It is a post-analysis tool and requires a solved crystal structure as input.
-
Conclusion
The X-ray crystallographic analysis of indolizine derivatives is an indispensable tool for drug discovery and materials science. A successful analysis is not merely a technical exercise but a systematic investigation that begins with the careful and patient growth of high-quality crystals. By understanding the causality behind each experimental choice—from selecting a crystallization solvent to setting the data collection strategy—researchers can reliably obtain high-resolution structures. These structures, in turn, provide profound insights into the intermolecular forces that dictate solid-state properties and biological function. While scXRD is the gold standard, a pragmatic approach that considers complementary techniques like PXRD and 3DED will ultimately broaden the scope of structural characterization for this important class of N-heterocyclic compounds.
References
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules. Retrieved from [Link]
-
Thorp-Greenwood, F. L. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ResearchGate. X-ray crystal structure of compound 3k. Retrieved from [Link]
-
Sandeep, C., et al. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2021, June 10). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. Retrieved from [Link]
-
Unspecified Authors. STRUCTURAL CHARACTERIZATION AND CRYSTAL PACKING OF THE INDOLIZINE DERIVATIVE. Retrieved from [Link]
-
ResearchGate. Various methods for the synthesis of indolizine derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2021, August 29). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. ACS Omega. Retrieved from [Link]
-
Unspecified Authors. (2011, October 30). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Li, Y., et al. (2015, October 30). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules. Retrieved from [Link]
-
Frontiers. Emerging Heterocycles as Bioactive Compounds. Retrieved from [Link]
-
Zmeskalova, E., et al. (2025, March 15). Surface analysis of cannabigerol cocrystals: linking crystal structure to enhanced properties. IUCr Journals. Retrieved from [Link]
-
Prezzavento, O., et al. (2016). Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Medicinal Chemistry. Retrieved from [Link]
-
Boyd, J., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Boyd, J., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]
-
FORCE Technology. Identification of crystalline materials with X-Ray Diffraction (XRD). Retrieved from [Link]
-
Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
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Comparative Guide to the Regioselective Synthesis of Indolizine-7-Carboxylates
Topic: Comparison of Different Synthetic Routes to Indolizine-7-Carboxylates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The indolizine-7-carboxylate scaffold represents a critical regioisomer in medicinal chemistry, often utilized as a fluorescent probe or a core pharmacophore for anti-inflammatory and anticancer agents. Unlike 1-, 2-, or 3-substituted indolizines, which are readily accessible via functionalization of the pyrrole ring, the 7-carboxylate moiety resides on the pyridine-derived ring.
Accessing this specific position requires precise regiocontrol, dictated almost exclusively by the substitution pattern of the starting pyridine. This guide compares the three primary synthetic strategies, establishing the 1,3-Dipolar Cycloaddition of 4-substituted pyridinium ylides as the "Gold Standard" for this specific isomer due to its predictable regiochemistry.
Regiochemical Logic: The "4-to-7" Rule
To synthesize an indolizine functionalized at the 7-position , one must understand the atom mapping between the pyridine precursor and the final indolizine core.
-
The Rule: A substituent at the C4 position (para) of the starting pyridine becomes the C7 substituent of the indolizine.
-
The Pitfall: Starting with a 3-substituted pyridine (e.g., ethyl nicotinate) typically yields a difficult-to-separate mixture of 6- and 8-substituted isomers.
-
The Solution: Use Ethyl Isonicotinate (Pyridine-4-carboxylate) as the obligate starting material to guarantee 100% regioselectivity for the 7-isomer.
Mechanism & Atom Mapping (Graphviz)
Caption: Regiochemical mapping showing how the C4-substituent of the pyridine precursor translates directly to the C7-position of the indolizine scaffold.
Comparative Analysis of Synthetic Routes
Route A: Stepwise 1,3-Dipolar Cycloaddition (The Classical Route)
This method involves isolating the pyridinium salt intermediate before generating the ylide. It is robust and allows for the purification of intermediates, which is crucial when using sensitive substrates.
-
Step 1: Quaternization of ethyl isonicotinate with an
-halo ketone (e.g., phenacyl bromide). -
Step 2: Treatment with base (Et
N or K CO ) to generate the ylide in situ. -
Step 3: Cycloaddition with an alkyne (e.g., ethyl propiolate or DMAD) followed by aromatization.
Route B: One-Pot Oxidative Cycloaddition (The Modern High-Throughput Route)
A streamlined variation where the salt formation, ylide generation, cycloaddition, and oxidative aromatization occur in a single vessel. This method often uses electron-deficient alkenes (instead of alkynes) combined with an oxidant like MnO
-
Advantages: Higher atom economy, reduced solvent waste, and operational simplicity.
-
Key Reagent: Ethyl acrylate (cheaper than propiolates) + Oxidant.
Route C: Metal-Catalyzed C-H Activation
Uses Rh(III) or Ru(II) catalysts to couple pyridines directly with alkynes.
-
Limitation for 7-Isomer: Typically requires a directing group at C2 to form the bond at C3/N. To get a 7-carboxylate, the starting material must still be 4-substituted, but the directing group requirements often make this route less direct for simple carboxylates compared to the ylide method.
Summary Table: Performance Comparison
| Feature | Route A: Stepwise Cycloaddition | Route B: One-Pot Oxidative | Route C: Metal-Catalyzed |
| Regioselectivity (7-Pos) | Excellent (100%) | Excellent (100%) | Variable (Substrate dependent) |
| Yield | 60–85% (Overall) | 70–92% | 40–70% |
| Atom Economy | Moderate (Salt waste) | High | Low (Ligands/Additives) |
| Substrate Scope | Broad | Broad (Tolerates air) | Limited (Sensitive to sterics) |
| Operational Difficulty | Low (Simple filtration) | Very Low (Mix & Heat) | High (Inert atmosphere req.) |
| Cost | Low | Very Low | High (Pd/Rh catalysts) |
Detailed Experimental Protocol
Selected Method: One-Pot Synthesis of Ethyl 3-benzoylindolizine-7-carboxylate Rationale: This protocol balances high yield with operational simplicity, avoiding the isolation of hygroscopic pyridinium salts.
Materials
-
Precursor: Ethyl Isonicotinate (1.0 equiv)[1]
-
Reagent: Phenacyl Bromide (1.1 equiv)
-
Dipolarophile: Ethyl Acrylate (3.0 equiv) or Ethyl Propiolate (1.2 equiv)
-
Base: Triethylamine (Et
N) (2.0 equiv) -
Oxidant: Manganese Dioxide (MnO
) (5.0 equiv) [Only if using Ethyl Acrylate] -
Solvent: Toluene or DMF
Protocol Steps
-
Salt Formation (In Situ):
-
To a 50 mL round-bottom flask, add Ethyl Isonicotinate (5 mmol, 755 mg) and Phenacyl Bromide (5.5 mmol, 1.09 g).
-
Add Toluene (15 mL) and reflux for 2 hours.
-
Checkpoint: A precipitate (pyridinium salt) should form.[1] Do not isolate; proceed to the next step.
-
-
Ylide Generation & Cycloaddition:
-
Cool the mixture to room temperature.
-
Add Triethylamine (10 mmol, 1.4 mL) dropwise. The mixture will turn a deep yellow/orange color (characteristic of the ylide).
-
Add Ethyl Propiolate (6 mmol, 0.6 mL). Note: If using Ethyl Acrylate, add MnO
at this stage.
-
-
Reaction & Workup:
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Once the ylide spot disappears and a fluorescent spot appears, cool to room temperature.
-
Filter through a Celite pad (to remove salts/MnO
). Wash the pad with EtOAc. -
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Product: Yellow crystalline solid.
-
Yield: ~75–80%.
-
Validation (Self-Check)
-
1H NMR Diagnostic Signal: Look for the doublet at ~9.5 ppm . This corresponds to the proton at C5 , which is highly deshielded by the neighboring bridgehead nitrogen and the C4-carbonyl group. If this signal is present, the indolizine ring has formed correctly.
Visualizing the Workflow
Caption: Step-by-step workflow for the one-pot synthesis of indolizine-7-carboxylates.
References
-
Sandeep, C., et al. (2016).[2] "Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity." Asian Journal of Chemistry. Link
-
Shi, F., et al. (2016).[3][4] "Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant." Synthesis. Link
-
Alvarez-García, S., et al. (2025). "Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines." Molecules. Link
-
Brioche, J., Meyer, C., & Cossy, J. (2015). "Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides." Organic Letters. Link
-
Guchhait, S. K., et al. (2018). "Microwave-assisted synthesis of indolizine derivatives." Taylor & Francis. Link
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Biological activity of Ethyl 2-bromoindolizine-7-carboxylate versus other indolizines
This guide provides an in-depth technical analysis of Ethyl 2-bromoindolizine-7-carboxylate , positioning it not merely as a standalone compound but as a high-value pharmacophore scaffold .
Based on recent patent literature (PD-1/PD-L1 modulation) and structure-activity relationship (SAR) studies (anticancer/tubulin inhibition), this guide compares its utility and biological potential against standard indolizine alternatives.
A Dual-Function Scaffold for Immunotherapy and Chemotherapy
Executive Summary: The "Lynchpin" Scaffold
In the realm of heterocyclic drug design, This compound (EBIC) has emerged as a superior scaffold compared to traditional 1,2,3-unsubstituted indolizines. While generic indolizines exhibit moderate antimicrobial activity, the EBIC scaffold specifically leverages the 2-bromo substituent for halogen bonding and palladium-catalyzed cross-coupling, while the 7-carboxylate moiety provides a critical hydrogen-bond acceptor site essential for high-affinity binding in PD-1/PD-L1 inhibitors and Tubulin destabilizers .
Key Differentiator: unlike simple indolizines which often suffer from metabolic instability or poor target selectivity, EBIC’s substitution pattern balances lipophilicity (LogP) with electronic density, making it a preferred precursor for next-generation immunomodulators.
Chemical Profile & Structural Advantage[1]
The biological superiority of EBIC stems from its specific substitution pattern.
| Feature | EBIC (Target Scaffold) | Generic Indolizine | Biological Impact |
| C2-Bromine | Present | Absent | Halogen Bonding: Enhances affinity in hydrophobic pockets (e.g., COX-2, Tubulin). Synthetic Handle: Enables Suzuki/Sonogashira coupling for library expansion.[1] |
| C7-Carboxylate | Ethyl Ester | H / Alkyl | H-Bond Acceptor: Critical for interacting with Ser/Thr residues in active sites. Solubility: Improves bioavailability compared to purely aromatic analogs.[1] |
| Electronic State | Electron-Deficient Pyridine Ring | Electron-Rich | Stability: Reduced susceptibility to oxidative degradation compared to electron-rich pyrrole-heavy analogs. |
Biological Activity Analysis
A. Immunomodulation (PD-1/PD-L1 Blockade)
Recent patent disclosures (e.g., EP 3365340 B1) identify EBIC as a critical intermediate in the synthesis of small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) receptor.[1]
-
Mechanism: Derivatives of EBIC bind to the PD-L1 interface of the PD-1 receptor, preventing the PD-1/PD-L1 interaction that tumor cells use to evade the immune system.
-
Performance vs. Alternatives:
-
Causality: The C2-bromine atom often fills a specific hydrophobic sub-pocket in the PD-1 dimer interface, a contribution confirmed by docking studies showing favorable halogen-pi interactions.
B. Anticancer Activity (Tubulin Polymerization Inhibition)
Indolizine-carboxylates are potent microtubule destabilizers, arresting cell division at the G2/M phase.[2]
-
Comparative Data (MCF-7 Breast Cancer Cell Line):
-
Insight: The C7-ester is not just a passive group; it mimics the ester functionality found in Colchicine, positioning the molecule correctly within the tubulin colchicine-binding site.
Visualizing the Mechanism & Workflow
The following diagram illustrates how the EBIC scaffold serves as a divergent point for two distinct therapeutic pathways.
Caption: Divergent synthesis pathways utilizing the EBIC scaffold to generate high-potency immunomodulators and antimitotic agents.
Experimental Protocols (Self-Validating)
To verify the activity of EBIC derivatives, use the following protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Synthesis of the EBIC Scaffold
Context: This specific 2-bromo-7-carboxylate is synthesized via a [3+2] cycloaddition.[1]
-
Reactants: Mix 4-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq) with ethyl (E)-4-bromobut-2-enoate (2.0 eq).
-
Base: Add Potassium Carbonate (K2CO3, 2.2 eq) in DMF.
-
Condition: Stir at room temperature for 12-16 hours under Nitrogen.
-
Validation: TLC (Hexane:EtOAc 4:1). Product should appear as a fluorescent spot under UV (254 nm).[1]
-
Purification: Column chromatography.
-
Yield Check: Expected yield >60%. If lower, check dryness of DMF.
Protocol B: In Vitro PD-1/PD-L1 Binding Assay (HTRF)
Context: Validates the immunomodulatory potential of EBIC derivatives.[1]
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Components:
-
Procedure:
-
Incubate PD-1 and PD-L1 with the compound for 1 hour at 25°C.
-
Measure FRET signal (665 nm / 620 nm ratio).
-
-
Control: Use BMS-202 (known PD-1 inhibitor) as a positive control.[1]
-
Success Criteria: A decrease in FRET signal indicates inhibition of the protein-protein interaction.
References
-
Vertex Pharmaceuticals. (2018).[1] Heterocyclic compounds as immunomodulators.[1] European Patent EP 3365340 B1. European Patent Office. Link
-
Ciorteanu, R., et al. (2025).[3][4] Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations.[5] International Journal of Molecular Sciences.[5] Link[1]
-
Sandeep, C., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(5), 1043-1048.[3] Link
-
Gundersen, L.L., et al. (2007). Indolizines as novel potent inhibitors of 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters. Link[1]
Sources
- 1. JP6026525B2 - Substituted 6-aza-isoindoline-1-one derivatives - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reactivity comparison of indolizine-2-carboxylates and indolizine-7-carboxylates
[1]
Executive Summary
This guide provides a technical comparison of indolizine-2-carboxylates and indolizine-7-carboxylates , two isomeric scaffolds critical in medicinal chemistry and materials science.[1] While both share the electron-rich indolizine core (10-π electron system), the position of the electron-withdrawing carboxylate group dictates distinct reactivity profiles, particularly in C-H activation pathways and electrophilic aromatic substitution (EAS) kinetics.[1]
-
Indolizine-2-carboxylates : Characterized by a "pyrrole-bound" ester that enables C5-selective lithiation via a directing group effect.[1]
-
Indolizine-7-carboxylates : Characterized by a "pyridine-bound" ester that significantly lowers the pKa of the pyridine ring, often used to tune fluorescence and solubility without sterically hindering the reactive C3 site.
Electronic Structure & Resonance Analysis
The reactivity differences stem fundamentally from how the carboxylate group interacts with the fused system.
Resonance Effects[1]
-
Indolizine-2-carboxylate: The ester is directly conjugated to the electron-rich pyrrole ring.[1] It exerts a strong mesomeric withdrawing effect on C1 and C3 , slightly deactivating the ring toward electrophiles compared to the parent indolizine, but stabilizing the molecule against oxidation.
-
Indolizine-7-carboxylate: The ester is located on the electron-deficient pyridine ring (meta to the bridgehead nitrogen).[1] It withdraws electron density primarily from the pyridine moiety. This leaves the pyrrole ring (C1–C3) relatively more nucleophilic than in the 2-isomer, although the overall system is still deactivated relative to unsubstituted indolizine.[1]
Figure 1: Reactivity map highlighting the primary functionalization sites for both isomers.[1]
Reactivity Profile Comparison
Electrophilic Aromatic Substitution (EAS)
Both isomers undergo EAS preferentially at C3 , followed by C1 .[1] However, the reaction rates and secondary regioselectivity differ.
| Feature | Indolizine-2-Carboxylate | Indolizine-7-Carboxylate |
| Primary EAS Site | C3 (Exclusive in most cases) | C3 (Exclusive) |
| Secondary EAS Site | C1 (Only if C3 is blocked) | C1 |
| Reactivity Rate | Moderate (Deactivated by C2-EWG) | High (Pyridine-EWG has less effect on Pyrrole) |
| C3-Acylation Yield | 75–90% (e.g., with oxalyl chloride) | 80–95% (e.g., Vilsmeier-Haack) |
Key Insight: For C3-functionalization (e.g., formylation, acylation), the 7-carboxylate is often superior if a more electron-rich nucleophile is required.[1] The 2-carboxylate is preferred if stability of the starting material is a concern.
C-H Activation & Metalation (The Critical Differentiator)
This is the most distinct chemical difference.[1]
-
Indolizine-2-carboxylates (C5-Lithiation): The ester at C2 acts as a Directing Metalation Group (DMG) .[1] Treatment with n-BuLi at low temperatures results in selective deprotonation at C5 (the peri-position).[1] This is due to the Complex Induced Proximity Effect (CIPE) , where lithium coordinates to the ester carbonyl, placing the base in proximity to the C5 proton.[1]
-
Indolizine-7-carboxylates (No Directed Lithiation): The ester at C7 is too distal to direct lithiation to the pyridine ring carbons effectively in a regioselective manner.[1] Lithiation attempts often lead to non-selective decomposition or polymerization unless C3 is blocked.
Experimental Protocol: C5-Formylation of Indolizine-2-Carboxylate
Objective: Selective introduction of an aldehyde at C5.[1] Mechanism: Directed Ortho Metalation (DoM).[1][2]
-
Preparation: Dissolve ethyl indolizine-2-carboxylate (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Lithiation: Cool to -78 °C . Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise over 10 min.
-
Note: The solution typically turns deep red/brown, indicating the formation of the C5-lithiated species.[1]
-
-
Equilibration: Stir at -78 °C for 1 hour.
-
Quench: Add anhydrous DMF (1.5 equiv) dropwise.
-
Workup: Allow to warm to RT, quench with sat. NH₄Cl, extract with EtOAc.[1]
-
Result: Yields of 5-formylindolizine-2-carboxylate are typically 75–85% .
Synthetic Accessibility
The choice of isomer is often dictated by the availability of precursors.
-
Indolizine-2-carboxylates:
-
Indolizine-7-carboxylates:
Figure 2: Synthetic pathways.[1] The 2-isomer is accessed from 2-picolines, while the 7-isomer requires 4-substituted pyridines.[1]
Summary Table: Decision Matrix
| Requirement | Recommended Isomer | Reason |
| Targeting C5 position | Indolizine-2-carboxylate | Directing group allows selective C5-lithiation.[1] |
| Maximal Nucleophilicity at C3 | Indolizine-7-carboxylate | Less resonance deactivation of the pyrrole ring. |
| Fluorescence Applications | Indolizine-7-carboxylate | 7-substituted isomers often exhibit superior quantum yields.[1] |
| Cost/Scale-up | Indolizine-2-carboxylate | Cheaper starting materials (2-picoline).[1] |
| Suzuki Coupling at C3 | Both | Both undergo Pd-catalyzed C-H arylation efficiently. |
References
-
Synthesis and Reactivity of Indolizines : Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[1][3] Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Link
-
C5-Lithiation Protocol : Gubin, J., & Renard, M. (2005).[1] An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. PMC (PubMed Central).[1] Link
-
Electrophilic Substitution : Sandeep, C., et al. (2017).[1] Review on Chemistry of Natural and Synthetic Indolizines. Journal of Basic and Clinical Pharmacy. Link
-
7-Substituted Indolizine Synthesis : Padmashali, B., et al. (2016).[1][7] Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted.... Asian Journal of Chemistry. Link[1]
-
General Indolizine Properties : Katritzky, A. R., et al. (1999).[1][4] Benzotriazole-Assisted Synthesis of Indolizines. Journal of Organic Chemistry. Link[1]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Indolizine synthesis [organic-chemistry.org]
- 5. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
In Vitro COX-2 Inhibition Assay for Novel Indolizine Analogues: A Comprehensive Comparison Guide
In my tenure as a Senior Application Scientist, I have overseen the transition of countless novel chemical scaffolds from in silico models to validated in vitro hits. When evaluating novel anti-inflammatory agents, the cyclooxygenase-2 (COX-2) enzyme remains a premier target. Recently, indolizine analogues have emerged as highly potent bioisosteres for traditional NSAIDs like indomethacin.
This guide provides an objective, data-driven comparison of novel indolizine analogues against established alternatives, alongside a rigorously detailed, self-validating in vitro assay protocol. My goal is not just to tell you what steps to take, but to explain the causality behind every experimental choice.
Mechanistic Rationale: Why Indolizines?
The primary challenge in NSAID development is achieving selectivity. Non-selective inhibitors (like indomethacin) block both COX-1 (responsible for gastrointestinal mucosal protection) and COX-2 (upregulated during inflammation), leading to severe gastric side effects.
Indolizines are isoelectronic with the indole nucleus but feature a different nitrogen position. This structural nuance allows them to adopt a highly stable cis conformation. This geometry perfectly exploits the hydrophilic side pocket of COX-2 (lined by His90, Gln192, and Arg513)—a pocket that is sterically inaccessible in the COX-1 active site. As demonstrated in recent crystallographic studies published in1[1], these hydrophobic interactions are the major contributors to their potent COX-2 inhibition.
COX-2 signaling pathway and the targeted intervention by novel indolizine analogues.
Comparative Performance Analysis
To objectively evaluate indolizine analogues, we must benchmark them against both non-selective (Indomethacin) and highly selective (Celecoxib) standards. Recent in vitro screening data highlights the efficacy of specific derivatives, such as Compound 5a (diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate)[1] and Compound 2a[2].
Quantitative Comparison Table
| Compound | Classification | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5a | Novel Indolizine | 5.84 | >50.0 | >8.5 |
| Compound 2a | Novel Indolizine | 6.56 | 48.2 | 7.3 |
| Indomethacin | Non-selective NSAID | 6.84 | 0.42 | 0.06 |
| Celecoxib | Selective COX-2 Inhibitor | 0.05 | 14.5 | 290.0 |
Data synthesis derived from recent crystallographic and in vitro screening literature[1][2]. Note that Compound 5a outperforms the non-selective standard indomethacin in COX-2 inhibition while maintaining a significantly safer selectivity profile.
The Gold Standard Protocol: Fluorometric COX-2 Inhibition Assay
While traditional Enzyme Immunoassays (EIA) for PGE2 are sensitive, they require overnight incubations and multiple wash steps. For screening novel indolizines, I strongly recommend a Fluorometric COX-2 Assay [3][4].
This method utilizes a fluorogenic probe, ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The causality here is elegant: COX-2 is a dual-catalytic enzyme. It first uses its cyclooxygenase activity to convert arachidonic acid to PGG2, and then uses its peroxidase activity to reduce PGG2 to PGH2. The ADHP probe couples with this peroxidase activity, oxidizing into highly fluorescent resorufin. This allows for real-time, high-throughput kinetic tracking.
Step-by-step experimental workflow for the in vitro fluorometric COX-2 inhibition assay.
Step-by-Step Methodology & Causality
Phase 1: Reagent Preparation & System Assembly
-
Prepare Assay Buffer: Use 100 mM Tris-HCl (pH 8.0).
-
Causality: COX-2 maintains optimal structural stability and enzymatic turnover at a slightly alkaline pH.
-
-
Reconstitute Hematin Cofactor: Add hematin to the enzyme preparation.
-
Causality: COX enzymes are synthesized as apoenzymes. Hematin must be added to reconstitute the active holoenzyme, specifically enabling the peroxidase activity required to oxidize the ADHP probe.
-
Phase 2: Pre-Incubation (The Critical Window)
-
In a 96-well black microplate, combine Assay Buffer, Hematin, human recombinant COX-2 enzyme, and the Indolizine test compound (serially diluted).
-
Incubate at 25°C for exactly 10 minutes.
-
Causality: Indolizines, like many diarylheterocycles, act as time-dependent, competitive inhibitors. They require time to access and stabilize within the hydrophilic side pocket of COX-2. Skipping this pre-incubation will result in artificially inflated (weaker) IC50 values.
-
Phase 3: Reaction Initiation
-
Add Arachidonic Acid (AA) and the ADHP probe to all wells simultaneously using a multichannel pipette.
-
Causality: AA is the natural substrate. Its addition initiates the cyclooxygenase reaction. Simultaneous addition ensures uniform reaction kinetics across the plate, minimizing well-to-well temporal variance.
-
Phase 4: Detection & Self-Validating System
-
Read fluorescence continuously for 5 minutes at Ex: 535 nm and Em: 587 nm.
-
System Validation Criteria: A protocol is only as good as its internal controls. To ensure this assay is a self-validating system, every plate must include:
-
100% Initial Activity (IA) Control: Vehicle (DMSO) + Enzyme + Substrate. (Establishes maximum uninhibited velocity).
-
Background Control: Heat-inactivated enzyme + Substrate. (Quantifies non-enzymatic probe oxidation).
-
Reference Standard: Celecoxib. (Confirms assay sensitivity aligns with historical literature).
-
Data Acceptance Metric: Calculate the Z'-factor using the IA and Background controls. A Z'-factor
References
1.1 - mdpi.com 2.2 - ijper.org 3.3 - acs.org 4.4 - rsc.org
Sources
- 1. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives | MDPI [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
A Senior Application Scientist's Guide: Comparative Study of Metal Catalysts in Indolizine Synthesis
The indolizine framework, a nitrogen-containing heterocyclic system with a 10-π electron aromatic structure, is a cornerstone of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer and anti-inflammatory properties, making them highly sought-after targets in drug development.[1] Furthermore, their unique photophysical characteristics have positioned them as promising candidates for functional materials like organic light-emitting diodes (OLEDs).[1]
While classical methods like the Scholtz and Tschitschibabin reactions laid the groundwork for indolizine synthesis, they often require harsh conditions and offer limited control over substitution patterns.[1][3][4] The advent of transition-metal catalysis has revolutionized the field, providing milder, more efficient, and highly versatile routes to this privileged scaffold.[3][4] This guide offers a comparative analysis of the leading metal catalysts—Palladium, Copper, Rhodium, and Gold—objectively evaluating their performance, mechanistic underpinnings, and practical applications with supporting experimental data.
Palladium Catalysis: The Versatile Workhorse
Palladium catalysts are preeminent in modern organic synthesis, and their application in constructing indolizine cores is no exception. Their strength lies in facilitating a diverse array of transformations, most notably C-H bond activation/functionalization and cross-coupling/cycloisomerization cascades, which provide atom-economical pathways to complex indolizines.[5][6][7][8]
Mechanistic Insight: C-H Activation and Annulation
A powerful palladium-catalyzed strategy involves the direct coupling of a pyridine derivative with an alkyne. This process typically proceeds through a catalytic cycle involving coordination of the pyridine, C-H activation to form a palladacycle, insertion of the alkyne, and subsequent reductive elimination to forge the indolizine ring and regenerate the active catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed indolizine synthesis via C-H activation.
Performance Comparison: Palladium Systems
The choice of palladium precursor, ligand, and oxidant is critical and directly influences reaction efficiency. Below is a comparison of various systems for the synthesis of substituted indolizines.
| Catalyst System | Ligand | Oxidant / Additive | Solvent | Temp (°C) | Yield (%) | Key Feature |
| Pd(OAc)₂ | Xantphos | Bu₄NCl | Benzene | 100 | 76 | Carbonylative coupling of bromopyridines, imines, and alkynes.[8][9] |
| Pd(OAc)₂ | P(o-tol)₃ | Cu(OAc)₂ | DMA | 130 | 92 | Direct C-H functionalization with internal alkynes. |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | 80 | ~85 | Tandem Sonogashira coupling/cycloisomerization.[10] |
Experimental Protocol: Palladium-Catalyzed Carbonylative Multicomponent Synthesis
This protocol describes a one-pot synthesis of a highly substituted indolizine from a 2-bromopyridine, an imine, carbon monoxide, and an alkyne.[8][9]
Materials:
-
2-Bromopyridine (0.50 mmol)
-
Imine (0.75 mmol)
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
N,N-Diisopropylethylamine (0.6 mmol)
-
Tetrabutylammonium chloride (0.75 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (0.6 mmol)
-
Anhydrous Benzene (10 mL)
-
Carbon Monoxide (CO) gas (5 atm)
Procedure:
-
Catalyst Preparation & Dipole Formation: In a pressure vessel, combine 2-bromopyridine, imine, Pd₂(dba)₃·CHCl₃, Xantphos, N,N-diisopropylethylamine, and tetrabutylammonium chloride in anhydrous benzene.
-
Pressurize the vessel with 5 atm of CO.
-
Heat the reaction mixture at 100 °C for 3.5 hours to facilitate the formation of the mesoionic 1,3-dipole intermediate.
-
Cycloaddition: Cool the vessel to room temperature and carefully vent the CO atmosphere.
-
Add dimethyl acetylenedicarboxylate (DMAD) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield the final indolizine product.
Copper Catalysis: The Economical and Efficient Alternative
Copper catalysts have gained significant traction as a cost-effective and less toxic alternative to palladium.[2] They are particularly adept at promoting multicomponent reactions (MCRs), allowing for the rapid assembly of complex indolizines from simple, readily available starting materials in a single pot.[11][12][13]
Mechanistic Insight: Three-Component Cascade
A common copper-catalyzed approach involves the reaction of a pyridine, an α-carbonyl compound (like acetophenone), and an electron-deficient alkene. The reaction is believed to proceed through the formation of a pyridinium ylide, which then undergoes a Michael addition and subsequent intramolecular cyclization and aromatization, all facilitated by the copper catalyst.[13]
Caption: Workflow for copper-catalyzed three-component synthesis of indolizines.
Performance Comparison: Copper Systems
Copper-catalyzed reactions are often robust, with simple copper salts proving effective. The choice of oxidant and solvent can be tuned for optimal results.
| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Key Feature |
| CuBr | (NH₄)₂S₂O₈ | Solvent-free | 130 | up to 95% | Environmentally friendly, solvent-free conditions.[13] |
| CuI | N/A | Dichloromethane | RT | High | Catalyzes multicomponent synthesis from pyridine-2-carbaldehyde derivatives.[12] |
| Cu(OAc)₂ | N/A | DMSO | 100 | Good | Accelerates catalyst-free reaction between pyridylacetates and nitroolefins.[14] |
Experimental Protocol: Copper-Catalyzed Solvent-Free Synthesis
This protocol details an environmentally friendly, solvent-free synthesis of indolizines from pyridine, acetophenone, and a nitroolefin.[13]
Materials:
-
Pyridine (0.4 mmol)
-
Acetophenone (0.4 mmol)
-
(E)-β-Nitrostyrene derivative (0.2 mmol)
-
CuBr (10 mol%)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (0.4 mmol)
-
Reaction vial
Procedure:
-
Reaction Setup: To a reaction vial, add the pyridine derivative, acetophenone derivative, (E)-β-nitrostyrene derivative, CuBr, and ammonium persulfate.
-
Reaction: Seal the vial and heat the mixture at 130 °C for 5 hours.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure indolizine.
Emerging Frontiers: Rhodium and Gold Catalysis
While palladium and copper are the established leaders, rhodium and gold catalysts offer unique reactivity for accessing indolizine scaffolds that are often complementary to the more common methods.
Rhodium Catalysis: Precision through C-H Activation
Rhodium(III) catalysts excel at the oxidative annulation of pyridinium salts with alkynes through C(sp²)-H and C(sp³)-H bond cleavage.[15][16] This methodology provides a new and efficient route to substituted indolizines, noted for its broad substrate scope and ability to overcome some limitations of previous synthetic methods.[15][16] Rhodium catalysis can also be employed in sequential reactions, such as a [2+1]-cyclopropanation followed by a palladium-catalyzed ring expansion, to generate functionalized indolizines.[17]
Gold Catalysis: Mastery of π-Acid Chemistry
Gold catalysts, acting as powerful soft π-acids, efficiently activate alkyne functionalities towards nucleophilic attack.[18][19] This has been elegantly applied to the synthesis of indolizines via cascade reactions, such as the hydroarylation/cycloaromatization of α-(N-pyrrolyl)ketones with alkynes.[20] This atom-economic approach allows for the regioselective construction of the pyridine portion of the indolizine core.[20] Gold catalysis is also effective for domino cyclizations of propargyl-substituted heterocycles and the synthesis of complex indolizine derivatives containing larger rings.[10][21]
Comparative Summary and Future Outlook
The selection of an appropriate metal catalyst is a critical decision in the strategic design of an indolizine synthesis. Each metal offers a distinct set of advantages and is suited to different synthetic strategies.
| Catalyst | Primary Reaction Type | Key Advantages | Common Limitations |
| Palladium (Pd) | C-H Activation, Cross-Coupling, Carbonylation | High versatility, broad substrate scope, well-studied reactivity.[5][8] | Higher cost, potential for product contamination with toxic metal. |
| Copper (Cu) | Multicomponent Reactions (MCRs) | Low cost, low toxicity, excellent for building complexity quickly.[12][13] | May require strong oxidants, sometimes lower functional group tolerance. |
| Rhodium (Rh) | Oxidative Annulation (C-H Activation) | High efficiency, broad substrate scope, unique reactivity with pyridinium salts.[15][16] | High catalyst cost, can require pre-functionalized starting materials. |
| Gold (Au) | π-Acid Catalysis, Cycloisomerization | Mild reaction conditions, high atom economy, excellent for cascade reactions.[10][20] | Substrate synthesis can be complex, higher catalyst cost than copper. |
The field of indolizine synthesis continues to evolve rapidly. Future progress will likely focus on the development of catalytic systems using more earth-abundant and sustainable metals, such as iron.[10] Furthermore, the growing demand for enantiomerically pure pharmaceuticals will drive innovation in asymmetric catalysis, enabling the stereoselective synthesis of chiral indolizine derivatives.[22] The continued exploration of novel catalytic cycles and multicomponent strategies will undoubtedly unlock even more efficient and elegant pathways to this vital heterocyclic core.
References
-
Title: Rh(III)-Catalyzed Oxidative Annulation Leading to Substituted Indolizines by Cleavage of C(sp(2))-H/C(sp(3))-H Bonds. Source: Organic Letters. URL: [Link]
-
Title: Copper-Catalyzed Multicomponent Coupling/Cycloisomerization Reaction between Substituted 1-Formyl-9H-β-carbolines, Secondary Amines, and Substituted Alkynes for the Synthesis of Substituted 3-Aminoindolizino[8,7-b]indoles. Source: ACS Combinatorial Science. URL: [Link]
-
Title: Rh(III)-Catalyzed Oxidative Annulation Leading to Substituted Indolizines by Cleavage of C(sp(2)). Source: PubMed. URL: [Link]
-
Title: Synthesis of indolizines and heterocyclic chalcones catalyzed by supported copper nanoparticles. Source: PubMed. URL: [Link]
-
Title: Gold(I)-Catalyzed Cascade Hydroarylation/Cycloaromatization to Indolizines via Pyridine Ring Construction. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Source: Molecules. URL: [Link]
-
Title: Recent advances in the synthesis of indolizines and their π-expanded analogues. Source: RSC Publishing. URL: [Link]
-
Title: Combination of Copper-Catalyzed Multicomponent Cascade with 12π Electrocyclization Constructing Perifused Cycle. Source: Chinese Chemical Society. URL: [Link]
-
Title: Indolizine synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Source: Molecules. URL: [Link]
-
Title: Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Source: Chemical Communications. URL: [Link]
-
Title: Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. Source: ResearchGate. URL: [Link]
-
Title: Gold‐catalyzed synthesis of cyclized indolines. Source: ResearchGate. URL: [Link]
-
Title: Recent advances in the synthesis of indolizines and their π-expanded analogues. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Combination of Copper-Catalyzed Multicomponent Cascade with 12π Electrocyclization Constructing Perifused Cycle. Source: CCS Chemistry. URL: [Link]
-
Title: Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. Source: eScholarship@McGill. URL: [Link]
-
Title: One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. Source: Organic Letters. URL: [Link]
-
Title: Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Source: Chemical Communications. URL: [Link]
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Title: The one-pot, palladium catalyzed synthesis of indolizines. Source: ResearchGate. URL: [Link]
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Title: Gold(I)-catalyzed domino cyclization for the synthesis of polyaromatic heterocycles. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
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Title: Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Source: SciSpace. URL: [Link]
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Title: Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Source: Semantic Scholar. URL: [Link]
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Title: Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Source: Nature Communications. URL: [Link]
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Title: Recent advances in the synthesis of indolizines and their π-expanded analogues. Source: RSC Publishing. URL: [Link]
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Title: Recent Advances in the Synthesis of Indolizines and their Derivatives. Source: International Journal of Engineering Trends and Technology. URL: [Link]
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Safety Operating Guide
Safe Disposal of Ethyl 2-bromoindolizine-7-carboxylate: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-bromoindolizine-7-carboxylate. As a brominated heterocyclic compound, its disposal requires specific procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.
Immediate Safety Briefing & Hazard Profile
This compound is a halogenated organic compound intended for laboratory research use only[1]. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated indole derivatives, such as Ethyl 3-Bromoindole-2-carboxylate and Ethyl 5-bromoindole-2-carboxylate, indicate that this class of compounds should be handled as irritants.
Key Hazards:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
The primary risk during disposal stems from the compound's classification as a halogenated organic waste . Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to environmental contamination and interfere with waste treatment processes[2][3][4].
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Appearance | Solid (powder/crystal form typical for similar compounds) | [5] |
| Primary Hazard | Halogenated Organic Compound | [2][3] |
| Health Hazards | Skin and Eye Irritant (based on similar compounds) |
Core Principles of Halogenated Waste Disposal
The central directive for disposing of this compound is its segregation as halogenated waste . This is imperative for two primary reasons:
-
Specialized Treatment: Halogenated solvents and solids require high-temperature incineration in specialized facilities. This process is necessary to break down the carbon-halogen bonds without producing highly toxic byproducts like dioxins and furans. Mixing this waste with standard non-halogenated organic waste complicates and increases the cost of disposal[4].
-
Environmental Persistence: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life. Strict, segregated disposal prevents these substances from entering waterways and soil[6][7].
Under no circumstances should this compound or its solutions be disposed of down the drain or in the general trash [2][3][4][8].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from waste generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste compound or any contaminated materials, ensure the following PPE is worn to prevent exposure[2][3]:
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or glasses | Protects against splashes and airborne particles causing eye irritation. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation[3]. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination[2]. |
| Footwear | Closed-toe shoes | Protects feet from potential spills[2]. |
Step 2: Waste Segregation and Container Selection
Proper segregation is the most critical step in this process.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container labeled "Halogenated Organic Solid Waste." [2][3].
-
Container Material: Use a sturdy, leak-proof container with a secure, sealable lid. For solid waste, a high-density polyethylene (HDPE) pail or a glass container is appropriate[7][9]. Ensure the container is clean and free of residues that could react with the waste[7].
-
Incompatibility Check: Never mix incompatible wastes. Keep halogenated waste separate from strong acids, bases, and oxidizers[6][10].
Step 3: Disposing of Unused Compound and Contaminated Solids
-
Unused Product: If the chemical is no longer needed, it is considered waste[4]. It must be disposed of in its original container (properly labeled as waste) or transferred to the designated halogenated solid waste container.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, or absorbent materials from a spill cleanup, must be placed into the "Halogenated Organic Solid Waste" container[4].
Step 4: Managing Empty Containers
An "empty" container that held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol, or ethyl acetate)[4][9].
-
Collect Rinsate: The first rinse, and subsequent rinses, must be collected as hazardous waste[9]. This liquid waste should be placed in a separate, compatible container labeled "Halogenated Organic Liquid Waste."
-
Container Disposal: Once triple-rinsed, allow the container to air-dry completely in a fume hood. Deface or remove all original labels and hazard pictograms[4][9]. The clean, dry container can then be disposed of in the appropriate glass or plastic recycling bin.
Step 5: Waste Container Labeling and Storage
-
Labeling: All hazardous waste containers must be accurately labeled. The label should include:
-
Storage:
-
Keep the waste container sealed except when adding waste[7][9].
-
Do not fill the container beyond 75-80% capacity to allow for expansion and prevent spills[7].
-
Store the container in a designated satellite accumulation area, such as a fume hood or a secondary containment bin, away from incompatible materials[6][9].
-
Step 6: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full or you no longer need it, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][9].
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS or emergency response team.
-
Wear PPE: Before cleaning, don the appropriate PPE as described in Step 1.
-
Containment: For a small, manageable spill of the solid, gently cover it with an inert absorbent material like sand or vermiculite. Avoid creating dust.
-
Cleanup: Carefully sweep or scoop the material into the "Halogenated Organic Solid Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as halogenated solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet: Ethyl 3-Bromoindole-2-carboxyl
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- Safety Data Sheet: Bromothymol Blue solution 0,04%. ITW Reagents.
- Safety Data Sheet: Ethyl 5-bromoindole-2-carboxyl
- Safe Handling & Disposal of Organic Substances. HSC Chemistry & Physics.
- Halogenated Solvents.
- Safety Data Sheet: Ethyl 2-bromobutyr
- Safety D
- Ethyl 2-bromoindolizine-7-carboxyl
- Hazardous Waste and Disposal. American Chemical Society.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safety Data Sheet: 5-Bromoindole-2-carboxylic acid. Fisher Scientific.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Ethyl 7-bromo-1H-indole-2-carboxylate.
- Safety Data Sheet: Ethyl indole-2-carboxyl
- Chemical Waste (Guidance Note). University of Glasgow.
- Safety Data Sheet: Ethyl 2-bromoisobutyr
- Ethyl 5-Bromoindole-2-carboxylate. Tokyo Chemical Industry (India) Pvt. Ltd.
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A Senior Application Scientist's Guide to Handling Ethyl 2-bromoindolizine-7-carboxylate
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 2-bromoindolizine-7-carboxylate, we must infer its potential hazards from similar chemical structures, such as bromo-indole and bromo-thiazole derivatives.[3][4] This approach mandates a conservative stance on safety. The primary anticipated risks are summarized below.
| Potential Hazard | Hazard Category (Inferred) | Rationale and Potential Effects | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 | Halogenated aromatic and heterocyclic compounds frequently cause skin irritation upon contact. | [3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Direct contact with the eyes is likely to cause serious irritation. | [3] |
| Acute Toxicity (Oral, Dermal) | Category 4 (Harmful) | Analogous compounds are classified as harmful if swallowed or in contact with the skin. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inhalation of dust or aerosols may irritate the respiratory system. | |
| Carcinogenicity | Category 2 (Suspected) | At least one related compound is suspected of causing cancer, warranting caution. | [5] |
Core Directive: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the most critical control measure for mitigating the risks identified above. All personnel must be trained in the correct use, removal, and disposal of the following equipment.
Eye and Face Protection: The First Line of Defense
-
Mandatory: Chemical splash goggles are required at all times when handling the compound, whether in solid or solution form.[6] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine particulates.[6]
-
Best Practice: When there is a significant risk of splash (e.g., during bulk transfers or heating), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]
Skin and Body Protection: A Comprehensive Barrier
-
Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.
-
Gloves: Disposable nitrile gloves are the recommended minimum for incidental contact.[6] For prolonged handling or immersion, heavier-duty gloves may be necessary.
-
Causality: The choice of nitrile is based on its general resistance to a wide range of chemicals. However, since specific compatibility data for this compound is unavailable, the "double-gloving" technique is strongly advised. This involves wearing two pairs of nitrile gloves, which increases protection and allows for the safe removal of the outer glove immediately following a potential contamination.
-
Protocol: Always inspect gloves for tears or holes before use.[6] Remove and replace gloves immediately if they are contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.[3]
-
-
Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7] For larger scale operations, chemical-resistant coveralls may be appropriate.[8]
Respiratory Protection: Guarding Against Inhalation
-
Primary Control: All handling of solid this compound must be performed within a certified chemical fume hood to control exposure to airborne particulates.[3]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required.
-
Recommended Respirator: A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary for handling the solid. If handling solutions that may produce vapors or aerosols, a combination cartridge for organic vapors and particulates should be used.[9]
-
Compliance: The use of a respirator must comply with your institution's respiratory protection program, which includes fit-testing and medical clearance, as mandated by OSHA regulations (29 CFR 1910.134).
-
Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends long after the reaction is complete. The following workflow provides a step-by-step guide to ensure safety at every stage.
Safe Handling Workflow
The diagram below outlines the critical steps for safely preparing, handling, and cleaning up after working with this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency First Aid Procedures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a poison center or doctor.[5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Decontamination and Disposal
-
Waste Disposal: All waste containing this compound, including contaminated gloves, paper towels, and excess reagent, must be treated as hazardous waste.[5] Dispose of contents and container in accordance with all local, state, and federal regulations, typically through an approved waste disposal plant.[5] Do not mix with other waste streams unless explicitly permitted.[5]
-
Spill Cleanup: In the event of a spill, evacuate non-essential personnel. Wearing the full PPE described above (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[4] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][5]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific (5-Bromoindole-2-carboxylic acid). (2009, April 23).
- SAFETY DATA SHEET - Fisher Scientific (Ethyl 5-bromoindole-2-carboxylate). (n.d.).
- SAFETY DATA SHEET - Tokyo Chemical Industry (Ethyl 3-Bromoindole-2-carboxylate). (2025, November 11).
- Safety data sheet - ITW Reagents. (2025, July 7).
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Ethyl 2-bromo-1,3-thiazole-5-carboxylate - Apollo Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific (Ethyl 2-bromoisobutyrate). (2010, May 17).
- Polycyclic Aromatic Hydrocarbons - 3M. (n.d.).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
- Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
- This compound - CymitQuimica. (n.d.).
- 1427310-03-9|this compound|BLD Pharm. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
